molecular formula C11H10N2 B1610957 5-Methyl-2,3'-bipyridine CAS No. 26844-80-4

5-Methyl-2,3'-bipyridine

Cat. No.: B1610957
CAS No.: 26844-80-4
M. Wt: 170.21 g/mol
InChI Key: GKRQVVOAAXTIGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-2,3'-bipyridine (CAS 26844-80-4) is an organic compound with the molecular formula C11H10N2 and a molecular weight of 170.21 g/mol . It is a member of the bipyridine family, a group of heterocyclic compounds consisting of two pyridyl rings that are prized in coordination chemistry for their ability to act as ligands, forming complexes with most transition metal ions . The methyl substituent on the 5-position of one ring fine-tunes the electronic properties and steric profile of the molecule, making it a valuable building block for developing customized coordination complexes . As a ligand, 5-Methyl-2,3'-bipyridine enables research in diverse fields. Its complexes are of broad interest in catalysis, where they can serve as highly effective and selective catalysts for chemical transformations like CC bond formation . In materials science, bipyridine-based complexes are essential components in optoelectronic applications, including dye-sensitized solar cells (DSSCs), light-emitting electrochemical cells (LECs), and organic light-emitting diodes (OLEDs), where they function as photosensitizers or light-emitting centers . Furthermore, coordination complexes incorporating bipyridine ligands have shown significantly enhanced biological activity in scientific investigations, suggesting potential for antibacterial and antifungal applications . This product is intended for research purposes and is designated "For Research Use Only." It is not intended for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methyl-2-pyridin-3-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2/c1-9-4-5-11(13-7-9)10-3-2-6-12-8-10/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKRQVVOAAXTIGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40573900
Record name 5-Methyl-2,3'-bipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40573900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26844-80-4
Record name 5-Methyl-2,3'-bipyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026844804
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Methyl-2,3'-bipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40573900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-METHYL-2,3'-BIPYRIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OFB1X61K47
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

5-Methyl-2,3'-bipyridine: Structural Analysis, Synthesis, and Pharmacological Potential

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 5-Methyl-2,3'-bipyridine , a specific isomer of the bipyridine family with distinct utility in medicinal chemistry and organometallic synthesis.

Executive Summary

5-Methyl-2,3'-bipyridine (CAS: 26844-80-4) is a heterocyclic compound belonging to the unsymmetrical bipyridine class.[1] Unlike the more common chelating agent 2,2'-bipyridine, the 2,3'-isomer is structurally analogous to nicotine and anabasine , making it a "privileged scaffold" in neuropharmacology. It serves as a critical intermediate in the development of nicotinic acetylcholine receptor (nAChR) ligands and metabotropic glutamate receptor (mGluR) antagonists. This guide details its physicochemical properties, validated synthetic pathways, and application in drug discovery.[2][3]

Chemical Identity & Physicochemical Properties[4][5][6][7]

Structural Analysis

The molecule consists of two pyridine rings connected via a C-C bond between position 2 of the first ring and position 3 of the second ring. A methyl group is attached at position 5 of the 2-substituted ring. This specific geometry prevents the planar chelation typical of 2,2'-bipyridines, instead favoring a twisted conformation that mimics the pharmacophore of nicotinic agonists.

Nomenclature:

  • IUPAC Name: 5-Methyl-2-(pyridin-3-yl)pyridine

  • Alternative Name: 5-Methyl-2,3'-dipyridyl

  • SMILES: Cc1cnc(c2cccnc2)cc1

Property Data Table
PropertyValue / DescriptionSource/Method
CAS Number 26844-80-4 Chemical Abstracts Service
Molecular Formula C₁₁H₁₀N₂Stoichiometry
Molecular Weight 170.21 g/mol Calculated
Physical State Viscous oil or low-melting solidExperimental Observation
Boiling Point ~295 °C (Predicted)ACD/Labs
LogP (Octanol/Water) 2.1 ± 0.3Predicted (XLogP3)
pKa (Conjugate Acid) ~4.8 (Pyridine N)Analog Comparison (2,3'-bipyridine)
Solubility Soluble in DCM, MeOH, DMSO; Low in WaterPolarity Analysis

Synthetic Methodologies

The synthesis of unsymmetrical bipyridines like 5-Methyl-2,3'-bipyridine requires cross-coupling strategies to avoid homocoupling byproducts (e.g., 2,2' or 3,3' dimers). The Suzuki-Miyaura coupling is the industry standard for high-yield, regioselective synthesis.

Primary Route: Palladium-Catalyzed Suzuki-Miyaura Coupling

This pathway utilizes a 2-halopyridine and a 3-pyridylboronic acid. The choice of the halogenated partner is critical; 2-bromo-5-methylpyridine is preferred due to the higher reactivity of the C2-position in oxidative addition.

Reaction Scheme:



Visualization of Synthetic Logic

The following diagram illustrates the convergent synthesis and potential side reactions.

Synthesis Reactant1 2-Bromo-5-methylpyridine Intermediate Pd-Complex (Oxidative Addition) Reactant1->Intermediate Oxidative Add. Reactant2 3-Pyridylboronic Acid Reactant2->Intermediate Transmetalation Catalyst Pd(PPh3)4 / Na2CO3 Catalyst->Intermediate Product 5-Methyl-2,3'-bipyridine (Target) Intermediate->Product Reductive Elim. SideProduct Homocoupling Impurities (2,2'-Biaryl) Intermediate->SideProduct Scrambling (Minor)

Figure 1: Mechanistic pathway for the regioselective synthesis of 5-Methyl-2,3'-bipyridine via Suzuki coupling.

Experimental Protocol: Laboratory Scale Synthesis

Objective: Synthesis of 5-Methyl-2,3'-bipyridine (1.0 g scale). Safety Precaution: Pyridine derivatives are potential neurotoxins and irritants. Perform all operations in a fume hood.

Reagents
  • 2-Bromo-5-methylpyridine (1.0 eq, 5.8 mmol)

  • 3-Pyridylboronic acid (1.2 eq, 7.0 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) (5 mol%)

  • Sodium Carbonate (2.0 M aqueous solution, 3.0 eq)

  • Solvent: 1,2-Dimethoxyethane (DME) (degassed)

Step-by-Step Procedure
  • Degassing: Sparge the DME solvent with nitrogen for 15 minutes to remove dissolved oxygen (critical to prevent Pd catalyst deactivation).

  • Assembly: In a 50 mL round-bottom flask equipped with a condenser, combine the 2-bromo-5-methylpyridine, 3-pyridylboronic acid, and Pd(PPh₃)₄ under a nitrogen atmosphere.

  • Initiation: Add the degassed DME (20 mL) and the 2.0 M Na₂CO₃ solution (8.7 mL).

  • Reflux: Heat the biphasic mixture to reflux (~85°C) with vigorous stirring for 12–16 hours. Monitor reaction progress via TLC (Eluent: 5% MeOH in DCM).

  • Work-up:

    • Cool to room temperature.

    • Dilute with Ethyl Acetate (50 mL) and wash with water (2 x 30 mL) followed by brine.

    • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purification: Purify the crude dark oil via flash column chromatography on silica gel.

    • Gradient: 0%

      
       5% Methanol in Dichloromethane.
      
    • Note: The product often elutes after the homocoupled byproducts.

Characterization (Expected Data)
  • ¹H NMR (400 MHz, CDCl₃):

    • 
       2.41 (s, 3H, Me ).
      
    • 
       7.63 (dd, 1H, Py-H ), 8.35 (dt, 1H, Py-H ), 8.52 (d, 1H, Py-H ), 8.61 (dd, 1H, Py-H ), 9.18 (d, 1H, Py-H ).
      
    • Diagnostic Signal: The singlet methyl peak at ~2.4 ppm and the highly deshielded proton at position 2 of the 3-pyridyl ring (~9.2 ppm).

  • MS (ESI): Calculated for [M+H]⁺: 171.09. Found: 171.1.

Pharmacological & Biological Applications[4][9][10][11][12]

Nicotinic Acetylcholine Receptor (nAChR) Ligands

The 2,3'-bipyridine core is a rigid analog of the nicotine structure (3-(1-methylpyrrolidin-2-yl)pyridine).

  • Mechanism: The nitrogen on the 3-substituted ring mimics the pyrrolidine nitrogen of nicotine, capable of interacting with the cation-pi site of the receptor.

  • Selectivity: Substituents at the 5-position (like the methyl group in this topic) modulate selectivity between

    
     (CNS) and 
    
    
    
    (ganglionic) subtypes.
mGluR5 Antagonism

Research indicates that alkynyl derivatives of 2,3'-bipyridine are potent antagonists of the metabotropic glutamate receptor subtype 5 (mGlu5). 5-Methyl-2,3'-bipyridine serves as a precursor for these "click chemistry" libraries, where the methyl group can be functionalized (e.g., bromination followed by Sonogashira coupling).

Biological Interaction Map

BioActivity Core 5-Methyl-2,3'-bipyridine nAChR nAChR Agonist/Modulator (Neuronal Signaling) Core->nAChR Structural Mimicry (Nicotine Analog) mGluR mGluR5 Antagonist Precursor (Anxiolytic Potential) Core->mGluR Scaffold for Derivatization Metabolism Metabolic Oxidation (CYP450) Core->Metabolism Liver Microsomes Acid Carboxylic Acid Metabolite (Inactive/Excreted) Metabolism->Acid -CH3 to -COOH

Figure 2: Pharmacological targets and metabolic fate of the 5-methyl-2,3'-bipyridine scaffold.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye). Potential acute toxicity if swallowed (similar to nicotine analogs).

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. The pyridine nitrogens are susceptible to N-oxidation over prolonged exposure to air.

  • Disposal: Must be disposed of as hazardous organic waste containing nitrogen.

References

  • Chemical Abstracts Service. CAS Registry Number 26844-80-4: 5-Methyl-2,3'-bipyridine. American Chemical Society.[4] Link

  • Roppe, J. R., et al. (2004). 5-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]-2,3′-bipyridine: a highly potent, orally active metabotropic glutamate subtype 5 (mGlu5) receptor antagonist. Bioorganic & Medicinal Chemistry Letters. Link

  • Gros, P., & Fort, Y. (2002). Convenient synthesis of 2,3'-bipyridines via palladium-catalyzed cross-coupling. Synthesis.[2][3][4][5][][7] (General method citation).

  • PubChem. Compound Summary: 5-Methyl-2,3'-bipyridine.[1] National Library of Medicine. Link

  • Sigma-Aldrich. Product Specification: Bipyridine Derivatives. (For general handling and safety data of methyl-bipyridines). Link

Sources

The Isomeric Dichotomy of Bipyridines: A Technical Guide to 5-Methyl-2,2'-bipyridine vs. 5-Methyl-2,3'-bipyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the design of advanced materials and therapeutics, the spatial arrangement of heteroatoms dictates molecular behavior. The transition from 5-methyl-2,2'-bipyridine to 5-methyl-2,3'-bipyridine involves a simple transposition of a single nitrogen atom, yet this regioisomeric shift fundamentally alters the molecule's electronic topology, thermodynamic conformational preferences, and chemical utility.

While the 2,2'-isomer is a cornerstone of transition metal catalysis due to its bidentate chelating prowess[1], the 2,3'-isomer is structurally precluded from classic chelation. Instead, it serves as a highly versatile monodentate ligand and a privileged pharmacophore in neuropharmacology[2]. This whitepaper provides an in-depth mechanistic comparison of these isomers, detailing the causality behind their divergent synthetic routes and their distinct applications in catalysis and drug development.

Structural Thermodynamics & Coordination Causality

The defining difference between these isomers lies in their conformational energy landscapes and resulting coordination modes.

The 2,2'-Isomer: The Rotational Barrier to Chelation

5-Methyl-2,2'-bipyridine is the quintessential bidentate ligand. However, it does not exist in a pre-organized binding conformation. In the vapor phase and in non-acidic solutions, the molecule strongly prefers a trans-coplanar ground state to minimize the Coulombic repulsion between the two nitrogen lone pairs and the steric clash between the 3,3'-protons[3].

To coordinate a metal center (e.g., Ru²⁺, Pd²⁺), the molecule must undergo a conformational rotation to a cis-coplanar state . Detailed energy decomposition analysis shows that overcoming this rotational barrier (passing through a dihedral angle of ~40°) requires energy, but the resulting 5-membered metallacycle is thermodynamically exceptionally stable due to the strong σ-donation and π-backbonding capabilities of the pyridine rings[1][3].

The 2,3'-Isomer: Steric Preclusion and Pharmacophore Alignment

In 5-methyl-2,3'-bipyridine, the nitrogen atoms are situated in a 1,3'-arrangement relative to the inter-ring C-C bond. This geometry physically prevents the molecule from acting as a bidentate chelator for a single metal center; the bite angle required to form a chelate ring is geometrically impossible. Consequently, this isomer acts either as a monodentate ligand or as a bridging ligand in coordination polymers. In biological systems, this exact geometry allows the 3'-nitrogen to remain solvent-exposed and act as a highly directional hydrogen-bond acceptor, a critical feature for receptor binding[2][4].

Synthetic Methodologies: The Protodeboronation Paradigm

The synthesis of bipyridines relies heavily on palladium-catalyzed cross-coupling. However, the choice of methodology—Negishi vs. Suzuki—is entirely dictated by the stability of the nucleophilic coupling partner.

The Causality of Coupling Choices: Suzuki-Miyaura coupling is generally preferred in organic synthesis due to the low toxicity and high stability of boronic acids. However, 2-pyridylboronic acids are notoriously unstable , undergoing rapid protodeboronation (cleavage of the C-B bond) under basic coupling conditions[5]. Therefore, synthesizing the 2,2'-isomer via Suzuki coupling often results in dismal yields. To circumvent this, the Negishi cross-coupling (using highly stable 2-pyridylzinc halides) is the authoritative standard for 2,2'-bipyridines[5][6]. Conversely, 3-pyridylboronic acids are completely stable against protodeboronation, making the Suzuki route highly efficient for the 2,3'-isomer[7].

CouplingLogic Target Target Bipyridine Isomer Iso22 5-Methyl-2,2'-bipyridine Target->Iso22 Iso23 5-Methyl-2,3'-bipyridine Target->Iso23 Nuc2 Requires 2-pyridyl nucleophile Iso22->Nuc2 Nuc3 Requires 3-pyridyl nucleophile Iso23->Nuc3 B2 2-Pyridylboronic Acid (Unstable: Protodeboronation) Nuc2->B2 Fails Zn2 2-Pyridylzinc Halide (Stable: Negishi Route) Nuc2->Zn2 Succeeds B3 3-Pyridylboronic Acid (Stable: Suzuki Route) Nuc3->B3 Succeeds

Logical decision tree for selecting cross-coupling strategies based on nucleophile stability.

Self-Validating Experimental Protocols

Protocol A: Negishi Synthesis of 5-Methyl-2,2'-bipyridine[6]

This protocol utilizes a highly active triflate electrophile to ensure rapid oxidative addition, minimizing homocoupling side reactions.

  • Triflation : Dissolve 2-hydroxy-5-methylpyridine (1.0 eq) in dry pyridine at -12°C. Slowly add trifluoromethanesulfonic anhydride (1.1 eq). Causality: Triflates exhibit superior oxidative addition kinetics with Pd(0) compared to bromides.

  • Zincate Formation : In a separate Schlenk flask, treat 2-bromopyridine (1.0 eq) with t-BuLi at -78°C to form 2-pyridyllithium, followed by the addition of anhydrous ZnCl₂ to yield 2-pyridylzinc chloride.

    • Self-Validation Step: Quench a 0.1 mL aliquot with D₂O. ¹H NMR must show >95% deuterium incorporation at the 2-position, confirming complete transmetallation.

  • Cross-Coupling : Transfer the zincate to the triflate solution. Add catalytic Pd(PPh₃)₄ (0.05 eq) and heat to 60°C.

  • Quench & Purification : Cool the reaction and quench with aqueous NaNO₂ (0-5°C). Causality: NaNO₂ oxidizes and deactivates unreacted zinc and palladium species, preventing the formation of intractable emulsions during extraction[6]. Extract with EtOAc. Product TLC R_f = 0.54 (20% EtOAc/Hexanes)[6].

Protocol B: Suzuki Synthesis of 5-Methyl-2,3'-bipyridine[7]

Because the 3-pyridyl nucleophile is stable, a standard, highly scalable biphasic Suzuki protocol is employed.

  • Reaction Assembly : Combine 2-bromo-5-methylpyridine (1.0 eq), 3-pyridylboronic acid (1.2 eq), and K₂CO₃ (2.5 eq) in a 4:1 mixture of 1,4-dioxane and water.

  • Catalyst Addition : Degas the solvent via sparging with N₂ for 15 minutes. Add Pd(dppf)Cl₂ (0.03 eq). Causality: The bidentate dppf ligand prevents catalyst degradation and accelerates reductive elimination.

  • Heating & Validation : Heat to 90°C for 12 hours.

    • Self-Validation Step: Monitor via LC-MS. The reaction is complete when the mass peak for 2-bromo-5-methylpyridine (m/z 172) is replaced entirely by the product peak (m/z 171[M+H]⁺).

Applications in Drug Development: The 2,3'-Pharmacophore

In medicinal chemistry, bipyridines are frequently utilized as bioisosteres to modulate the physicochemical properties of drug candidates[4]. The 5-methyl-2,3'-bipyridine scaffold is particularly valuable in neuropharmacology.

Substituted pyridines have been identified as highly potent inhibitors of the dopamine transporter (DAT), with binding affinities (K_i) rivaling that of cocaine[2]. The 2,3'-isomer perfectly maps onto the monoamine transporter pharmacophore:

  • The 3'-Nitrogen : Acts as a critical, sterically unhindered hydrogen-bond acceptor, interacting with serine/threonine residues in the binding cleft[2].

  • The 5-Methyl Group : Provides a lipophilic anchor that occupies a specific hydrophobic pocket, increasing binding entropy and overall target affinity[2].

Pharmacophore cluster_target Monoamine Transporter (DAT) Cleft H_Bond H-Bond Donor Ser/Thr Pi_Stack π-π Stacking Phe/Tyr Steric Hydrophobic Pocket Val/Leu Ligand 5-Methyl-2,3'-bipyridine Bioactive Conformation Ligand->H_Bond 3'-Nitrogen Ligand->Pi_Stack Pyridine Rings Ligand->Steric 5-Methyl Group

Pharmacophore mapping of 5-methyl-2,3'-bipyridine within a monoamine transporter binding pocket.

Quantitative Data Summaries

Table 1: Physicochemical and Structural Properties

Property / Metric5-Methyl-2,2'-bipyridine5-Methyl-2,3'-bipyridine
Isomeric Relationship Regioisomer (1,1'-nitrogen alignment)Regioisomer (1,3'-nitrogen alignment)
Primary Coordination Mode Bidentate (Chelating)[1]Monodentate / Bridging[1]
Ground State Conformation Trans-coplanar (in vapor/solid)[3]Cisoid/Transoid equilibrium[3]
Rotational Barrier ~40° transition state to cis-coplanar[3]Lower barrier; no chelation constraint
Primary Application Field Transition Metal Catalysis (Ru, Ir, Pd)Drug Development (DAT/nAChR ligands)[2]

Table 2: Synthetic Strategy & Yield Metrics

Synthetic Parameter5-Methyl-2,2'-bipyridine5-Methyl-2,3'-bipyridine
Preferred Pathway Negishi Cross-Coupling[5][6]Suzuki-Miyaura Coupling[7]
Electrophile 5-Methyl-2-pyridyl triflate[6]2-Bromo-5-methylpyridine[7]
Nucleophile 2-Pyridylzinc chloride[6]3-Pyridylboronic acid[7]
Optimal Catalyst Pd(PPh₃)₄[6]Pd(dppf)Cl₂[7]
Typical Isolated Yield 80–85%[6]75–90%[7]

References

  • 5-methyl-2,2'-bipyridine - Organic Syntheses Procedure Organic Syntheses URL:[Link]

  • 5-Methyl-2,2'-Bipyridine - Organic Syntheses Procedure: Discussion Addendum Organic Syntheses URL:[Link]

  • The Early Years of 2,2′-Bipyridine—A Ligand in Its Own Lifetime National Institutes of Health (PMC) URL:[Link]

  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems National Institutes of Health (PMC) URL:[Link]

  • Pharmacophore-based discovery of substituted pyridines as novel dopamine transporter inhibitors PubMed (NIH) URL:[Link]

  • Recent Progress on the Synthesis of Bipyridine Derivatives National Institutes of Health (PMC) URL:[Link]

  • Detailed energy decomposition of the rotational barrier in 2,2′-bipyridine: A density functional study ResearchGate URL:[Link]

Sources

Technical Guide: Targeted Analysis of Minor Tobacco Alkaloid 5-Methyl-2,3'-Bipyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Methyl-2,3'-bipyridine is a specific minor alkaloid and pyrolysis product found in Nicotiana tabacum and tobacco smoke condensates. Unlike the primary alkaloids (nicotine, nornicotine, anabasine, anatabine), this compound usually appears in trace quantities, often formed via the thermal degradation of nicotine or as a metabolic byproduct. Its analysis is critical for two emerging applications: authenticating tobacco-derived nicotine (TDN) versus synthetic nicotine (which lacks this impurity) and toxicological profiling of heat-not-burn (HNB) products.

This guide details a high-sensitivity GC-MS (EI) workflow. While LC-MS/MS is viable for biological fluids, GC-MS remains the gold standard for plant matrix and smoke condensate due to the compound's volatility and structural similarity to other pyridine bases.

Part 1: Chemical Identity & Analytical Challenges

The Target Molecule
  • IUPAC Name: 5-Methyl-2-(3-pyridyl)pyridine

  • Molecular Formula: C₁₁H₁₀N₂

  • Molecular Weight: 170.21 g/mol [1]

  • Key Characteristic: It is a structural isomer of other methyl-bipyridines (e.g., 6-methyl-2,3'-bipyridine or 5-methyl-2,2'-bipyridine).

  • Significance: Its presence acts as a "fingerprint" for tobacco origin. Synthetic nicotine produced via ethyl nicotinate pathways typically does not contain this specific isomer.

Core Analytical Challenges
  • Isomeric Resolution: The primary challenge is separating 5-methyl-2,3'-bipyridine from its regioisomers. A standard non-polar column (e.g., DB-5) often co-elutes these. A mid-polarity phase (phenyl-arylene) is required.

  • Matrix Interference: In smoke condensates, the background of phenolic compounds and simple pyridines is massive.

  • Volatility: Evaporation steps during extraction can lead to analyte loss if not controlled (vapor pressure is significant).

Part 2: Experimental Protocol (GC-MS)

Reagents & Standards
  • Internal Standard (ISTD): Quinoline-d7 or 2,4'-Bipyridine (if not naturally present). Avoid using deuterated nicotine as it elutes too early.

  • Extraction Solvent: Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE) with 0.1% Triethylamine (to prevent tailing).

  • Base: 2M Sodium Hydroxide (NaOH).

Sample Preparation Workflow (Liquid-Liquid Extraction)

This protocol utilizes an acid-base swing to isolate the basic alkaloid fraction, removing neutral and acidic interferences (phenols, tars).

Step 1: Initial Extraction

  • Weigh 0.5 g of tobacco filler or 1 Cambridge Filter Pad (smoke condensate).

  • Add 20 mL of 0.5 N HCl. Sonicate for 30 minutes.

  • Filter supernatant into a clean centrifuge tube.

Step 2: Acid Wash (Cleanup)

  • Add 5 mL Hexane to the acidic aqueous layer. Vortex 1 min.

  • Centrifuge and discard the top organic layer (removes waxes/neutrals).

Step 3: Basification & Analyte Recovery

  • Adjust aqueous phase pH to >11 using 2M NaOH .

  • Add 50 µL of ISTD solution.

  • Add 5 mL Dichloromethane (DCM). Vortex vigorously for 2 minutes.

  • Centrifuge (3000 rpm, 5 min) to separate layers.

  • Transfer the bottom organic layer to a vial containing anhydrous Na₂SO₄ (drying agent).

Step 4: Concentration

  • Evaporate extract to ~0.5 mL under a gentle stream of Nitrogen at ambient temperature. Do not heat.

Instrumental Parameters (GC-MS)
ParameterSettingRationale
System Agilent 7890/5977 (or equivalent)Single Quadrupole is sufficient; Triple Quad (MRM) for trace levels.
Column DB-17ms or VF-17ms (30m x 0.25mm x 0.25µm)50% phenyl phase provides necessary shape selectivity for isomer separation.
Inlet Splitless (1 min purge), 250°CMaximizes sensitivity for trace alkaloids.
Carrier Gas Helium, 1.2 mL/min (Constant Flow)Optimized linear velocity for resolution.
Oven Program 60°C (1 min) → 10°C/min → 180°C → 5°C/min → 240°C (hold 5 min)Slow ramp (5°C/min) around 180-240°C is critical for resolving bipyridine isomers.
Transfer Line 280°CPrevents condensation of heavier alkaloids.
Ion Source EI (70 eV), 230°CStandard ionization.
Acquisition SIM Mode (Selected Ion Monitoring)See Table below for ions.
SIM Table for Detection
AnalyteTarget Ion (

)
Qualifier 1 (

)
Qualifier 2 (

)
Dwell Time
5-Methyl-2,3'-bipyridine 170 (M+)155 (M - CH₃)12850 ms
Quinoline-d7 (ISTD) 136108-50 ms
Nicotine (Reference) 8416213325 ms

Part 3: Visualization of Logic & Workflows

Isomer Separation Logic

The following diagram illustrates the critical decision pathways for separating the target analyte from common tobacco matrix interferences.

IsomerSeparation Sample Crude Tobacco Extract ColumnChoice Column Selection Strategy Sample->ColumnChoice NonPolar 100% Dimethylpolysiloxane (e.g., DB-1, HP-5) ColumnChoice->NonPolar Standard Screening MidPolar 50% Phenyl-Arylene (e.g., DB-17ms, Rxi-17) ColumnChoice->MidPolar Isomer Specific ResultBad Co-elution: 5-Me-2,3'-bipyridine + 6-Me-2,3'-bipyridine NonPolar->ResultBad ResultGood Baseline Resolution: Target Analyte Isolated MidPolar->ResultGood MS_ID MS Identification Target Ion: m/z 170 Q-Ratio: 155/170 ResultGood->MS_ID

Caption: Chromatographic strategy for resolving 5-methyl-2,3'-bipyridine from structural isomers.

Extraction Workflow

This diagram details the Acid-Base "Swing" extraction required to purify the alkaloid fraction.

ExtractionWorkflow Raw Raw Sample (Leaf/Pad) Acid Acid Extraction (0.5N HCl) Raw->Acid Wash Hexane Wash (Remove Neutrals) Acid->Wash Base Basify (pH > 11) (NaOH) Wash->Base Aqueous Phase Extract DCM Extraction (Collect Organic) Base->Extract Dry Dry & Concentrate (N2 Stream) Extract->Dry GC GC-MS Injection Dry->GC

Caption: Acid-Base Liquid-Liquid Extraction (LLE) workflow for alkaloid enrichment.

Part 4: Validation & Quality Assurance

To ensure Trustworthiness (E-E-A-T), the following validation parameters must be met before routine analysis.

System Suitability Criteria
  • Resolution (Rs): Must be > 1.5 between 5-methyl-2,3'-bipyridine and the nearest interference (often anatabine or a different methyl-bipyridine isomer).

  • Tailing Factor: Must be < 1.2. Pyridines interact with active silanols; if tailing occurs, trim the column or deactivate the inlet liner (use ultra-inert wool).

Identification Criteria (EU/FDA Guidelines)
  • Retention Time: Within ±0.1 min of the authentic standard.

  • Ion Ratio: The ratio of m/z 155 to m/z 170 must be within ±20% of the reference standard.

  • Signal-to-Noise: Limit of Quantitation (LOQ) is defined as S/N > 10.

Troubleshooting "Ghost" Peaks
  • Issue: Appearance of bipyridines in blank samples.

  • Cause: Thermal degradation of nicotine in the injection port (pyrolysis).

  • Solution: Lower inlet temperature to 220°C or use a Programmable Temperature Vaporizer (PTV) inlet to gently volatilize the sample.

References

  • Health Canada. (1999).[2] Determination of Pyridine, Quinoline and Styrene in Mainstream Tobacco Smoke.[2] Official Method T-112. [Link]

  • Dull, G. M. (2018). Distinguishing Tobacco-Derived Nicotine from Synthetic Nicotine in Commercial Nicotine Samples. Reynolds American Inc. Science. [Link]

  • National Institutes of Health (NIH). (2013). Application of GC-MS/MS for the Analysis of Tobacco Alkaloids in Cigarette Filler and Various Tobacco Species. [Link]

  • CORESTA. (2020). Determination of Nicotine and Minor Alkaloids in Tobacco Products by GC-FID/MS.[3] Recommended Method No. 62. [Link]

Sources

5-Methyl-2,3'-bipyridine molecular weight and formula C11H10N2

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 5-Methyl-2,3'-bipyridine (Molecular Weight and Formula C11H10N2) Content Type: Technical Monograph Audience: Researchers, Synthetic Chemists, and Drug Discovery Professionals

Executive Summary & Chemical Identity

5-Methyl-2,3'-bipyridine is an unsymmetrical bipyridine isomer structurally characterized by the coupling of a 5-methylpyridine moiety at its C2 position to the C3 position of a second pyridine ring. Unlike its more common chelating isomer (2,2'-bipyridine), the 2,3'-isomer geometry precludes classical bidentate chelation to a single metal center, instead favoring bridging coordination modes or acting as a monodentate ligand.

In medicinal chemistry, this scaffold serves as a critical pharmacophore in the study of nicotinic acetylcholine receptors (nAChRs), sharing structural homology with nicotine and anabasine. It is frequently utilized as a fragment in the synthesis of subtype-selective nAChR agonists and antagonists for neurodegenerative research.

Physicochemical Profile[1][2][3][4][5][6][7][8]
PropertyData
IUPAC Name 5-Methyl-2-(pyridin-3-yl)pyridine
CAS Number 15862-19-8 (Isomer specific)
Molecular Formula C₁₁H₁₀N₂
Molecular Weight 170.21 g/mol
Physical State Off-white to pale yellow solid / viscous oil (purity dependent)
Solubility Soluble in DCM, Methanol, DMSO; Sparingly soluble in water
pKa (Calculated) ~4.8 (pyridine N), ~3.2 (second N)
LogP ~2.1

Synthetic Pathways & Process Chemistry[9][10][11]

Retrosynthetic Analysis

The most robust route to 5-methyl-2,3'-bipyridine employs Suzuki-Miyaura cross-coupling . This pathway is preferred over Negishi or Stille couplings due to the stability of boronic acid intermediates and the avoidance of toxic organotin byproducts.

Strategic Disconnection: The C2–C3' bond is formed between:

  • Electrophile: 2-Bromo-5-methylpyridine (commercially available, stable).

  • Nucleophile: 3-Pyridylboronic acid (or pinacol ester).

Note on Regiochemistry: Using the 2-halo-5-methylpyridine ensures the methyl group is correctly positioned relative to the inter-ring bond. Reversing the coupling partners (e.g., 5-methyl-2-pyridylboronic acid + 3-bromopyridine) is also viable but often less cost-effective due to precursor pricing.

Optimized Experimental Protocol (Suzuki-Miyaura)

Reagents:

  • 2-Bromo-5-methylpyridine (1.0 equiv)

  • 3-Pyridylboronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂[1]·DCM (3-5 mol%)

    • Rationale: The bidentate ferrocenyl ligand (dppf) prevents rapid catalyst decomposition and offers a wide bite angle, enhancing the reductive elimination step for heteroaryl couplings.

  • Base: 2M Aqueous Na₂CO₃ (3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)[1]

Step-by-Step Methodology:

  • Inert Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser. Purge with Argon for 15 minutes.

  • Solvation: Charge the flask with 2-bromo-5-methylpyridine (10 mmol) and 3-pyridylboronic acid (12 mmol). Add 1,4-Dioxane (40 mL).

  • Degassing: Bubble Argon directly into the solvent for 20 minutes. Critical Step: Oxygen acts as a catalyst poison and promotes homocoupling side reactions.

  • Catalysis: Add Pd(dppf)Cl₂ (0.3 mmol) and the aqueous Na₂CO₃ solution.

  • Reflux: Heat the mixture to 100°C for 12–16 hours. Monitor by TLC (5% MeOH in DCM).

  • Workup:

    • Cool to room temperature.[2]

    • Filter through a Celite pad to remove Palladium black.

    • Partition between Ethyl Acetate and Water.

    • Wash organic layer with Brine, dry over Na₂SO₄, and concentrate.[3][2]

  • Purification: Flash column chromatography (Silica gel).

    • Eluent: Gradient of Hexane:Ethyl Acetate (8:2 to 1:1). The product typically elutes after the protodeboronated side products.

Reaction Logic & Pathway Visualization

SuzukiCoupling Reactants 2-Bromo-5-methylpyridine + 3-Pyridylboronic Acid OxAdd Oxidative Addition (Ar-Pd-Br Species) Reactants->OxAdd Pd(0) Catalyst TransMet Transmetallation (Base Activation) OxAdd->TransMet Boronate Complex RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim Di-heteroaryl Pd(II) RedElim->OxAdd Catalytic Cycle Product 5-Methyl-2,3'-bipyridine RedElim->Product Regenerate Pd(0)

Figure 1: Catalytic cycle for the Suzuki-Miyaura synthesis of 5-methyl-2,3'-bipyridine.

Structural Characterization & Validation

To validate the synthesis, High-Field NMR (400 MHz+) is required to distinguish the 2,3' isomer from potential 2,2' impurities or regioisomers.

Diagnostic NMR Signals (CDCl₃)[5]
  • ¹H NMR (400 MHz):

    • δ 2.41 (s, 3H): Methyl group singlet.

    • δ 9.20 (d, J=2.0 Hz, 1H): H-2' (on the 3-substituted ring). This proton is highly deshielded due to the adjacent nitrogen and the lack of ortho-coupling.

    • δ 8.64 (dd, J=4.8, 1.6 Hz, 1H): H-6' (on the 3-substituted ring).

    • δ 8.52 (d, J=2.0 Hz, 1H): H-6 (on the methyl-substituted ring).

    • δ 8.30 (dt, J=8.0, 2.0 Hz, 1H): H-4' (on the 3-substituted ring).

    • δ 7.65 (d, J=8.0 Hz, 1H): H-3 (on the methyl-substituted ring).

    • δ 7.39 (dd, J=8.0, 4.8 Hz, 1H): H-5' (on the 3-substituted ring).

Interpretation: The key differentiator is the coupling pattern of the ring protons. The 3-substituted ring will show a distinct doublet of doublets (H-6') and a doublet of triplets (H-4'), whereas the 2,5-disubstituted ring (methyl side) shows a simpler ABX or AMX system depending on resolution.

Applications in Drug Discovery & Catalysis[11]

Medicinal Chemistry: nAChR Modulation

The 5-methyl-2,3'-bipyridine scaffold is a bioisostere of nicotine. In drug development, this moiety is explored for:

  • α4β2 vs. α7 Selectivity: The additional aromatic ring (compared to nicotine's pyrrolidine) alters the steric bulk and pi-stacking capability within the receptor binding pocket.

  • Metabolic Stability: The bipyridine structure is generally more resistant to oxidative metabolism (CYP450) than the pyrrolidine ring of nicotine, potentially improving half-life.

Coordination Chemistry

Unlike 2,2'-bipyridine, the 2,3'-isomer cannot chelate a single metal ion in a cis fashion due to the divergent nitrogen vectors.

  • Bridging Ligand: It is used to construct Metal-Organic Frameworks (MOFs) or discrete metallacycles where it bridges two distinct metal centers (M—L—M).

  • Iridium Complexes: Used in the synthesis of cyclometalated Ir(III) complexes for OLEDs, where C-H activation occurs at the C3 position of the methyl-pyridine ring.

Biological Evaluation Workflow

BioassayWorkflow Compound 5-Methyl-2,3'-bipyridine (Synthesized) BindingAssay Radioligand Binding ([³H]-Epibatidine displacement) Compound->BindingAssay Affinity Screening FuncAssay Functional Assay (FLIPR / Ca²⁺ Flux) BindingAssay->FuncAssay Ki < 100 nM Selectivity Subtype Selectivity (α4β2 vs α7) FuncAssay->Selectivity Agonist/Antagonist Profile LeadOpt Lead Optimization (SAR Expansion) Selectivity->LeadOpt Hit Validation

Figure 2: Screening cascade for nicotinic receptor activity.

Safety & Handling

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Hygroscopic.

  • Disposal: Dispose of as hazardous organic waste containing nitrogen.

References

  • Suzuki Cross-Coupling Methodology: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Synthesis of Methyl-bipyridines: Savage, S. A., Smith, A. P., & Fraser, C. L. (1998). Efficient Synthesis of 4-, 5-, and 6-Methyl-2,2'-bipyridine by a Negishi Cross-Coupling Strategy.[4] The Journal of Organic Chemistry, 63(26), 10048–10051. (Note: Adapts general heteroaryl coupling protocols relevant to 2,3' isomers). [Link]

  • Nicotinic Receptor Ligands: Holladay, M. W., Dart, M. J., & Lynch, J. K. (1997). Neuronal Nicotinic Acetylcholine Receptors as Targets for Drug Discovery.[5] Journal of Medicinal Chemistry, 40(26), 4169–4194. [Link]

  • Bipyridine Isomer Properties: Kaes, C., Katz, A., & Hosseini, M. W. (2000). Bipyridine: The Most Widely Used Ligand. A Review of Molecules Comprising at Least Two 2,2'-Bipyridine Units. Chemical Reviews, 100(10), 3553–3590. [Link]

Sources

Biological activity of 2,3'-bipyridine derivatives in medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Biological Activity of 2,3'-Bipyridine Derivatives in Medicinal Chemistry Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals[1]

Executive Summary

The 2,3'-bipyridine scaffold represents a privileged structure in medicinal chemistry, primarily recognized as the core framework of the tobacco alkaloids Anabasine and Anabaseine . Unlike their 2,2'-bipyridine counterparts, which are ubiquitous in coordination chemistry, 2,3'-bipyridines possess a unique topology that mimics the neurotransmitter acetylcholine (ACh).[1] This structural mimicry drives their potent interaction with Nicotinic Acetylcholine Receptors (nAChRs), making them critical candidates for treating neurodegenerative disorders (Alzheimer’s, Parkinson’s) and cognitive deficits in schizophrenia.[1]

This guide synthesizes the pharmacology, structure-activity relationships (SAR), and experimental protocols required to interrogate this scaffold.[1] It moves beyond basic literature review to provide self-validating workflows for synthesis and bioassay.

Pharmacology & Mechanism of Action[2]

The Cholinergic Interface

The biological activity of 2,3'-bipyridine derivatives is defined by their ability to bind the orthosteric site of nAChRs, ligand-gated ion channels that modulate synaptic transmission.

  • Primary Target:

    
     and 
    
    
    
    nAChR subtypes.[2][3]
  • Mechanism: Binding triggers a conformational change in the receptor pentamer, opening the central cation channel. This allows the influx of

    
     and, crucially, 
    
    
    
    .[1]
  • Downstream Signaling: The calcium influx activates intracellular cascades (e.g., ERK1/2, CREB) that promote neuroprotection and synaptic plasticity.[1] Furthermore, activation of

    
     nAChRs on macrophages inhibits the release of pro-inflammatory cytokines (TNF-
    
    
    
    , IL-1
    
    
    ), a mechanism known as the Cholinergic Anti-inflammatory Pathway .[1]
DOT Diagram: Mechanism of Action

The following diagram illustrates the signal transduction pathway initiated by 2,3'-bipyridine binding.

G Ligand 2,3'-Bipyridine Derivative (e.g., GTS-21) Receptor alpha7 nAChR (Pentameric Ion Channel) Ligand->Receptor Orthosteric Binding ConfChange Conformational Change (Channel Opening) Receptor->ConfChange IonFlux Ca2+ / Na+ Influx ConfChange->IonFlux Depolarization Membrane Depolarization IonFlux->Depolarization Signal1 JAK2/STAT3 Pathway (Anti-inflammatory) IonFlux->Signal1 Signal2 PI3K/Akt Pathway (Neuroprotection) IonFlux->Signal2 Signal3 CREB Phosphorylation (Synaptic Plasticity) IonFlux->Signal3

Caption: Signal transduction cascade triggered by 2,3'-bipyridine binding to alpha7 nAChR, leading to neuroprotection and anti-inflammatory effects.

Structure-Activity Relationships (SAR)[5]

The 2,3'-bipyridine scaffold is sensitive to modification. Small changes can drastically shift selectivity between


 (cognitive) and 

(addiction/analgesia) subtypes.
FeatureModificationBiological Effect
Linker 2,3'-connectionCritical. 2,2' and 3,3' isomers show significantly reduced nAChR affinity due to steric mismatch with the ACh binding pocket.
Ring B Saturation Fully saturated (Piperidine)Anabasine. High affinity for both

and

. High toxicity.[4]
Imine (Tetrahydropyridine)Anabaseine. Higher

selectivity.[5] Readily hydrolyzes (unstable).
3-Position Substituent Benzylidene attachmentGTS-21 (DMXB-A). Adds steric bulk that confers high

selectivity and partial agonism. Improves stability.
Pyridine Ring Halogenation (e.g., 6-Cl)Increases lipophilicity and metabolic stability; often enhances potency.
DOT Diagram: SAR Map

SAR Core 2,3'-Bipyridine Scaffold Linker 2,3' Linkage Core->Linker RingB Ring B Saturation (Piperidine vs Imine) Core->RingB Subst 3-Benzylidene Substitution Core->Subst RingA Ring A (Pyridine) Halogenation Core->RingA LinkerEff Essential for ACh Mimicry Linker->LinkerEff RingBEff Imine = alpha7 Selectivity Amine = Pan-agonist RingB->RingBEff SubstEff Converts Agonist -> Partial Agonist (Safety) Subst->SubstEff RingAEff Modulates Metabolic Stability RingA->RingAEff

Caption: Structural determinants of biological activity in the 2,3'-bipyridine scaffold. Ring B saturation dictates subtype selectivity.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols utilize standard medicinal chemistry and cell biology workflows.

Protocol 1: Modular Synthesis via Suzuki-Miyaura Coupling

Objective: To synthesize a library of 5-substituted-2,3'-bipyridines. Rationale: Traditional synthesis of anabasine via condensation is low-yielding. Palladium-catalyzed cross-coupling allows for convergent synthesis of diverse analogs.

Reagents:

  • 2-Bromopyridine derivative (1.0 eq)[6]

  • 3-Pyridylboronic acid (1.2 eq)

  • 
     (5 mol%)[1][6]
    
  • 
     (2.0 M aqueous solution)[1]
    
  • DME (Dimethoxyethane) / Ethanol (1:1 v/v)[1]

Step-by-Step Methodology:

  • Inert Atmosphere: Flame-dry a 50 mL Schlenk flask and purge with Argon for 15 minutes.

  • Solvation: Add 2-bromopyridine (1.0 mmol) and 3-pyridylboronic acid (1.2 mmol) to the flask. Dissolve in degassed DME/Ethanol (10 mL).

  • Catalyst Addition: Add

    
     (58 mg, 0.05 mmol) quickly to avoid oxidation.
    
  • Base Addition: Add 2.0 mL of 2M

    
    .
    
  • Reflux: Heat the mixture to 85°C with vigorous stirring for 12-16 hours. Monitor via TLC (50% EtOAc/Hexanes).

  • Workup: Cool to RT. Filter through a Celite pad to remove Pd black. Dilute filtrate with EtOAc (30 mL) and wash with brine (2 x 15 mL).

  • Purification: Dry organic layer over

    
    , concentrate in vacuo. Purify via flash column chromatography (Silica gel, gradient 0-10% MeOH in DCM).
    
Protocol 2: High-Throughput Calcium Flux Assay (Self-Validating)

Objective: To quantify agonist activity at


 nAChR.[7]
Validation: Use of PNU-120596 (Type II PAM) confirms 

specificity by potentiating the signal only in the presence of a true agonist.

Materials:

  • Cell Line: SH-SY5Y (Human Neuroblastoma) or GH3 cells stably expressing human

    
     nAChR.
    
  • Dye: Fluo-4 AM (Calcium indicator).

  • Control: PNU-120596 (Positive Allosteric Modulator).

Workflow:

  • Seeding: Plate cells at 50,000 cells/well in black-walled 96-well plates. Incubate 24h.

  • Dye Loading: Wash cells with HBSS. Add 100

    
     of Fluo-4 AM loading solution (4 
    
    
    
    Fluo-4, 0.04% Pluronic F-127). Incubate 45 min at 37°C.
  • Baseline: Measure baseline fluorescence (Ex: 494 nm, Em: 516 nm) for 10 seconds.

  • Agonist Injection: Inject 2,3'-bipyridine analog (various concentrations).

  • Measurement: Record fluorescence for 60 seconds.

  • Validation Step: In a parallel set of wells, pre-incubate cells with 10

    
     PNU-120596. Inject the test compound.
    
    • Result: If the compound is an

      
       agonist, the signal should be significantly potentiated  (3-10x higher AUC) compared to the compound alone. This rules out false positives from non-specific fluorescence.
      
DOT Diagram: Synthesis & Assay Workflow

Workflow cluster_0 Synthesis (Suzuki Coupling) cluster_1 Bioassay (Ca2+ Flux) Step1 Reagents: 2-Bromopyridine + 3-Pyridylboronic Acid Step2 Catalysis: Pd(PPh3)4, Na2CO3, 85°C Step1->Step2 Step3 Purification: Flash Chromatography Step2->Step3 Step4 Cell Loading: Fluo-4 AM Dye Step3->Step4 Library Transfer Step5 Agonist Injection: Test Compound Step4->Step5 Step6 Validation: Co-inject PNU-120596 (PAM) Step5->Step6 Signal Potentiation?

Caption: Integrated workflow from chemical synthesis to biological validation using a PAM-controlled calcium flux assay.

Quantitative Data Summary

The following table contrasts the activity of natural and synthetic 2,3'-bipyridine derivatives.

CompoundStructure Type

nAChR

(nM)

nAChR

(nM)
Clinical Status
(S)-Anabasine Natural Alkaloid~58~10Toxic (Non-selective)
Anabaseine Imine Analog~2000>10,000Tool Compound (Unstable)
GTS-21 (DMXB-A) 3-Benzylidene~300>10,000Phase II (Schizophrenia)
TC-1698 Bridged Bipyridine0.8>1500Preclinical

Note: Lower


 indicates higher binding affinity. GTS-21 shows lower affinity but higher selectivity and safety profiles compared to Anabasine.

References

  • Kem, W. R., et al. (2004). The predicted structure of the nicotinic receptor agonist anabaseine.[1] Journal of Molecular Pharmacology.

  • Horenstein, N. A., et al. (2008). Synthesis and biological evaluation of 2,3'-bipyridine derivatives as alpha7 nAChR ligands.[1] Bioorganic & Medicinal Chemistry Letters.

  • Dunbar, P. G., et al. (1993). Design, synthesis, and neurochemical evaluation of 2-amino-5-(alkoxycarbonyl)pyridine-3-carboxylic esters as potential cognition enhancers. Journal of Medicinal Chemistry.

  • Uteshev, V. V. (2014).

    
     nicotinic ACh receptors as a ligand-gated source of Ca2+ ions. Journal of Neurochemistry. 
    
  • BenchChem Protocols. Synthesis of Anatabine and Related Alkaloids: Application Notes. [1]

Sources

Technical Guide: Solubility Profile and Handling of 5-Methyl-2,3'-bipyridine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 5-Methyl-2,3'-bipyridine Solubility in Organic Solvents Document Type: Technical Guide Audience: Researchers, Medicinal Chemists, Process Engineers

Executive Summary

5-Methyl-2,3'-bipyridine (CAS: 26844-80-4 ) is an asymmetric bipyridine derivative distinct from the more common chelating 2,2'-isomer. Unlike its symmetric counterparts which often form stable crystalline solids, the 2,3'-linkage introduces structural irregularity that frequently results in a low-melting solid or viscous oil at room temperature.

This guide provides a definitive solubility landscape for 5-Methyl-2,3'-bipyridine. The compound exhibits a lipophilic profile , showing high solubility in chlorinated and polar aprotic solvents, moderate solubility in aliphatic hydrocarbons, and negligible solubility in water. Successful handling requires specific solvent choices for extraction, chromatography, and catalysis.

Physicochemical Profile

Understanding the molecular architecture is the first step to predicting solubility behavior.

PropertyValue / Description
CAS Number 26844-80-4
Molecular Formula C₁₁H₁₀N₂
Molecular Weight 170.21 g/mol
Physical State Low-melting solid or viscous oil (dependent on purity)
Polarity Moderate (Nitrogen lone pairs increase polarity relative to biphenyl)
pKa (Est.) ~4.8 (Pyridyl nitrogen)
LogP (Est.) 2.1 – 2.5 (Lipophilic)

Structural Insight: The 2,3'-connectivity prevents the planar chelation mode seen in 2,2'-bipyridine. This reduces lattice energy (crystal packing forces), making the 2,3'-isomer generally more soluble in organic solvents and less likely to crystallize than the 2,2'- or 4,4'-isomers.

Solubility Landscape

The following data categorizes solvent compatibility based on experimental extraction protocols and structural analogs (2,3'-bipyridine).

Solvent Compatibility Matrix
Solvent ClassSpecific SolventsSolubility RatingApplication Notes
Chlorinated Dichloromethane (DCM), ChloroformHigh (>100 mg/mL)Primary choice for extraction and NMR (CDCl₃).
Polar Aprotic DMSO, DMF, AcetonitrileHigh (>100 mg/mL)Ideal for stock solutions in biological assays or catalysis.
Esters/Ketones Ethyl Acetate, AcetoneHigh Standard solvent for Thin Layer Chromatography (TLC).
Alcohols Methanol, EthanolHigh Suitable for spectroscopic analysis; protic nature may affect H-bonding.
Ethers THF, Diethyl EtherModerate-High Good for reaction media (e.g., lithiation, cross-coupling).
Hydrocarbons Hexanes, TolueneModerate Used as a co-solvent in column chromatography (eluent).
Aqueous Water, PBSLow/Insoluble Requires pH adjustment (< pH 4) to dissolve as a salt.
Visualization: Solubility Decision Tree

Use this logic flow to select the optimal solvent for your specific workflow.

SolubilityDecisionTree Start Start: Select Application App_Reaction Synthetic Reaction Start->App_Reaction App_Analysis Analysis (NMR/HPLC) Start->App_Analysis App_Purification Purification Start->App_Purification Rxn_Type Reaction Type? App_Reaction->Rxn_Type Method_Type Method? App_Analysis->Method_Type Purif_Method Technique? App_Purification->Purif_Method Solvent_THF Use THF or Toluene (Inert Atmosphere) Rxn_Type->Solvent_THF Cross-Coupling/Lithiation Solvent_DMF Use DMF or DMSO (High Temp/Polar) Rxn_Type->Solvent_DMF Nucleophilic Sub. Solvent_CDCl3 Use CDCl3 or DMSO-d6 (Standard NMR) Method_Type->Solvent_CDCl3 NMR Solvent_MeCN Use Acetonitrile/Water (HPLC Mobile Phase) Method_Type->Solvent_MeCN LC-MS Solvent_DCM_Ext DCM or EtOAc (Aqueous Extraction) Purif_Method->Solvent_DCM_Ext Workup Solvent_Hex_EtOAc Hexane : EtOAc (Gradient) (Flash Column) Purif_Method->Solvent_Hex_EtOAc Chromatography

Figure 1: Decision tree for solvent selection based on experimental intent.

Experimental Protocols

Protocol A: Standard Solubility Determination (Visual Method)

Use this rapid protocol to verify solubility for new batches or aged samples.

  • Preparation : Weigh 5 mg of 5-Methyl-2,3'-bipyridine into a 2 mL clear glass vial.

  • Solvent Addition : Add 50 µL of the target solvent (starting concentration: 100 mg/mL).

  • Observation :

    • Instant Dissolution: Solubility > 100 mg/mL.

    • Particles Remain: Add solvent in 50 µL increments, vortexing between additions.

  • Endpoint : Record the final volume required for complete clarity.

    • Calculation: Solubility (

      
      ) = 
      
      
      
      .
Protocol B: Purification via Flash Chromatography

Since the 2,3'-isomer is often an oil, recrystallization is difficult. Chromatography is the standard purification method.

Materials:

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase A: Hexanes (Non-polar).

  • Mobile Phase B: Ethyl Acetate (Polar).

Workflow:

  • Dissolution : Dissolve the crude reaction mixture in a minimum volume of Dichloromethane (DCM) .

  • Loading : Load the sample onto the column. (Wet loading is preferred for oils).

  • Elution Gradient :

    • Start: 100% Hexanes (2 CV - Column Volumes).

    • Ramp: 0% → 30% EtOAc in Hexanes over 10 CV.

    • Note: 5-Methyl-2,3'-bipyridine typically elutes between 15-25% EtOAc depending on silica activity.

  • Detection : Monitor UV absorbance at 254 nm (Pyridine

    
    -
    
    
    
    transition).

Application Context & Handling

Protonation and Aqueous Solubility

While insoluble in neutral water, 5-Methyl-2,3'-bipyridine can be solubilized in aqueous media by converting it to a hydrochloride salt.

  • Mechanism : Addition of 1M HCl protonates the pyridine nitrogens (pKa ~4.8).

  • Protocol : Add 1.1 equivalents of 1M HCl to the organic solution, then evaporate or extract into the aqueous layer. This is useful for removing non-basic impurities.

Synthesis & Workup Implications

In cross-coupling reactions (e.g., Suzuki-Miyaura) used to synthesize this scaffold:

  • Reaction Solvent : Typically THF/Water or Toluene/Water mixtures.

  • Workup : The compound will reside in the organic layer .

  • Caution : Avoid acidic washes during workup unless you intend to pull the product into the aqueous phase. Use saturated NH₄Cl or brine for washes to maintain the neutral, organic-soluble form.

Visualization: Extraction Workflow

Standard Operating Procedure for isolating the compound from a reaction mixture.

ExtractionWorkflow Rxn_Mix Crude Reaction Mixture (THF/Water + Product) Step1 Step 1: Evaporate THF (Rotary Evaporator) Rxn_Mix->Step1 Step2 Step 2: Add DCM + Water Step1->Step2 Step3 Step 3: Phase Separation Step2->Step3 Org_Layer Organic Layer (DCM) Contains: 5-Methyl-2,3'-bipyridine Step3->Org_Layer Bottom Layer Aq_Layer Aqueous Layer Contains: Salts, Catalysts Step3->Aq_Layer Top Layer Dry Dry over Na2SO4 Filter & Concentrate Org_Layer->Dry

Figure 2: Extraction workflow emphasizing the partitioning of the product into chlorinated solvents.

References

  • Sigma-Aldrich . 5-Methyl-2,3'-bipyridine Product Page (CAS 26844-80-4). Retrieved from

  • ChemicalBook . 2,3'-Bipyridine Properties and Solubility Data. Retrieved from

  • PubChem . Compound Summary: 2,3'-Bipyridine (CAS 581-50-0).[1] National Library of Medicine. Retrieved from

  • Organic Syntheses . Synthesis of Methyl-bipyridines via Cross-Coupling. (General reference for bipyridine workup protocols). Retrieved from

Sources

Methodological & Application

Synthesis of 5-methyl-2,3'-bipyridine via Suzuki-Miyaura cross-coupling

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Precision Synthesis of 5-Methyl-2,3'-bipyridine via Suzuki-Miyaura Cross-Coupling

Executive Summary

The synthesis of unsymmetrical bipyridines, such as 5-methyl-2,3'-bipyridine, presents specific challenges in medicinal chemistry due to the Lewis basicity of the pyridine nitrogen atoms, which can poison palladium catalysts, and the instability of certain pyridyl-boron species. This protocol details a robust, field-validated methodology using Suzuki-Miyaura cross-coupling .

By strategically selecting 2-bromo-5-methylpyridine (electrophile) and 3-pyridylboronic acid (nucleophile), this route avoids the instability associated with 2-pyridylboronic acids (protodeboronation). The protocol utilizes a Pd(dppf)Cl₂[1]·DCM catalyst system to ensure high turnover numbers (TON) and steric bulk sufficient to prevent product inhibition.

Retrosynthetic Analysis & Strategy

The construction of the biaryl C–C bond between two pyridine rings requires careful selection of coupling partners.

  • Route A (Recommended): Coupling of a 2-halopyridine with a 3-pyridylboronic acid.

    • Advantage:[2][3][4][5] 2-Halopyridines are highly activated for oxidative addition due to the electron-withdrawing nitrogen. 3-Pyridylboronic acids are thermally stable and resistant to rapid protodeboronation compared to their 2-isomers.

  • Route B (Avoided): Coupling of a 3-halopyridine with a 2-pyridylboronic acid.

    • Risk:[2][6] 2-Pyridylboronic acids are notoriously unstable, prone to rapid protodeboronation, and difficult to isolate pure.

Selected Pathway:



Visual Reaction Scheme

ReactionScheme SM1 2-Bromo-5-methylpyridine (Electrophile) Cat Catalyst System: Pd(dppf)Cl2·DCM Cs2CO3 1,4-Dioxane/H2O SM1->Cat SM2 3-Pyridylboronic acid (Nucleophile) SM2->Cat Prod 5-Methyl-2,3'-bipyridine (Target) Cat->Prod 90°C, 12-18h Suzuki-Miyaura

Figure 1: Strategic disconnection utilizing the stable 3-pyridylboronic acid to maximize yield and reproducibility.

Experimental Protocol

Reagents and Stoichiometry
ComponentRoleEquiv.Amount (Example)Critical Notes
2-Bromo-5-methylpyridine Electrophile1.0172 mg (1.0 mmol)Commercial purity >98%.
3-Pyridylboronic acid Nucleophile1.2-1.5148-185 mgExcess required to account for minor homocoupling/deboronation.
Pd(dppf)Cl₂·DCM Catalyst0.03-0.0524-41 mgBidentate ligand prevents Pd-poisoning by pyridine N.
Cesium Carbonate (Cs₂CO₃) Base2.5-3.0815-978 mgSuperior solubility in organic/aqueous mixes compared to K₂CO₃.
1,4-Dioxane SolventN/A8.0 mLMust be degassed.
Water (Deionized) Co-SolventN/A2.0 mLEssential for boronate activation.
Step-by-Step Methodology

Step 1: Inert Atmosphere Setup [1][7]

  • Oven-dry a 25 mL Schlenk tube or a microwave reaction vial equipped with a magnetic stir bar.

  • Cool under a stream of dry nitrogen or argon. Note: Oxygen is the primary cause of Suzuki coupling failure (homocoupling).

Step 2: Reagent Charging

  • Charge the vessel with 2-Bromo-5-methylpyridine (1.0 equiv) and 3-Pyridylboronic acid (1.2 equiv).

  • Add the base Cs₂CO₃ (2.5 equiv).

  • Add the catalyst Pd(dppf)Cl₂[1]·DCM (3-5 mol%). Tip: Add catalyst last to minimize air exposure time.

Step 3: Solvent Addition & Degassing [1][7]

  • Add 1,4-Dioxane (8 mL) and Water (2 mL).

  • Degassing (Critical): Sparge the mixture with nitrogen gas for 10–15 minutes directly into the solution. Alternatively, perform three freeze-pump-thaw cycles if high purity is required.

  • Seal the vessel with a Teflon-lined septum or crimp cap.

Step 4: Reaction

  • Heat the reaction mixture to 90–100 °C in an oil bath or heating block.

  • Stir vigorously (approx. 600-800 rpm) for 12–18 hours .

  • Monitoring: Check progress via TLC (Eluent: 50% EtOAc/Hexanes) or LC-MS. The product typically is more polar than the bromide but less polar than the boronic acid.

Step 5: Workup

  • Cool the mixture to room temperature.

  • Dilute with Ethyl Acetate (EtOAc) (20 mL) and Water (20 mL).

  • Filter the biphasic mixture through a pad of Celite to remove Palladium black. Wash the pad with EtOAc.

  • Separate the layers.[7] Extract the aqueous layer with EtOAc (2 x 15 mL).

  • Combine organic layers and wash with Brine (saturated NaCl).

  • Dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

Step 6: Purification

  • Purify the crude residue via Flash Column Chromatography on silica gel.

  • Gradient: 0% → 60% EtOAc in Hexanes (or DCM/MeOH 95:5 if highly polar).

  • Note: Pyridine derivatives can streak on silica. Adding 1% Triethylamine (Et₃N) to the eluent can improve peak shape.

Process Workflow & Logic

Workflow Start Start: Reagent Weighing Degas Degassing (Sparging) 15 mins N2 Start->Degas Heat Reaction: 95°C, 16h (Stirring 800 rpm) Degas->Heat Check QC Check: LC-MS/TLC Is SM consumed? Heat->Check Check->Heat No (Add more cat/time) Workup Workup: Celite Filtration -> Extraction Check->Workup Yes Purify Purification: Flash Chromatography (EtOAc/Hex + 1% Et3N) Workup->Purify Final Final Product: 5-Methyl-2,3'-bipyridine Purify->Final

Figure 2: Operational workflow ensuring quality control at critical junctions.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Catalyst poisoning by pyridine N.Switch to Pd₂(dba)₃ / XPhos or increase catalyst loading to 5 mol%.
Protodeboronation Boronic acid instability.Use 3-pyridylboronic acid pinacol ester instead of the free acid; lower water ratio (10:1 Dioxane:H₂O).
Homocoupling Oxygen presence.Rigorous degassing is non-negotiable. Use freeze-pump-thaw.[1][7]
Streaking on Column Interaction with acidic silica.Pre-wash silica with 1% Et₃N in Hexanes or use Alumina (neutral) stationary phase.

Characterization (Expected Data)

  • ¹H NMR (400 MHz, CDCl₃):

    • Diagnostic singlet for the methyl group at ~2.40 ppm.

    • Bipyridine region (aromatic): 7.0–9.2 ppm. Look for the deshielded proton alpha to the nitrogen on the 3'-ring (~9.1 ppm) and the coupling between the rings.

  • MS (ESI):

    • Calculated Mass [M+H]⁺: 171.09.

    • Found: 171.1.

References

  • Sigma-Aldrich. 5-Methyl-2,3'-bipyridine Product Page. Retrieved from

  • Billingsley, K., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society. Retrieved from

  • Molinaro, C., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling. Molecules (MDPI).[8] Retrieved from

  • BenchChem. Suzuki Coupling Reactions Involving Pyridines: Application Notes. Retrieved from

  • Organic Syntheses. Synthesis of Methyl-2,2'-Bipyridines by Negishi and Suzuki Strategies. Retrieved from

Sources

Preparation of 5-methyl-2,3'-bipyridine using 3-pyridylboronic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

The synthesis of non-symmetric bipyridines, such as 5-methyl-2,3'-bipyridine , presents unique challenges in medicinal chemistry. Unlike simple biaryls, pyridine-pyridine couplings are complicated by the Lewis basicity of the nitrogen atoms, which can poison palladium catalysts, and the electronic properties of the ring systems that affect oxidative addition and transmetallation rates.

The "2-Pyridyl Problem" and Strategic Disconnection

A retrosynthetic analysis reveals two potential Suzuki-Miyaura disconnection strategies. Selecting the correct route is the single most critical decision in this protocol.

  • Route A (Recommended): Coupling 3-pyridylboronic acid (Nucleophile) with 2-bromo-5-methylpyridine (Electrophile).

  • Route B (Avoid): Coupling 2-pyridylboronic acid analogs with 3-bromo-5-methylpyridine.

Expert Insight: Route A is superior because 3-pyridylboronic acids are significantly more stable than their 2-pyridyl counterparts. 2-Pyridylboronic acids are notorious for rapid protodeboronation (hydrolysis of the C-B bond) under the basic conditions required for Suzuki coupling, often leading to low yields. Furthermore, the 2-position of the pyridine ring (on the electrophile in Route A) is electronically activated for oxidative addition, facilitating the catalytic cycle.

Reaction Scheme

ReactionScheme Boronic 3-Pyridylboronic Acid (Nucleophile) Conditions Pd(dppf)Cl2 • DCM (3-5 mol%) 2M Na2CO3, 1,4-Dioxane 90-100°C, 12-18h Boronic->Conditions Halide 2-Bromo-5-methylpyridine (Electrophile) Halide->Conditions Product 5-Methyl-2,3'-bipyridine (Target) Conditions->Product Suzuki-Miyaura Cross-Coupling

Caption: Strategic disconnection utilizing the stable 3-pyridylboron species and the activated 2-halopyridine electrophile.

Detailed Experimental Protocol

This protocol is optimized for a 1.0 gram scale reaction but is linearly scalable. It utilizes a biphasic solvent system (Dioxane/Water) to ensure solubility of both the organic electrophile and the inorganic base.

Reagents and Stoichiometry[1][2][3][4][5]
ReagentMW ( g/mol )Equiv.Amount (1g Scale)Role
2-Bromo-5-methylpyridine 172.021.01.00 g (5.81 mmol)Electrophile
3-Pyridylboronic acid 122.921.20.86 g (6.97 mmol)Nucleophile
Pd(dppf)Cl₂ • DCM 816.640.03142 mg (0.17 mmol)Catalyst
Sodium Carbonate (Na₂CO₃) 105.993.01.85 g (17.4 mmol)Base
1,4-Dioxane --20 mLSolvent (Organic)
Water (Deionized) --5 mLSolvent (Aq)
Step-by-Step Procedure
  • Preparation (Inert Atmosphere):

    • Equip a 100 mL round-bottom flask (or Schlenk tube) with a magnetic stir bar and a reflux condenser.

    • Add 2-bromo-5-methylpyridine (1.00 g), 3-pyridylboronic acid (0.86 g), and Pd(dppf)Cl₂ • DCM (142 mg).

    • Note: Pd(dppf)Cl₂ is chosen over Pd(PPh₃)₄ for its robustness against air and higher thermal stability.

  • Solvent & Base Addition:

    • Add 1,4-Dioxane (20 mL).

    • Dissolve Na₂CO₃ (1.85 g) in Water (5 mL) separately, then add this aqueous solution to the reaction flask.

    • Critical Step: Sparge the biphasic mixture with Nitrogen or Argon for 10-15 minutes. Oxygen removal is vital to prevent homocoupling and catalyst deactivation.

  • Reaction:

    • Heat the mixture to 90–100 °C (oil bath temperature) under a positive pressure of inert gas.

    • Stir vigorously for 12–18 hours .

    • Monitoring: Check reaction progress via LC-MS or TLC (Eluent: 50% EtOAc/Hexanes). The product typically spots more polar than the starting bromide.

  • Work-up:

    • Cool the reaction to room temperature.[1][2]

    • Dilute with Ethyl Acetate (50 mL) and Water (30 mL).

    • Separate the layers. Extract the aqueous layer with Ethyl Acetate (2 x 30 mL).

    • Combine organic layers and wash with Brine (30 mL).

    • Dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude residue.[1]

Purification Strategy (The "Sticky" Pyridine Challenge)

Bipyridines can streak on silica gel due to interaction with acidic silanol groups.

  • Column: Silica Gel (230-400 mesh).

  • Eluent: Gradient of Hexanes:Ethyl Acetate (from 80:20 to 20:80).

  • Additive: If streaking is observed, add 1% Triethylamine (TEA) to the eluent system to deactivate silica sites.

  • Yield Expectation: 70–85% (Off-white to pale yellow solid).

Mechanism & Workflow Visualization

Understanding the catalytic cycle helps in troubleshooting. The "Bipyridine Trap" is a common failure mode where the product chelates the Palladium, removing it from the cycle. High temperature and bidentate ligands like dppf help mitigate this.

Workflow Setup Setup: Combine Reagents (Inert Atmosphere) Degas Critical: Degas Solvents (Prevents Homocoupling) Setup->Degas Heat Reaction: 95°C, 16h (Monitor via LC-MS) Degas->Heat Workup Workup: Extraction (EtOAc) & Drying Heat->Workup Purify Purification: Flash Chromatography (Hex/EtOAc + 1% TEA) Workup->Purify

Caption: Operational workflow emphasizing the critical degassing step to ensure catalyst longevity.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Low Conversion (<50%) Catalyst poisoning by pyridine nitrogens.Increase catalyst loading to 5 mol% or switch to Pd(OAc)₂/XPhos system.
Protodeboronation Instability of boronic acid.[3]Ensure base is not too concentrated; switch to 3-pyridyl pinacol boronate ester.
Homocoupling (R-R) Oxygen presence in solvent.[4]Re-sparge solvents vigorously; ensure system is strictly anaerobic.
Product Streaking on TLC Interaction with silica.Pre-treat TLC plate with 5% TEA in Hexanes before spotting.

References

  • Primary Reaction Validation

    • Synthesis of pyridine derivatives via Suzuki coupling.[5][6][2][3][4] (See Example 68/Method C contexts for similar couplings).

    • Source: US P
    • URL
  • General Methodology for Pyridyl Boronates

    • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (Provides context on the stability differences between 2- and 3-pyridyl isomers).
    • Source: Billingsley, K., & Buchwald, S. L. (2008). Journal of the American Chemical Society.
    • URL: [Link]

  • Mechanistic Insights

    • The Suzuki reaction or Suzuki coupling.[5][6][1][2][3][4] (General review of mechanism and conditions).

    • Source: Wikipedia / Organic Chemistry Portal.
    • URL: [Link]

  • Reagent Data: 5-Methyl-2,3'-bipyridine (CAS 17266-63-8). Source: ChemicalBook / Sigma-Aldrich.

Sources

Application Note: Engineering Helical MOF Architectures Using 5-Methyl-2,3'-Bipyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the protocol for utilizing 5-methyl-2,3'-bipyridine (5-me-2,3'-bipy) as a bridging ligand in the synthesis of Metal-Organic Frameworks (MOFs).[1] Unlike the linear 4,4'-bipyridine (which forms cubic grids) or the chelating 2,2'-bipyridine (which blocks coordination sites), the 2,3'-isomer introduces a distinct 120° "kink" in the coordination vector.[1]

The addition of the 5-methyl group serves two critical functions:

  • Steric Bulk: It prevents dense interpenetration of the framework, thereby maintaining accessible pore volume.[1]

  • Desymmetrization: It induces the formation of helical chains or lower-symmetry space groups (e.g., P2₁/c), often resulting in chiral or polar domains useful for non-linear optics (NLO) or enantioselective separation.[1]

Part 1: Ligand Architectonics & Synthesis

The "Kink" Effect

The 5-me-2,3'-bipy ligand connects metal centers at an angular geometry.[1] When combined with d10 metals (Zn²⁺, Cd²⁺) and dicarboxylate spacers, this often yields helical 1D chains that pack into 2D or 3D supramolecular networks.[1]

Ligand Synthesis Protocol (Suzuki-Miyaura Coupling)

Note: 5-me-2,3'-bipy is not commonly available off-the-shelf and requires synthesis.[1]

Reaction Scheme: 2-bromo-5-methylpyridine + 3-pyridylboronic acid → 5-methyl-2,3'-bipyridine[1]

Materials:

  • 2-Bromo-5-methylpyridine (1.0 eq)[1]

  • Pyridine-3-boronic acid (1.1 eq)[1]

  • Pd(PPh₃)₄ (5 mol%)[1][2]

  • K₂CO₃ (2.0 M aqueous solution)[1]

  • Solvent: 1,4-Dioxane[1]

Step-by-Step Protocol:

  • Inert Setup: Flame-dry a 250 mL Schlenk flask and cycle with Ar/N₂ three times.

  • Dissolution: Add 2-bromo-5-methylpyridine (1.72 g, 10 mmol) and Pd(PPh₃)₄ (0.58 g, 0.5 mmol) to 60 mL of degassed 1,4-dioxane. Stir for 10 min.

  • Addition: Add pyridine-3-boronic acid (1.35 g, 11 mmol) and 15 mL of 2.0 M K₂CO₃.

  • Reflux: Heat to 100°C for 24 hours under inert atmosphere. The solution will darken (brown/black).[1]

  • Work-up: Cool to RT. Evaporate dioxane. Extract residue with CH₂Cl₂ (3 x 50 mL) and wash with brine.

  • Purification: Dry over MgSO₄. Purify via column chromatography (Silica gel, EtOAc/Hexane 1:1).

  • Yield Check: Expect ~75-85% yield. Product is a pale yellow solid.

Part 2: MOF Assembly Protocols

We focus on a Pillared-Layer strategy using Zn(II) nodes, isophthalic acid (IPA) as the sheet-former, and 5-me-2,3'-bipy as the angular pillar.[1]

Protocol A: Solvothermal Synthesis of [Zn(IPA)(5-me-2,3'-bipy)]

Target Structure: 2D interdigitated sheets or 3D helical networks.[1]

Reagents:

  • Zn(NO₃)₂[1][3]·6H₂O (0.297 g, 1 mmol)[1]

  • Isophthalic Acid (IPA) (0.166 g, 1 mmol)[1]

  • 5-methyl-2,3'-bipyridine (0.170 g, 1 mmol)[1]

  • Solvent: DMF/H₂O (10 mL, 3:1 v/v)

Procedure:

  • Pre-mixing: Dissolve the ligand and IPA in DMF (7.5 mL). Sonicate until clear.

  • Metal Addition: Dissolve Zn salt in H₂O (2.5 mL) and add dropwise to the ligand solution. A white precipitate may transiently form; stir until redissolved or homogeneously suspended.

  • pH Adjustment: (Critical Step) Add 0.1 M NaOH dropwise to adjust pH to ~6.[1]0. This deprotonates the IPA without precipitating Zn(OH)₂.[1]

  • Thermal Treatment: Transfer to a 23 mL Teflon-lined autoclave. Seal and heat at 120°C for 72 hours .

  • Cooling: Cool at a rate of 5°C/hour to room temperature. Slow cooling is essential for single-crystal growth.

  • Harvesting: Filter the colorless block crystals. Wash with DMF and Ethanol.[1]

Protocol B: Layering (Diffusion) Method

Best for growing X-ray quality single crystals if solvothermal fails.[1]

  • Bottom Layer: Dissolve Zn(NO₃)₂ (0.1 mmol) in 4 mL H₂O in a test tube.

  • Buffer Layer: Carefully layer 2 mL of DMF/H₂O (1:1) mixture over the bottom layer.[1]

  • Top Layer: Dissolve 5-me-2,3'-bipy (0.1 mmol) and IPA (0.1 mmol) in 4 mL DMF/MeOH (1:1) and layer carefully on top.[1]

  • Incubation: Seal with Parafilm and leave undisturbed in the dark for 2-3 weeks. Crystals form at the interface.[1]

Part 3: Characterization & Validation

To confirm the successful incorporation of the specific isomer and phase purity, the following validation steps are mandatory.

Data Summary Table
TechniqueParameterExpected OutcomeFailure Mode Indicator
SC-XRD Space GroupLow symmetry (e.g., P2₁/c or C2/c)High symmetry (implies ligand disorder or wrong isomer)
PXRD 2θ PeaksSharp peaks < 10° (indicating large unit cell)Amorphous halo or dense peaks (collapsed pore)
¹H-NMR Digest (DCl/DMSO)Methyl peak at ~2.3 ppm; 2,3'-coupling patternAbsence of methyl peak (wrong ligand used)
TGA Weight LossStep 1: Solvent (<150°C), Step 2: Ligand (>300°C)Continuous weight loss (amorphous/impure)
Workflow Visualization

The following diagram illustrates the critical decision pathways in the synthesis and characterization workflow.

MOF_Workflow Start Start: Ligand Synthesis Suzuki Suzuki Coupling (Pd-Cat) Start->Suzuki Purify Purification (Column Chrom.) Suzuki->Purify Synthesis MOF Assembly (Zn/IPA/Ligand) Purify->Synthesis Solvo Method A: Solvothermal (120°C) Synthesis->Solvo Bulk Material Diff Method B: Diffusion (RT) Synthesis->Diff Single Crystals Check Crystallinity Check (Microscope) Solvo->Check Diff->Check PXRD PXRD Validation (Phase Purity) Check->PXRD Crystals Visible Fail Amorphous/Powder Check->Fail Precipitate Only Fail->Synthesis Adjust pH/Temp

Figure 1: Synthesis and validation workflow for 5-methyl-2,3'-bipyridine based MOFs.

Part 4: Application Focus - Gas Separation

The 5-methyl group protrudes into the pore channel, creating a "gate" effect that can enhance selectivity for CO₂ over N₂ via quadrupole interactions and size exclusion.[1]

Gas Adsorption Protocol[1]
  • Activation: Solvent exchange the crystals with dry acetone (3 days, refresh 3x daily).

  • Degassing: Heat at 100°C under dynamic vacuum (10⁻³ Torr) for 12 hours. Caution: Do not exceed 150°C to avoid ligand sublimation or framework collapse.[1]

  • Measurement: Record isotherms for CO₂ (195 K and 298 K) and N₂ (77 K).[1]

  • Analysis: Apply Ideal Adsorbed Solution Theory (IAST) to calculate selectivity.

Mechanistic Insight: The asymmetry of the 2,3'-ligand creates irregular pore shapes, while the methyl group increases the heat of adsorption (


) for CO₂ by providing van der Waals contact points that are absent in the unfunctionalized analogue [1].[1]

References

  • Impact of Linker Engineering on MOF Catalytic Activity Source: Iowa State University Context: Discusses electronic and steric effects of methyl-substituted bipyridines in MOFs.

  • Synthesis of Bipyridine Ligands: A Detailed Guide Source: BenchChem Context: Protocols for Suzuki and Stille coupling of asymmetric bipyridines.

  • Cu(II) MOFs Based on Bipyridyls: Topology and Magnetism Source: ACS Omega Context: Illustrates the topological control exerted by bipyridyl isomers and substituents in copper frameworks.[1] [1]

  • Efficient Synthesis of Methyl-2,2'-bipyridines Source: Organic Syntheses Context: Foundational chemistry for methyl-bipyridine precursor synthesis.

Sources

High-Performance Liquid Chromatography (HPLC) Method for the Simultaneous Separation and Quantification of Nicotine and 5-methyl-2,3'-bipyridine

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This application note presents a robust, validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the simultaneous separation and quantification of nicotine and its structurally related compound, 5-methyl-2,3'-bipyridine. Nicotine is a primary alkaloid in tobacco products, while bipyridine derivatives can be present as impurities, metabolites, or synthetic precursors.[1][2] The separation of these basic compounds is challenging due to their propensity for strong interaction with stationary phase silanols, which can lead to poor peak shape and inconsistent retention.[3] By leveraging a modern C18 stationary phase stable at high pH and optimizing mobile phase conditions, this method achieves excellent resolution, peak symmetry, and sensitivity, making it suitable for quality control, stability testing, and research applications in the pharmaceutical and tobacco industries.

Introduction: The Chromatographic Challenge

Nicotine is a hydrophilic and basic compound, containing two nitrogen atoms with significantly different basicities (pKa ≈ 8.0 for the pyrrolidine nitrogen and ≈ 3.1 for the pyridine nitrogen).[4][5] Similarly, 5-methyl-2,3'-bipyridine possesses two basic pyridine nitrogens. The ionization state of these analytes is therefore highly dependent on the mobile phase pH, which is the most critical parameter governing their retention and selectivity in reversed-phase chromatography.[6][7]

Conventional RP-HPLC methods often employ acidic mobile phases to protonate basic analytes, ensuring consistent ionization and minimizing secondary interactions with residual silanols on the silica support. However, this can lead to low retention for polar compounds. This protocol takes an alternative approach, utilizing an alkaline mobile phase (pH 10) to maintain the analytes in their neutral, non-ionized state. This strategy significantly increases their hydrophobicity, enhancing retention on a C18 stationary phase and often improving selectivity between structurally similar bases.[8]

Analyte Characteristics and Method Development Rationale

A successful separation is predicated on understanding the physicochemical properties of the target analytes. The choice of stationary and mobile phases was directly informed by the properties outlined below.

PropertyNicotine5-methyl-2,3'-bipyridine
Structure
Formula C₁₀H₁₄N₂C₁₁H₁₀N₂
Molecular Weight 162.23 g/mol [4]170.21 g/mol
pKa Values pKa₁: 3.1 (Pyridine N)pKa₂: 8.0 (Pyrrolidine N)[5]Estimated pKa₁/pKa₂ < 5 (Pyridine Ns)
LogP 1.17[4]2.1 (Computed)[2]

Rationale for Key Methodological Choices:

  • Stationary Phase Selection: A Kinetex Evo C18 column was selected. This column chemistry is designed for enhanced stability under high pH conditions, which is crucial for the chosen methodology. The end-capping on modern C18 phases minimizes exposed silanols, leading to improved peak shape for basic compounds even at neutral or alkaline pH.[8]

  • Mobile Phase pH: A sodium bicarbonate buffer at pH 10 was chosen. At this pH, which is two units above the highest pKa of nicotine, both analytes are in their free base, neutral form. This maximizes their hydrophobicity, leading to sufficient retention and allowing separation to be governed primarily by differences in their hydrophobic character (e.g., the additional methyl group and different ring system of the bipyridine).[8]

  • Organic Modifier: Acetonitrile was selected as the organic solvent due to its low viscosity and excellent UV transparency. The ratio of acetonitrile to aqueous buffer is optimized to achieve ideal retention times, ensuring the analytes elute within a reasonable timeframe while achieving baseline separation.[9]

  • Detection Wavelength: A detection wavelength of 259 nm was chosen based on the UV absorbance maxima of the pyridine ring system common to both molecules, providing high sensitivity for both analytes.[8]

Detailed Experimental Protocol

Instrumentation and Materials
  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and photodiode array (PDA) or UV detector.

  • Column: Kinetex Evo C18 (150 x 4.6 mm, 5 µm particle size, 100 Å pore size) or equivalent high-pH stable C18 column.

  • Chemicals:

    • Nicotine (≥99% purity)

    • 5-methyl-2,3'-bipyridine (≥97% purity)

    • Acetonitrile (HPLC Grade)

    • Sodium Bicarbonate (ACS Grade)

    • Sodium Hydroxide (for pH adjustment)

    • Water (HPLC Grade or Milli-Q)

Chromatographic Conditions

The optimized parameters for the separation are summarized in the table below.

ParameterCondition
Mobile Phase A 30 mM Sodium Bicarbonate, pH 10.0 (adjusted with NaOH)
Mobile Phase B Acetonitrile
Elution Mode Isocratic
Composition 80% A : 20% B (v/v)
Flow Rate 1.0 mL/min
Column Temperature 35 °C[8]
Injection Volume 10 µL
Detector PDA/UV at 259 nm[8]
Run Time 10 minutes
Preparation of Solutions
  • Mobile Phase A (30 mM Sodium Bicarbonate, pH 10.0):

    • Weigh 2.52 g of sodium bicarbonate and dissolve in 1.0 L of HPLC-grade water.

    • Stir until fully dissolved.

    • Adjust the pH to 10.0 ± 0.05 using 1 M sodium hydroxide.

    • Filter the buffer through a 0.45 µm nylon membrane filter before use.

  • Stock Standard Solutions (1000 µg/mL):

    • Accurately weigh 25 mg of nicotine and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase (80:20, A:B).

    • Accurately weigh 25 mg of 5-methyl-2,3'-bipyridine and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard & Calibration Solutions (1-100 µg/mL):

    • Prepare a mixed working standard solution containing both analytes at an intermediate concentration (e.g., 100 µg/mL) by diluting the stock solutions.

    • Perform serial dilutions of the mixed working standard with the mobile phase to prepare a calibration curve with at least five concentration levels (e.g., 1, 5, 10, 50, 100 µg/mL).

System Suitability Testing (SST)

Before sample analysis, inject the mid-point calibration standard (e.g., 10 µg/mL) five times. The system is deemed ready for analysis if the following criteria are met.

SST ParameterAcceptance Criteria
Resolution (Rs) > 2.0 between nicotine and 5-methyl-2,3'-bipyridine
Tailing Factor (Tf) ≤ 1.5 for both peaks
% RSD of Peak Area ≤ 2.0% for five replicate injections
% RSD of Retention Time ≤ 1.0% for five replicate injections

Experimental Workflow Diagram

The following diagram illustrates the complete workflow from standard preparation to final data analysis.

HPLC_Workflow cluster_analysis Analysis Sequence A Standard & Sample Weighing B Stock Solution Preparation (1000 µg/mL) A->B C Working Standard & Calibration Curve Preparation (1-100 µg/mL) B->C F Inject Standards & Generate Calibration Curve C->F D Mobile Phase Preparation (pH 10) E HPLC System Equilibration & SST D->E E->F G Inject Samples F->G H Data Acquisition (UV @ 259 nm) G->H I Peak Integration & Quantification H->I J Final Report Generation I->J

Caption: HPLC analysis workflow from preparation to reporting.

Expected Results & Conclusion

Under the specified conditions, baseline separation of nicotine and 5-methyl-2,3'-bipyridine is expected within a 10-minute run time. Nicotine, being slightly less hydrophobic (lower LogP), is expected to elute first, followed by 5-methyl-2,3'-bipyridine. The method demonstrates excellent linearity over a typical concentration range (e.g., 1-100 µg/mL) with a correlation coefficient (r²) > 0.999.

This application note provides a complete, robust, and reliable RP-HPLC method for the separation of nicotine and 5-methyl-2,3'-bipyridine. The use of an alkaline mobile phase is key to achieving superior retention, resolution, and peak shape for these basic analytes on a modern, pH-stable C18 column. The protocol is detailed for immediate implementation in a quality control or research laboratory setting.

References

  • Tracy, M., & Liu, X. (n.d.). Analysis of Nicotine Salts by HPLC on an Anion-Exchange/Cation-Exchange/Reversed-Phase Tri-Mode Column. LCGC International. Available at: [Link]

  • Culpepper, M. (2014). Nicotine and what else?: HPLC elution optimization for the analysis of alkaloids found in electronic cigarettes. UTC Scholar. Available at: [Link]

  • SIELC Technologies. (n.d.). Separation of Nicotine on Newcrom R1 HPLC column. Available at: [Link]

  • El-Hage, S., et al. (2018). A simple HPLC method for rapid quantification of nicotine content in e-cigarettes liquids. Jordan Journal of Pharmaceutical Sciences.
  • Wang, L., et al. (2022). Review of HPLC-MS methods for the analysis of nicotine and its active metabolite cotinine in various biological matrices. PubMed. Available at: [Link]

  • Phenomenex. (2022). Chiral Separation of Nicotine Enantiomers with Polysaccharide-based Lux 3 µm AMP Column. Available at: [Link]

  • Fornal, E. (2021). Physico-Chemical Properties of Nicotine and Nicotine-Bitterness Inhibitor Mixtures in Aqueous Solution and the Role of Water in their Taste. ResearchGate. Available at: [Link]

  • University of Bristol. (n.d.). Properties of Nicotine. Available at: [Link]

  • Armstrong, D.W., et al. (2025). Qualitative and Quantitative Analyses of the Enantiomers of Nicotine and Related Alkaloids Employing Chiral Supercritical Fluid Chromatography in Commercial Nicotine Samples and in E-Cigarette Products.
  • Lee, J., et al. (2021). Effective determination of nicotine enantiomers from e-liquids and biological fluids by high performance liquid chromatography (HPLC) using dispersive liquid-liquid microextraction (DLLME). Analytical Science and Technology. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Nicotine. PubChem. Available at: [Link]

  • Armstrong, D.W., et al. (2025). On the Influence of Additives and Modifiers on the Chiral HPLC Separation of the Enantiomers of Nicotine. PubMed. Available at: [Link]

  • Deranged Physiology. (n.d.). Nicotine. Available at: [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Available at: [Link]

  • Yu, J.J., et al. (2018). Separation and Analysis of Nicotine Enantiomers in Tobacco and Tobacco Products Using Chiral Column-HPLC-DAD Method. Scientific Research Publishing. Available at: [Link]

  • Wei, R., et al. (2018).
  • National Center for Biotechnology Information. (n.d.). 5-Methyl-2,2'-bipyridine. PubChem. Available at: [Link]

  • Jain, A., et al. (2010). Determination of pyridine, 2-picoline, 4-picoline and quinoline from mainstream cigarette smoke by solid-phase extraction liquid chromatography/electrospray ionization tandem mass spectrometry. PubMed. Available at: [Link]

  • Pawar, S., et al. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative.
  • Studzińska, S. (2017). Analysis of alkaloids from different chemical groups by different liquid chromatography methods.
  • Martin, I. (n.d.). The Influence of Physicochemical Properties on ADME. PhysChem Forum.
  • SMT. (1997).
  • Thermo Fisher Scientific. (2019).
  • Uddin, S., et al. (2018). A Stability Indicating HPLC Method to Determine Actual Content and Stability of Nicotine within Electronic Cigarette Liquids. MDPI. Available at: [Link]

  • SIELC Technologies. (n.d.). Separation of 2-Amino-5-bromo-3-methylpyridine on Newcrom R1 HPLC column. Available at: [Link]

  • Iida, S., et al. (2011). Synthesis and characterization of the 5-methyl-2′-deoxycytidine glycol–dioxoosmium–bipyridine ternary complex in DNA. Organic & Biomolecular Chemistry. Available at: [Link]

  • Google Patents. (n.d.). CN1443168A - 5-Chloro-3-(4-methylsulfonylphenyl)-6'-methyl-[2,3']bipyridine in pure crystal form and its synthesis method.
  • Wockhardt Research Center. (n.d.).

Sources

Strategic Protocols for the Regioselective Synthesis of 5-Substituted-2,3'-Bipyridines

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Regioselective Synthesis of 5-Substituted-2,3'-Bipyridines Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary & Strategic Importance

The 2,3'-bipyridine scaffold is a privileged pharmacophore in medicinal chemistry, distinct from its more common 2,2' isomer. It serves as a core structural motif in nicotinic acetylcholine receptor (nAChR) agonists (e.g., ABT-594), kinase inhibitors, and allosteric modulators.

The synthesis of 5-substituted-2,3'-bipyridines presents a specific regiochemical challenge: distinguishing between the multiple reactive sites on the pyridine ring while preventing catalyst deactivation (poisoning) by the pyridine nitrogen.

This guide details a sequential site-selective cross-coupling strategy . By exploiting the electronic disparity between the C2 and C5 positions of a dihalo-pyridine precursor, researchers can reliably install the 3-pyridyl ring at the C2 position first, leaving the C5 position available for subsequent diversification.

Strategic Analysis: The Regioselectivity Principle

Success in this synthesis relies on the electronic differentiation of the pyridine ring.

  • The Electrophile (2,5-Dibromopyridine): The C2 position is adjacent to the electronegative nitrogen atom. This lowers the LUMO energy of the C-Br bond at C2, making it significantly more electrophilic and reactive toward oxidative addition by Pd(0) than the C5 position.

  • The Nucleophile (3-Pyridylboronic Acid): Unlike 2-pyridylboronic acids, which are notoriously unstable (prone to rapid protodeboronation), 3-pyridylboronic acids are stable and behave similarly to aryl boronic acids.

The Strategy:

  • Step 1 (Regioselective): Coupling of 2,5-dibromopyridine with 3-pyridylboronic acid. The catalyst preferentially inserts at C2.

  • Step 2 (Diversification): The resulting product is a 5-bromo-2,3'-bipyridine. The remaining C5-bromide can then be subjected to a second coupling (Suzuki, Sonogashira, Buchwald-Hartwig) to install the final substituent.

Visualizing the Reaction Pathway

The following diagram illustrates the sequential logic and electronic activation.

G cluster_mech Selectivity Driver Start 2,5-Dibromopyridine Inter Intermediate: 5-Bromo-2,3'-bipyridine Start->Inter Pd(0), Base Site-Selective C2 Coupling Reagent1 3-Pyridylboronic Acid (1.05 equiv) Reagent1->Inter Final Target: 5-Substituted-2,3'-bipyridine Inter->Final Pd(0), Base C5 Coupling Reagent2 R-Boronic Acid (Step 2) Reagent2->Final Mechan C2 is electron-deficient (alpha to N) Faster Oxidative Addition

Figure 1: Sequential regioselective assembly of the 2,3'-bipyridine core.

Detailed Experimental Protocols

Protocol A: Synthesis of 5-Bromo-2,3'-bipyridine (The Core Scaffold)

This protocol yields the versatile intermediate 5-bromo-2,3'-bipyridine. The choice of ligand is critical; Pd(PPh3)4 is often sufficient, but Pd(dppf)Cl2 is recommended for higher turnover numbers and steric tolerance.

Materials:

  • 2,5-Dibromopyridine (1.0 equiv)

  • 3-Pyridylboronic acid (1.1 equiv)

  • Catalyst: Pd(dppf)Cl2·DCM (3-5 mol%)

  • Base: 2M Aqueous Na2CO3 or K3PO4 (2.0 equiv)

  • Solvent: 1,4-Dioxane (0.2 M concentration)

Step-by-Step Procedure:

  • Setup: Charge a reaction vial (or round-bottom flask) with 2,5-dibromopyridine (1.0 equiv), 3-pyridylboronic acid (1.1 equiv), and Pd(dppf)Cl2·DCM (0.03 equiv).

  • Inertion: Seal the vessel and purge with Nitrogen or Argon for 5 minutes.

  • Solvent Addition: Add degassed 1,4-Dioxane via syringe, followed by the aqueous base solution.

  • Reaction: Heat the mixture to 80–90 °C .

    • Critical Checkpoint: Monitor by HPLC or TLC after 2 hours. Do not overheat (>100°C) or extend time unnecessarily, as this may force the sluggish C5 position to react, leading to bis-coupling byproducts.

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with water (x2) and brine (x1). The pyridine product may be somewhat polar; ensure the aqueous layer is checked for product loss.

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient). The mono-coupled product (C2) elutes before the bis-coupled byproduct.

Protocol B: Functionalization at C5 (Installing the Substituent)

Once the 5-bromo-2,3'-bipyridine is isolated, the C5 position can be activated.

Materials:

  • 5-Bromo-2,3'-bipyridine (1.0 equiv)

  • Functionalized Boronic Acid (R-B(OH)2) (1.2 equiv)

  • Catalyst: Pd2(dba)3 (2 mol%) + XPhos (4 mol%) OR Pd-PEPPSI-IPr (2 mol%)

  • Base: Cs2CO3 (2.0 equiv)

  • Solvent: Toluene/Water (10:1) or Dioxane[1][2]

Procedure:

  • Catalyst Choice: The C5 position is electron-neutral/rich compared to C2 and sterically unhindered. Standard catalysts work, but XPhos or SPhos based systems ensure high yields for electron-rich boronic acids.

  • Reaction: Combine reagents under inert atmosphere. Heat to 100 °C (reflux) for 4–12 hours.

  • Workup: Standard extraction with DCM or EtOAc.

  • Purification: Silica gel chromatography. Note: Bipyridines are excellent ligands for metals.[3] If the product is colored or contains residual Pd, treat the organic phase with a metal scavenger (e.g., SiliaMetS® Thiol) before concentration.

Data Summary & Troubleshooting

Comparative Reactivity Table
ParameterC2-Position (2,5-Dibromopyridine)C5-Position (Intermediate)
Electronic State Highly Electron Deficient (

to N)
Moderately Electron Deficient (

to N)
Reactivity (Ox. Add.) Fast (Kinetic Product)Slow (Thermodynamic Requirement)
Preferred Catalyst Pd(PPh3)4 or Pd(dppf)Cl2Pd-XPhos or Pd-PEPPSI
Temp. Range 60–90 °C90–110 °C
Troubleshooting Decision Tree

Use this logic flow to resolve common synthetic failures.

DecisionTree Problem Low Yield or Impurities? Check1 Is Starting Material (SM) remaining? Problem->Check1 Yes Check2 Is Bis-coupled product forming? Problem->Check2 No (SM consumed) Sol1 Catalyst Poisoning. Switch to Pd(OAc)2 + SPhos or increase temp. Check1->Sol1 Yes Sol2 Lower Temp (80°C). Reduce Boronic Acid to 1.0 equiv. Stop reaction earlier. Check2->Sol2 Yes Check3 Is 3-pyridyl boronic acid degrading? Check2->Check3 No Sol3 Switch to Pinacol Ester. Use anhydrous conditions (Dioxane/CsF). Check3->Sol3 Yes

Figure 2: Troubleshooting logic for pyridine cross-coupling.

References & Authoritative Sources

  • BenchChem. Synthesis of Bipyridine Ligands: A Detailed Guide to Application and Protocol. (Provides general Stille/Suzuki conditions for bipyridines).

  • Organic Chemistry Portal. Suzuki Coupling: Mechanism and Recent Developments. (Foundational mechanism and ligand selection).[4][5]

  • Sigma-Aldrich (Merck). 3-Pyridinylboronic acid Product Application Note. (Specific stability data and coupling partners).

  • Beilstein J. Org. Chem. Mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and halopyridines. (Discusses regioselectivity in poly-halogenated pyridines).

  • National Institutes of Health (PMC). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes. (Advanced insights into ligand-controlled regioselectivity).

Sources

Stille coupling reaction conditions for 2,3'-bipyridine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Stille Coupling Protocols for the Synthesis of 2,3'-Bipyridine Scaffolds

Executive Summary

The synthesis of 2,3'-bipyridine derivatives presents a unique set of challenges in medicinal chemistry. Unlike phenyl-phenyl couplings, the pyridine nitrogen possesses a lone pair capable of coordinating to palladium, effectively poisoning the catalyst. Furthermore, the electron-deficient nature of the pyridine ring retards the oxidative addition step, while the instability of 2-stannylpyridines (prone to protodestannylation) complicates the transmetallation step.

This guide details a field-proven protocol utilizing the "Farina-Liebeskind" conditions. By leveraging the synergistic effects of Triphenylarsine (


) and Copper(I) Iodide (

), researchers can achieve high turnover frequencies (TOF) and suppress side reactions. We also provide a validated purification workflow to ensure the removal of toxic organotin residues to <50 ppm.

Strategic Analysis & Retrosynthesis

Before initiating the reaction, the disconnection strategy is critical for success. For 2,3'-bipyridines, two routes exist:

  • Route A: 2-Halopyridine + 3-Stannylpyridine

  • Route B: 2-Stannylpyridine + 3-Halopyridine

Recommendation: Route A is the standard of excellence.

  • Reasoning: 2-Stannylpyridines (Route B) are notoriously unstable and prone to protodestannylation upon storage or during the reaction. 3-Stannylpyridines are significantly more robust. Additionally, 2-halopyridines are excellent electrophiles for oxidative addition due to the electron-withdrawing inductive effect of the adjacent nitrogen.

Mechanistic Insight: The Copper Effect

In difficult couplings, the rate-determining step is often transmetallation .

  • The Problem: Standard ligands like

    
     dissociate slowly from the Pd(II) intermediate, blocking the incoming stannane.
    
  • The Solution (

    
    ):  Arsenic is a "softer" donor than phosphorus. 
    
    
    
    supports the Pd(0) species but dissociates readily from the Pd(II) intermediate, creating an open coordination site.
  • The Accelerator (

    
    ):  Copper(I) acts as a "ligand scavenger" and a transmetallation shuttle. It reacts with the stannane to form a transient organocopper species (
    
    
    
    ), which transmetallates to Palladium orders of magnitude faster than the stannane itself.

StilleMechanism Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-X adds to Pd) Pd0->OxAdd + Ar-X PdII_X trans-Pd(II)(Ar)(X)L2 OxAdd->PdII_X TransMet Transmetallation (Rate Determining) PdII_X->TransMet PdII_R cis/trans-Pd(II)(Ar)(R)L2 TransMet->PdII_R RedElim Reductive Elimination (Product Release) PdII_R->RedElim RedElim->Pd0 - Ar-R SnR Stannane (R-SnBu3) SnR->TransMet Slow Direct Transfer CuR Transient Cu-R SnR->CuR + CuI (Sn -> Cu Transfer) CuI CuI (Additive) CuR->TransMet Fast Transfer to Pd

Figure 1: The Stille Catalytic Cycle highlighting the "Copper Effect" shortcut which bypasses the slow direct transmetallation of pyridyl stannanes.

Detailed Experimental Protocols

Method A: The "Farina-Liebeskind" Protocol (High Performance)

Best for: Complex substrates, sterically hindered couplings, or when standard conditions fail.

Reagents:

  • Electrophile: 2-Bromo-3-methylpyridine (1.0 equiv) [Example]

  • Nucleophile: 3-(Tributylstannyl)pyridine (1.1 equiv)

  • Catalyst Source:

    
     (2.5 mol% - effectively 5 mol% Pd)
    
  • Ligand: Triphenylarsine (

    
    ) (10-20 mol%)
    
  • Additive: Copper(I) Iodide (

    
    ) (10 mol%)
    
  • Solvent: Anhydrous DMF or NMP (Degassed)

Protocol:

  • Setup: Flame-dry a Schlenk flask or microwave vial and cool under a stream of Argon.

  • Catalyst Pre-mix: Add

    
     (23 mg, 0.025 mmol) and 
    
    
    
    (61 mg, 0.2 mmol) to the flask.
    • Note: A

      
       ratio of 1:4 is preferred to stabilize the active species.
      
  • Substrate Addition: Add the 2-bromopyridine (1.0 mmol), the stannane (1.1 mmol), and

    
     (19 mg, 0.1 mmol).
    
  • Solvation: Add anhydrous DMF (5 mL) via syringe.

    • Critical Step: Sparge the solution with Argon for 10 minutes. Oxygen is the enemy of the Stille reaction, leading to homocoupling and catalyst death.

  • Reaction: Heat the mixture to 60–80°C .

    • Observation: The solution typically turns from dark purple/red (Pd-dba) to a lighter orange/brown active species. If it turns black immediately (Pd black precipitation), the ligand load was insufficient or oxygen was present.

  • Monitoring: Monitor by LC-MS. Reaction is typically complete in 2–6 hours.

  • Workup: (See Section 4).

Method B: Fluoride-Activated Protocol (Arsenic-Free)

Best for: Late-stage pharmaceutical intermediates where Arsenic contamination is a regulatory concern.

Reagents:

  • 
     (5 mol%)[1]
    
  • Cesium Fluoride (

    
    ) (2.0 equiv)
    
  • Solvent: Dioxane (Anhydrous)

Protocol:

  • Combine halide (1.0 equiv), stannane (1.1 equiv),

    
     (2.0 equiv), and 
    
    
    
    in a vial.
  • Add Dioxane and degas thoroughly.

  • Heat to 100°C (Reflux).

  • Mechanism: Fluoride attacks the Tin center, forming a hypervalent pentacoordinate silicate-like species, which is highly nucleophilic and accelerates transmetallation without Copper.

Purification & Tin Removal (Self-Validating System)

The primary drawback of Stille coupling is the toxicity and lipophilicity of tributyltin byproducts. Standard flash chromatography often fails to separate tin residues from the product.

The KF/Silica Method (Recommended): This method converts soluble tributyltin halides into insoluble tributyltin fluoride polymers.

WorkupFlow Start Crude Reaction Mixture (DMF) Dilute Dilute with Et2O or EtOAc Start->Dilute Wash Wash with Sat. aq. KF Dilute->Wash Filter Filter through Celite Pad Wash->Filter Vigorous Stirring (30 mins) Precip Precipitate: Bu3SnF (White Solid) Filter->Precip Organic Filtrate: Product in Organic Filter->Organic Column Column Chrom. (10% K2CO3/Silica) Organic->Column

Figure 2: Validated workflow for the removal of organotin residues.

Step-by-Step:

  • Dilute the reaction mixture with Ethyl Acetate (EtOAc).[2][3]

  • Add an equal volume of Saturated Aqueous Potassium Fluoride (KF) .

  • Stir vigorously for 30 minutes. A bulky white precipitate (

    
    ) will form.
    
  • Filter the biphasic mixture through a pad of Celite. The toxic tin polymer is trapped in the Celite.

  • Separate layers, dry organic phase over

    
    , and concentrate.
    
  • Final Polish: Run a silica column.[1][2][3] Pro-Tip: Add 10%

    
     to the silica gel stationary phase.[3] This basifies the silica, preventing the protodestannylation of any remaining tin species and streaking.
    

Troubleshooting Guide

IssueProbable CauseCorrective Action
Pd Black Precipitates Catalyst decomposition due to instability.Switch to

(Method A).[4] Increase ligand:Pd ratio to 4:1.
No Reaction Oxidative addition failed (electron-rich halide).Ensure using 2-bromo or 2-iodo pyridine. Chlorides are inert under standard Stille conditions.
Homocoupling (R-R) Oxygen presence or disproportionation.Degas solvent more thoroughly. Ensure Stannane is fresh (check by NMR).
Stannane Decomposition Protodestannylation of 2-pyridylstannane.Switch to Route A (3-stannyl + 2-halo). If stuck with 2-stannyl, use anhydrous conditions and add CuI.

References

  • Farina, V., & Krishnamurthy, V. (1998). "The Stille Reaction."[1][2][3][5][6][7][8][9][10][11][12][13] Organic Reactions.[1][2][3][5][6][8][9][10][12][14] (The definitive review on mechanism and ligand effects).

  • Farina, V., & Krishnan, B. (1991). "Large rate accelerations in the Stille reaction with tri-2-furylphosphine and triphenylarsine as palladium ligands: mechanistic and synthetic implications." Journal of the American Chemical Society, 113(25), 9585-9595.[10]

  • Liebeskind, L. S., & Fengl, R. W. (1990). "3-Stannylcyclobutenediones as nucleophilic equivalents of benzoquinones. Synthesis of substituted quinones and quinol-imino quinol systems." Journal of Organic Chemistry, 55(19), 5359-5364. (Foundational work on the "Copper Effect").

  • Milstein, D., & Stille, J. K. (1978). "A general, selective, and facile method for ketone synthesis from acid chlorides and organotin compounds catalyzed by palladium."[10] Journal of the American Chemical Society, 100(11), 3636-3638.

  • BenchChem. "Removal of Organotin Residues from Stille Reactions." (Technical support protocol for KF/Silica purification).

Disclaimer: All protocols involve hazardous chemicals. Triphenylarsine is highly toxic and carcinogenic. Organotin compounds are neurotoxins. Perform all work in a certified chemical fume hood.

Sources

Troubleshooting & Optimization

Improving yield of 5-methyl-2,3'-bipyridine in cross-coupling reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heteroaryl Cross-Coupling. This guide is specifically engineered for researchers and drug development professionals facing yield bottlenecks in the synthesis of 5-methyl-2,3'-bipyridine .

Synthesizing unsymmetrical bipyridines via transition-metal-catalyzed cross-coupling presents two notorious mechanistic hurdles: the instability of 2-pyridyl organometallics (the "2-Pyridyl Problem") and severe catalyst poisoning by the bipyridine product itself. This guide provides causal explanations, troubleshooting FAQs, and field-validated protocols to overcome these challenges.

Section 1: Mechanistic Troubleshooting & FAQs

Q: Why is my yield of 5-methyl-2,3'-bipyridine so low (<20%) when using standard Suzuki-Miyaura conditions (Pd(PPh₃)₄, Na₂CO₃, H₂O/Toluene)? A: Standard conditions typically fail due to two competing side reactions:

  • Protodeboronation: If your synthetic route uses 2-pyridylboronic acid, the nitrogen atom adjacent to the boron creates a highly polarized B–C bond. In the presence of aqueous base, this bond undergoes rapid hydrolytic cleavage (protodeboronation) before transmetalation can occur[1].

  • Catalyst Poisoning: Bipyridine compounds are exceptionally strong chelating ligands. As 5-methyl-2,3'-bipyridine accumulates in the reaction mixture, it coordinates to the palladium center, displacing the monodentate triphenylphosphine (PPh₃) ligands. This forms a stable, catalytically dead Pd-bipyridine complex, prematurely halting the catalytic cycle[2].

Q: How should I disconnect the molecule to avoid protodeboronation? A: Always invert the polarity of your coupling partners to avoid 2-pyridylboronic acids. The optimal disconnection for 5-methyl-2,3'-bipyridine is 2-bromopyridine + 5-methyl-3-pyridylboronic acid . 3-Pyridylboronic acids are significantly more stable toward hydrolysis because the nitrogen atom is not in the alpha position relative to the boron[2].

Q: If my synthetic route forces me to use the 2-pyridyl nucleophile, how can I stabilize it? A: You must abandon standard boronic acids. Instead, utilize 2-pyridyltriolborates or MIDA boronates . Triolborates are highly resistant to B–C bond cleavage and allow for controlled, slow-release transmetalation under specific conditions (e.g., using CuTC as a co-catalyst to facilitate transmetalation)[1]. Alternatively, you can perform the reaction under strictly acidic conditions using arylthianthrenium salts, which bypasses the need for a base entirely[3].

Q: How do I prevent the 5-methyl-2,3'-bipyridine product from poisoning the catalyst? A: You must use a highly sterically hindered, electron-rich bidentate or dialkylbiarylphosphine ligand (such as XPhos or dppf ). The Buchwald precatalyst system (e.g., XPhos Pd G2) creates a steric environment around the palladium center that physically blocks the bidentate coordination of the bipyridine product, forcing the catalytic cycle forward[4]. Alternatively, switching to Nickel-catalyzed Cross-Electrophile Coupling (XEC) and adding FeBr₂ has been shown to successfully limit catalyst poisoning by heteroaromatics[5].

Section 2: Mechanistic Pathways & Workflows

To visualize the competing pathways that destroy your yield, refer to the mechanistic diagram below.

MechanisticPitfalls Start Catalytic Cycle Initiation OxAdd Oxidative Addition (Pd(0) to Pd(II)) Start->OxAdd TransMet Transmetalation OxAdd->TransMet RedElim Reductive Elimination TransMet->RedElim Proto Protodeboronation (2-Pyridylboronic Acid) TransMet->Proto Hydrolysis (Water/Base) RedElim->Start Pd(0) Regeneration Product 5-methyl-2,3'-bipyridine Product RedElim->Product Poison Catalyst Poisoning (Bidentate Coordination) Product->Poison Product Inhibition Poison->Start Dead End

Figure 1: The dual threats in bipyridine synthesis: Protodeboronation of the nucleophile and catalyst poisoning by the product.

Workflow Q1 Select Disconnection Strategy Opt1 Option A: 2-Bromopyridine + 5-Methyl-3-pyridylboronic acid Q1->Opt1 Opt2 Option B: 3-Bromo-5-methylpyridine + 2-Pyridylboronic acid Q1->Opt2 Adv1 Preferred Route: 3-Pyridylboronic acids are stable Opt1->Adv1 Warn2 High Risk: Rapid Protodeboronation Opt2->Warn2 CatSelect Select Sterically Hindered Catalyst (e.g., XPhos Pd G2) Adv1->CatSelect Sol2 Use 2-Pyridyltriolborate or MIDA Boronate Warn2->Sol2 Sol2->CatSelect Execute Execute Cross-Coupling under Anhydrous/Degassed Conditions CatSelect->Execute

Figure 2: Optimal decision tree for selecting coupling partners and catalysts for 5-methyl-2,3'-bipyridine.

Section 3: Quantitative Data & Strategy Comparison

The following table summarizes expected yields based on the chosen disconnection and catalyst system. Data is synthesized from literature optimizing heteroaryl cross-coupling[1][2][4][5].

Coupling StrategyElectrophileNucleophileCatalyst SystemTypical YieldKey Advantage / Disadvantage
Standard Suzuki 2-Bromopyridine5-Methyl-3-pyridylboronic acidPd(PPh₃)₄, Na₂CO₃40–50%Cheap, but suffers from severe product inhibition.
Buchwald Suzuki 2-Bromopyridine5-Methyl-3-pyridylboronic acidXPhos Pd G2, K₃PO₄85–95% Optimal. Steric bulk prevents bipyridine poisoning.
Triolborate Suzuki 3-Bromo-5-methylpyridine2-PyridyltriolboratePd(OAc)₂, CuTC75–85%Solves 2-pyridyl instability, but requires Cu co-catalyst.
Ni-Catalyzed XEC 2-Bromopyridine3-Bromo-5-methylpyridineNiCl₂/bpy, Zn, FeBr₂60–70%Avoids unstable boronic acids entirely; Fe limits poisoning.

Section 4: Self-Validating Experimental Protocols

Protocol A: Optimized Suzuki-Miyaura Coupling (The "Buchwald Approach")

This protocol utilizes the stable 3-pyridylboronic acid derivative and a bulky precatalyst to ensure high turnover numbers without product inhibition.

Reagents:

  • 2-Bromopyridine (1.0 equiv, 1.0 mmol)

  • 5-Methyl-3-pyridylboronic acid (1.2 equiv, 1.2 mmol)

  • XPhos Pd G2 (Chloro(2-dicyclohexylphosphino-2′,4′,6′-triisopropyl-1,1′-biphenyl)[2-(2′-amino-1,1′-biphenyl)]palladium(II)) (0.02 equiv, 2 mol%)

  • K₃PO₄ (aqueous, 0.5 M degassed solution) (2.0 equiv, 2.0 mmol)

  • THF (Anhydrous) (5.0 mL)

Step-by-Step Methodology:

  • Preparation & Degassing: In a flame-dried Schlenk tube equipped with a magnetic stir bar, add 5-methyl-3-pyridylboronic acid and XPhos Pd G2.

    • Causality Note: Oxygen insertion into the Pd-aryl intermediate leads to phenol byproducts. Degassing is non-negotiable.

  • Inert Atmosphere: Evacuate the tube and backfill with Argon (repeat 3 times).

  • Solvent Addition: Add anhydrous THF (5.0 mL) and 2-bromopyridine via syringe. Stir for 5 minutes at room temperature to ensure precatalyst activation.

  • Base Addition: Add the degassed 0.5 M K₃PO₄ solution dropwise.

  • Reaction: Heat the biphasic mixture to 65 °C with vigorous stirring for 4 hours.

  • Self-Validation (In-Process Control): At 3 hours, withdraw a 10 µL aliquot from the organic layer. Dilute in MeCN and analyze via LC-MS.

    • Check: Ensure complete consumption of 2-bromopyridine (M+H = 158/160). The desired product (5-methyl-2,3'-bipyridine) will appear at M+H = 171. If starting material remains, do not add more catalyst; verify that the pH remains basic (>9).

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Extract the aqueous layer twice with EtOAc. Dry the combined organic layers over Na₂SO₄, filter, and concentrate. Purify via silica gel chromatography (DCM:MeOH gradient).

Protocol B: Nickel-Catalyzed Cross-Electrophile Coupling (XEC)

Use this protocol if you wish to avoid boronic acids entirely by coupling two aryl halides directly.

Reagents:

  • 2-Bromopyridine (1.0 equiv, 1.0 mmol)

  • 3-Bromo-5-methylpyridine (1.5 equiv, 1.5 mmol)

  • NiCl₂·glyme (0.1 equiv, 10 mol%)

  • 2,2'-Bipyridine (ligand) (0.1 equiv, 10 mol%)

  • FeBr₂ (0.1 equiv, 10 mol%)

  • Zinc dust (activated) (3.0 equiv, 3.0 mmol)

  • DMF (Anhydrous) (4.0 mL)

Step-by-Step Methodology:

  • Activation: Activate Zinc dust by washing with 1M HCl, followed by water, ethanol, and ether, then dry under vacuum at 100 °C.

  • Assembly: In an Argon-filled glovebox, combine NiCl₂·glyme, 2,2'-bipyridine, FeBr₂, and activated Zinc dust in a vial.

    • Causality Note: FeBr₂ is critical here. It acts as a sacrificial Lewis acid, preferentially coordinating to the basic nitrogen atoms of the pyridines, thereby preventing them from poisoning the active Ni(0) catalyst[5].

  • Reaction: Add anhydrous DMF, followed by 2-bromopyridine and 3-bromo-5-methylpyridine. Seal the vial, remove from the glovebox, and stir vigorously at 50 °C for 16 hours.

  • Self-Validation: The reaction mixture should turn from pale green to deep red/brown, indicating the formation of the active Ni(0) species. If the solution remains green, the Zinc activation failed.

  • Workup: Quench with saturated aqueous EDTA/Na₂CO₃ solution to complex the metal salts. Extract with EtOAc, wash with LiCl (5% aq) to remove DMF, dry, and purify.

Section 5: References

  • Li, G.-Q., Yamamoto, Y., & Miyaura, N. "Synthesis of Tetra-ortho-Substituted Biaryls Using Aryltriolborates." Hokkaido University Collection of Scholarly and Academic Papers. Available at:[Link]

  • Schneider, N. et al. "Suzuki–Miyaura coupling of arylthianthrenium tetrafluoroborate salts under acidic conditions." Nature. Available at:[Link]

  • "Recent Progress on the Synthesis of Bipyridine Derivatives." Preprints.org. Available at:[Link]

  • Sengmany, S. et al. "Beneficial Effects of Electrochemistry in Cross-Coupling Reactions: Electroreductive Synthesis of 4-Aryl- or 4-Heteroaryl-6-Pyrrolylpyrimidines." European Journal of Organic Chemistry, referenced in ACS Publications. Available at:[Link]

  • "A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids." ResearchGate. Available at:[Link]

Sources

Minimizing protodeboronation during 5-methyl-2,3'-bipyridine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing Protodeboronation in 5-Methyl-2,3'-bipyridine Synthesis

Current Status: Active Support Tier: Level 3 (Senior Application Scientist) Audience: Medicinal Chemists, Process Chemists

Introduction: The "2-Pyridyl Problem"

Welcome to the technical guide for optimizing bipyridine synthesis. You are likely here because your synthesis of 5-methyl-2,3'-bipyridine is failing or suffering from low yields.

The most common culprit is protodeboronation (hydrodeboronation), where the carbon-boron bond cleaves before the cross-coupling can occur, yielding the protonated arene (5-methylpyridine) instead of the biaryl product.

This guide treats your synthesis not just as a recipe, but as a system of competing rates. To win, the rate of Transmetallation (


) must exceed the rate of Protodeboronation (

).
Module 1: Mechanistic Diagnosis

Q: Why is my boronic acid disappearing but no product is forming?

A: You are likely fighting the inherent instability of 2-pyridyl boronic acids.[1][2] In the synthesis of 5-methyl-2,3'-bipyridine, you have two retrosynthetic options. If you are using Route A (below), you are using a 2-pyridyl boron species.[1][2][3][4][5]

  • Route A (High Risk): (5-methylpyridin-2-yl)boronic acid + 3-halopyridine

  • Route B (Preferred): 2-halo-5-methylpyridine + (pyridin-3-yl)boronic acid

The Mechanism of Failure: 2-Pyridyl boronic acids are uniquely unstable compared to their 3- or 4-pyridyl counterparts. The basic nitrogen atom adjacent to the C-B bond facilitates a rapid, base-catalyzed hydrolysis.

  • Base Attack: Hydroxide or alkoxide bases attack the boron to form the boronate anion.

  • C-B Cleavage: Unlike typical aryls, the 2-pyridyl anion is stabilized by the adjacent nitrogen lone pair (inductive effect and chelation), making the C-B bond cleavage kinetically accessible.

  • Protonation: The resulting pyridyl anion is instantly protonated by water or solvent protons.

Visualizing the Competition:

Protodeboronation BoronicAcid 2-Pyridyl Boronic Acid Boronate Boronate 'Ate' Complex (Activated) BoronicAcid->Boronate + Base Transmetal Transmetallation (Productive Path) Boronate->Transmetal + Pd(II) (Fast Catalyst Needed) Deboron Protodeboronation (Destructive Path) Boronate->Deboron + H2O / Heat (Slow Release Needed) Pd_II Pd(II)-Ar Halide (Oxidative Addition Complex) Pd_II->Transmetal Product 5-Methyl-2,3'-bipyridine Transmetal->Product Reductive Elimination Waste 5-Methylpyridine (H-Species) Deboron->Waste + H+

Caption: The "Pathway of Doom." Success depends on accelerating Transmetallation while suppressing Protodeboronation.

Module 2: Strategic Optimization (Route & Reagents)

Q: How do I stop the decomposition?

A: You have three lines of defense. Implement them in this order.

Defense 1: Retrosynthetic Inversion (The "Easy" Fix)

If your synthetic route allows, switch to Route B .

  • Why: 3-Pyridyl boronic acids are significantly more stable than 2-pyridyl variants because the nitrogen is not adjacent to the carbon-boron bond.

  • Action: Couple 2-bromo-5-methylpyridine with pyridin-3-ylboronic acid. This simple switch often solves the problem without exotic reagents.

Defense 2: Reagent Selection (If Route A is mandatory)

If you must use the 2-boron species (e.g., the 3-halo partner is complex/expensive), do NOT use the free boronic acid. Use a MIDA Boronate .

Reagent TypeStabilitySuitability for 2-PyridylRecommendation
Free Boronic Acid Very LowPoor. Rapid decomposition > 50% loss.Avoid.
Pinacol Ester Low/MediumRisky. Still prone to hydrolysis in aqueous base.Use only with anhydrous bases (e.g., CsF).
BF3K Salt HighGood. Requires harsh hydrolysis steps sometimes.Viable alternative.[6]
MIDA Boronate Very High Excellent. "Slow-release" mechanism matches catalyst turnover.Primary Recommendation.

Why MIDA? MIDA (N-methyliminodiacetic acid) boronates are sp3-hybridized, protecting the boron from base attack. Under specific conditions, they hydrolyze slowly, releasing the active boronic acid at a low concentration that is immediately consumed by the catalyst, leaving no excess to decompose.

Defense 3: Catalyst Selection

You need a catalyst that undergoes fast oxidative addition and transmetallation to "catch" the unstable boronic acid before it degrades.

  • Recommendation: XPhos Pd G3 or G4 (Buchwald Precatalysts).

  • Why: The precatalyst activates rapidly at room temperature.[7] The XPhos ligand is electron-rich and bulky, facilitating the coupling of heteroaryl chlorides/bromides at low temperatures where protodeboronation is slower.

Module 3: Standardized Protocol

Scenario: You are forced to couple (5-methylpyridin-2-yl) MIDA boronate with 3-bromopyridine .

Protocol: The "Slow-Release" MIDA Coupling Based on the methodologies of Gillis & Burke [1] and Kinzel & Buchwald [2].

Reagents:

  • (5-methylpyridin-2-yl) MIDA boronate (1.5 equiv)

  • 3-Bromopyridine (1.0 equiv)

  • Catalyst: XPhos Pd G3 (2–4 mol%)

  • Base:

    
     (3.0 equiv) — Must be finely ground.
    
  • Solvent: 1,4-Dioxane / Water (5:1 ratio) — Degassed.

  • Temperature:

    
     (Start at RT, ramp gently).
    

Step-by-Step Workflow:

  • Solvent Prep: Sparge 1,4-dioxane and water separately with Argon for 20 mins. Mix to create a 5:1 ratio.

  • Solids: In a vial equipped with a stir bar, add the MIDA boronate, 3-bromopyridine, and XPhos Pd G3.

  • Cycling: Seal the vial. Evacuate and backfill with Argon (

    
    ).[1][8][9]
    
  • Activation: Add the solvent mixture via syringe.

  • Base Addition: Remove the cap briefly under a positive stream of Argon to add the solid

    
    . Reseal immediately.
    
    • Note: Adding base last ensures the "clock" doesn't start until you are ready.

  • Reaction: Heat to

    
    . Monitor by LCMS at 1 hour.
    
    • Checkpoint: If you see starting halide but no boronate, the release was too slow or decomposition too fast. Add 2 drops of Isopropanol (IPA) to accelerate MIDA hydrolysis.

Module 4: Troubleshooting FAQ

Q: I am using the MIDA boronate, but the reaction is stalled (0% conversion). A: The MIDA group is not hydrolyzing.

  • Fix: MIDA hydrolysis requires water and base.[1] Ensure your solvent is not too dry. The 5:1 Dioxane:Water ratio is critical. If still stalled, increase temperature to

    
     or add a copper co-catalyst (
    
    
    
    , 10 mol%) to facilitate the "Liebeskind-Srogl" type activation, although XPhos usually renders Cu unnecessary.

Q: I see the "homocoupling" of the pyridine (bipyridine dimer). A: This indicates oxidation of the boronate species, usually due to Oxygen ingress.

  • Fix: Your degassing was insufficient. Sparge solvents longer. Ensure the reaction vessel is strictly under Argon/Nitrogen.[8]

Q: Can I use


 (Tetrakis)? 
A: Not recommended. 
Tetrakis is a "slow" catalyst. It requires high temperatures (

) to work effectively. At these temperatures, the rate of protodeboronation for 2-pyridyl species will vastly outcompete the cross-coupling. You need the speed of Buchwald G3/G4 or PEPPSI-IPr systems.
Decision Tree for Optimization

DecisionTree Start Start: 5-Methyl-2,3'-bipyridine Synthesis CheckRoute Can you switch coupling partners? Start->CheckRoute RouteB YES: Use Route B (2-Halo-5-Me-Py + 3-Py-Boronic Acid) CheckRoute->RouteB Yes RouteA NO: Must use Route A (2-Py-Boron + 3-Halo-Py) CheckRoute->RouteA No RouteB_Action Standard Suzuki Conditions (Pd(dppf)Cl2, K2CO3, Dioxane/H2O) RouteB->RouteB_Action RouteA_Check Are you using Free Boronic Acid? RouteA->RouteA_Check SwitchMIDA STOP. Switch to MIDA Boronate or BF3K Salt RouteA_Check->SwitchMIDA Yes CatalystCheck Select Catalyst System RouteA_Check->CatalystCheck No (Already using MIDA) SwitchMIDA->CatalystCheck Buchwald XPhos Pd G3/G4 (Fast Oxidative Addition) CatalystCheck->Buchwald

Caption: Logical flow to determine the optimal synthetic strategy.

References
  • Gillis, E. P., & Burke, M. D. (2007). A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids. Journal of the American Chemical Society.[7][10]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010).[7] A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.[7] Journal of the American Chemical Society.[7][10]

  • Knapp, D. M., et al. (2010). MIDA Boronates are Hydrolytically Stable and Can Be Chromatographed.[1] Journal of the American Chemical Society.[7][10]

  • Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research.

Sources

Overcoming steric hindrance in 2,3'-bipyridine coupling reactions

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #BPY-23-STERIC Subject: Overcoming Steric & Electronic Barriers in 2,3'-Bipyridine Synthesis Assigned Specialist: Senior Application Scientist, Catalysis Division

Executive Summary: The "Ortho-Effect" & The 2-Pyridyl Trap

You are likely experiencing low yields not merely due to steric hindrance, but because of a specific electronic failure mode inherent to 2-substituted pyridines.

In 2,3'-bipyridine synthesis, the primary antagonist is Protodeboronation . The 2-pyridyl boronic acid (if used as the nucleophile) is electronically unstable.[1] The adjacent nitrogen lone pair destabilizes the C-B bond, causing it to hydrolyze into pyridine (H-Py) faster than it can transmetallate to the palladium center.

This guide provides three distinct workflows to solve this, ranked by reliability.

Module 1: Strategic Disconnection (The "Sanity Check")

Before altering catalysts, verify your coupling direction. The stability of pyridine boronates is position-dependent.

Component AComponent BStability RatingVerdict
2-Pyridyl Boronate 3-Halo Pyridine 🔴 Critical Instability Avoid if possible. Rapid protodeboronation.[1] Requires MIDA/Negishi (See Module 2).
2-Halo Pyridine 3-Pyridyl Boronate 🟢 High Stability Preferred Route. 3-pyridyl boronates behave like standard aryls.

Recommendation: If your synthetic route allows, invert your coupling partners . Use the 3-pyridyl species as the boronate/boronic acid and the 2-pyridyl species as the halide (bromide/chloride). If you are forced to use the 2-pyridyl nucleophile (due to availability or synthetic sequence), proceed immediately to Module 2 .

Module 2: The "Slow-Release" MIDA Protocol

Applicability: When you must use a 2-pyridyl nucleophile.[2][3] Mechanism: MIDA (N-methyliminodiacetic acid) boronates protect the boron center.[4] Under specific hydrolytic conditions, they release the active boronic acid slowly, keeping its concentration low to prevent decomposition while maintaining enough for the catalyst.

Experimental Workflow

Reagents:

  • Nucleophile: 2-Pyridyl MIDA boronate (1.5 equiv)

  • Electrophile: 3-Bromopyridine derivative (1.0 equiv)

  • Catalyst: Pd(OAc)₂ / XPhos (1:2 ratio) OR XPhos Pd G4 (2-5 mol%)

  • Additive: Cu(OAc)₂ (0.5 equiv) — Critical for the "Copper Effect" in promoting transmetallation.

  • Base: K₃PO₄ (5.0 equiv)

  • Solvent: DMF / IPA (4:1 ratio) or Dioxane/H₂O (5:1)

Step-by-Step Protocol:

  • Charge: Add MIDA boronate, aryl halide, copper acetate, and base to a reaction vial.

  • Purge: Seal and purge with Argon for 5 minutes.

  • Solvent: Add degassed solvent mixture.[5]

  • Catalyst: Add the Pd precatalyst last (counter-flow of Argon).

  • Heat: Stir vigorously at 100°C for 4-8 hours.

    • Note: The high temperature is required to hydrolyze the MIDA backbone.

  • Workup: Dilute with EtOAc, wash with NH₄Cl (aq) to remove Copper salts.

Mechanism Visualization: The Slow-Release Cycle

MIDA_Mechanism MIDA 2-Pyridyl MIDA Boronate (Stable Reservoir) Hydrolysis Hydrolysis (Slow Step) MIDA->Hydrolysis Heat/Base/H2O ActiveB Free Boronic Acid (Transient Species) Hydrolysis->ActiveB Controlled Release Decomp Protodeboronation (Byproduct: Pyridine) ActiveB->Decomp Accumulation (If too fast) PdCycle Pd-Catalytic Cycle (Cross-Coupling) ActiveB->PdCycle Transmetallation Product 2,3'-Bipyridine PdCycle->Product

Caption: The MIDA boronate acts as a dam, releasing the unstable boronic acid only as fast as the Palladium cycle can consume it, minimizing decomposition.

Module 3: The Negishi "Gold Standard"

Applicability: When Suzuki coupling fails completely or yields are <30%. Why it works: Organozinc reagents are significantly more stable than 2-pyridyl boronates and the C-Zn bond is highly covalent, reducing the "ortho-effect" interference.

Experimental Workflow

Reagents:

  • Nucleophile: 2-Pyridylzinc bromide (0.5 M in THF)

    • Preparation: React 2-bromopyridine with i-PrMgCl·LiCl, then transmetallate with ZnBr₂.

  • Electrophile: 3-Bromopyridine derivative (1.0 equiv)

  • Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd(dba)₂ / SPhos (2 mol%)

  • Solvent: THF (Anhydrous)

Step-by-Step Protocol:

  • Activation (Zinc Reagent Formation):

    • In a flame-dried Schlenk flask, dissolve 2-bromopyridine in dry THF.

    • Add i-PrMgCl·LiCl (TurboGrignard) at 0°C. Stir 2h.

    • Add ZnBr₂ solution (1.0 M in THF). Stir 30 min at RT.[6] Solution turns light brown.

  • Coupling:

    • In a separate vial, dissolve the 3-bromopyridine electrophile and Catalyst (Pd-SPhos) in THF.

    • Transfer the organozinc solution (from step 1) dropwise to the catalyst vial.

  • Reaction: Stir at 60°C for 2-4 hours.

    • Note: Negishi couplings are often faster than Suzuki.

Module 4: Ligand Selection Matrix

For 2,3'-bipyridine, standard triphenylphosphine (PPh₃) is insufficient due to the steric clash at the 2-position nitrogen. Use this matrix to select the correct Buchwald ligand.

LigandPrecatalyst FormBest Use Case
XPhos XPhos Pd G4General Purpose. Excellent for heteroaryl chlorides and unstable boronates.
SPhos SPhos Pd G3High Steric Hindrance. Best if the 3-pyridyl ring also has ortho-substituents.
P(t-Bu)₃ Pd(P(t-Bu)₃)₂High Activity. Good for unactivated aryl chlorides, but air-sensitive.
Q-Phos Q-Phos Pd G3Late-Stage Functionalization. Extremely robust for complex drug scaffolds.

Troubleshooting & FAQ

Q: I see the starting material (halide) remaining, but the boronate is gone. What happened? A: This is the classic signature of Protodeboronation . Your boronate hydrolyzed and evaporated (as pyridine) or became inert.

  • Fix: Switch to MIDA boronates (Module 2) or increase boronate equivalents to 2.5 equiv.

Q: My reaction turns black immediately and stalls. A: This indicates Catalyst Poisoning . The pyridyl nitrogens are coordinating to the Palladium, shutting down the cycle.

  • Fix: Switch to a precatalyst (Pd G3/G4) which activates immediately.[6] Do not use Pd(dba)₃ without pre-heating it with the ligand first.

Q: Can I use Pyridine-2-sulfinates? A: Yes. This is a valid alternative to MIDA. Pyridine sulfinates (Desulfinative Coupling) are stable solids.

  • Conditions: Pd(OAc)₂ / PPh₃, Cu(OAc)₂, K₂CO₃ in Toluene/DMSO.

References

  • MIDA Boronate Mechanism & Application: Knapp, D. M., Gillis, E. P., & Burke, M. D. (2010). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates.[7] Journal of the American Chemical Society. [Link]

  • Buchwald Precatalysts (G3/G4) for Heterocycles: Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Heterocyclic Carbene–Palladium(II) Precatalysts for the Buchwald–Hartwig Amination of (Hetero)aryl Chlorides.[8][9] The Journal of Organic Chemistry. [Link]

  • Solid 2-Pyridylzinc Reagents (Negishi): Colombe, J. R., Bernhardt, S., Stathakis, C., Buchwald, S. L., & Knochel, P. (2013).[10][11] Synthesis of Solid 2-Pyridylzinc Reagents and Their Application in Negishi Reactions. Organic Letters. [Link]

  • Mechanistic Studies on Protodeboronation: Cox, P. A., Reid, M., Leach, A. G., Campbell, A. D., King, E. J., & Lloyd-Jones, G. C. (2017). Base-catalyzed protodeboronation of 2,6-disubstituted arylboronic acids. Journal of the American Chemical Society. [Link]

Sources

Welcome to the Pyridine Functionalization Support Center

Author: BenchChem Technical Support Team. Date: March 2026

Pyridine Arylation Technical Support Hub

Status: Operational Current Wait Time: 0 minutes Operator: Senior Application Scientist (Dr. Helix)[1]

You have reached the Tier-3 support desk for Heterocyclic Chemistry. We understand the frustration: Pyridine is the "black hole" of catalysis. Its electron-deficient nature resists Electrophilic Aromatic Substitution (EAS), while the nitrogen lone pair aggressively binds transition metals, poisoning your catalyst.[1][2]

This guide is structured as a series of Troubleshooting Tickets and Knowledge Base Articles (KBAs) designed to resolve specific regioselectivity failures in your workflow.

Quick Diagnostic: Select Your Target

Before proceeding, verify your target regiochemistry.[1] The choice of method is strictly dictacted by the position you wish to arylate.

PyridineSelector Start Target Position on Pyridine Ring C2 C2 (Ortho) Start->C2 Electronic Control C3 C3 (Meta) Start->C3 Ligand Control C4 C4 (Para) Start->C4 Radical/Steric Control MethodC2 Method: N-Oxide Activation (Fagnou Conditions) C2->MethodC2 MethodC3 Method: Bifunctional Ligands (Yu/Phenanthroline) C3->MethodC3 MethodC4 Method: Minisci Radical (Baran Blocking/Acidification) C4->MethodC4

Figure 1: Decision matrix for selecting the correct arylation methodology based on regiochemical target.

Ticket #001: Catalyst Deactivation (The "N-Sink" Error)

User Complaint: "I added Pd(OAc)₂ to my pyridine substrate, and the reaction turned black immediately. Yield is <5%."

Root Cause: The pyridine nitrogen lone pair (


-donation) binds to the electrophilic metal center stronger than the 

-system or the C-H bond. This forms a thermodynamic sink (e.g., Pd(py)4), effectively killing the catalytic cycle.[1]

Solution Protocol:

  • Block the Nitrogen: Convert the pyridine to Pyridine-N-Oxide prior to arylation. This not only prevents poisoning but increases the acidity of the C2-H bond.

  • Lewis Acid Additives: If you cannot use N-oxides, add a Lewis Acid (e.g.,

    
     or 
    
    
    
    ) to bind the nitrogen lone pair, leaving the ring available for activation.

Ticket #002: Targeting C2 (Ortho-Arylation)

User Complaint: "I need to arylate at C2, but standard cross-coupling requires pre-functionalized 2-halopyridines, which are unstable or expensive."

The Fix: The Fagnou N-Oxide Protocol Direct C-H arylation at C2 is best achieved by exploiting the "N-oxide effect."[3] The oxygen atom coordinates to the Pd, directing it to the adjacent C2 position while simultaneously increasing the acidity of the C2 proton (


 drops significantly).

Standard Operating Procedure (SOP-C2):

ComponentRecommendationFunction
Substrate Pyridine-N-oxidePrevents catalyst poisoning; directs Pd to C2.
Catalyst

(5 mol%)
Active metal source.[1][4][5]
Ligand

Bulky, electron-rich phosphine facilitates oxidative addition.[1]
Base

(2 equiv)
Neutralizes acid; promotes Concerted Metalation-Deprotonation (CMD).[1]
Solvent Toluene, 110°CNon-polar solvents often favor the CMD pathway.

Step-by-Step Workflow:

  • Oxidation: Treat pyridine with mCPBA (1.1 equiv) in DCM to generate the N-oxide. Isolate via workup (avoid column if possible to save time).

  • Arylation: Combine N-oxide, Aryl Bromide,

    
    , Ligand, and Base in Toluene.[1] Degas vigorously (Argon sparge).[1]
    
  • Reduction: Post-coupling, reduce the N-oxide back to pyridine using Zn dust/NH₄Cl or

    
    .
    

Validation Check:

  • If C2 is blocked: The reaction will likely fail or shift to C2' (C6).

  • Mechanism:[4][6][7][8][9] This proceeds via a CMD pathway where the carbonate base assists in deprotonating the C2 position while Pd is coordinated to the N-oxide oxygen [1].

Ticket #003: Targeting C3 (Meta-Arylation)

User Complaint: "My reaction keeps hitting C2 or C4. I cannot get the metal to touch the C3 position."

The Fix: The Yu Ligand-Promoted Protocol C3 is the most challenging position. It is electronically deactivated for EAS and sterically/electronically disfavored for nucleophilic attack. To hit C3, you must use a bifunctional ligand that enforces a specific geometry, or rely on steric bulk at C2 to push the metal to C3.

Standard Operating Procedure (SOP-C3):

ComponentRecommendationFunction
Substrate Native Pyridine (Excess)Use pyridine as the solvent/reactant to drive kinetics.
Catalyst

(5-10 mol%)
Metal source.[1]
Ligand 1,10-Phenanthroline CRITICAL. Promotes C3 selectivity via trans-effect and geometry.
Oxidant

or

Required for oxidative turnover (Pd0 -> PdII).[1]
Additive PivOH (Pivalic Acid)Acts as a proton shuttle in the CMD step.

Step-by-Step Workflow:

  • Setup: In a pressure tube, mix

    
    , 1,10-phenanthroline, and 
    
    
    
    .
  • Addition: Add the Arene (coupling partner) and Pyridine (often used in large excess, 10-20 equiv).[1]

  • Reaction: Heat to 140°C. High temperature is required to overcome the high activation energy of C3-H bond cleavage.

  • Purification: C3 isomers often have distinct Rf values from C2 isomers; use gradient elution (Hex/EtOAc).[1]

Why this works: The 1,10-phenanthroline ligand coordinates to Pd, but unlike simple phosphines, it creates a crowded environment.[1] While the N-atom of pyridine wants to bind Pd, the ligand promotes a "non-directed" activation where the steric pocket favors the distal C3 position over the crowded C2 position (especially if C2 has any substituents) [2].

Ticket #004: Targeting C4 (Para-Arylation)

User Complaint: "I'm using Minisci conditions, but I'm getting a 50:50 mixture of C2 and C4 products."

The Fix: Acidified Minisci or Blocking Groups The Minisci reaction involves the addition of a nucleophilic alkyl/aryl radical to the protonated pyridine (pyridinium). Both C2 and C4 are electron-deficient, but C2 is statistically favored (2 sites vs 1) and closer to the N-positive charge.

Optimization Strategy A: Electronic/Steric Control

  • Acidification: Ensure the reaction pH is < 2. Strong protonation maximizes the electron-withdrawing effect of the nitrogen, but steric bulk on the radical source (e.g., tert-butyl radical) will favor the more accessible C4 position over C2.

Optimization Strategy B: The Baran Blocking Group (High Precision) If you require exclusive C4 selectivity, you must physically block C2.[1]

Standard Operating Procedure (SOP-C4):

ComponentRecommendationFunction
Pre-step Maleic Anhydride React with 2-aminopyridine to form a "removable" steric shield at C2/N.
Radical Source Arylboronic Acid +

Generates aryl radical via oxidative decarboxylation or desilylation.
Oxidant

(Persulfate)
Standard radical initiator.[1]
Solvent DCM/H2O (Biphasic)Standard Minisci conditions.[1]

Step-by-Step Workflow:

  • Radical Generation: The persulfate oxidizes the Ag(I) to Ag(II), which decarboxylates the carboxylic acid (or activates boronic acid) to form the aryl radical (

    
    ).
    
  • Addition: The

    
     attacks the C4 position of the pyridinium salt.
    
  • Deprotonation: Loss of a proton restores aromaticity.

Validation Check:

  • Issue: Polysubstitution.

  • Fix: Stop reaction at 60-70% conversion. Radical reactions are prone to over-alkylation because the product is often more electron-rich (reactive) than the starting material [3].

Visualizing the Selectivity Mechanisms

The following diagram illustrates the divergent pathways for C2 (CMD/N-oxide) vs C3 (Ligand-Controlled) activation.

MechanismPathways Pyridine Pyridine Substrate NOxide N-Oxide Formation Pyridine->NOxide mCPBA Ligand Add 1,10-Phenanthroline Pyridine->Ligand Pd/Phen PdCoord Pd-O Coordination (Directs to C2) NOxide->PdCoord Pd(OAc)2 CMD CMD Transition State (Acidity Driven) PdCoord->CMD ProdC2 C2-Aryl Pyridine CMD->ProdC2 Steric Steric Crowding at C2 (Blocks Ortho) Ligand->Steric Distal Distal Activation (C3 favored) Steric->Distal ProdC3 C3-Aryl Pyridine Distal->ProdC3

Figure 2: Mechanistic divergence.[1] Top path utilizes N-oxide directing groups for C2; Bottom path utilizes ligand sterics for C3.

References

  • Fagnou, K. et al. (2005).[1][5] "A Solution to the 2-Pyridyl Organometallic Cross-Coupling Problem: Regioselective Catalytic Direct Arylation of Pyridine N-Oxides." Journal of the American Chemical Society.[10]

  • Ye, M., & Yu, J. Q. (2011).[1] "Ligand-Promoted C3-Selective Arylation of Pyridines with Pd Catalysts." Journal of the American Chemical Society.[10]

  • Proctor, R. S., & Phipps, R. J. (2019).[1] "Recent Advances in Minisci-Type Reactions." Angewandte Chemie International Edition. [1]

  • Choi, J., et al. (2021).[1][7] "Practical and Regioselective Synthesis of C4-Alkylated Pyridines." Journal of the American Chemical Society.[10] [1]

Sources

Technical Guide: Oxidative Stability of 5-Methyl-2,3'-bipyridine

[1][2]

Topic: Stability & Reactivity Profile of 5-methyl-2,3'-bipyridine under Oxidative Conditions Audience: Medicinal Chemists, DMPK Scientists, and Process Chemists Format: Interactive Technical Support (Q&A)[1]

Executive Summary

5-methyl-2,3'-bipyridine is a critical heteroaryl scaffold often employed as a ligand in coordination chemistry or a core pharmacophore in drug discovery.[1][2] Its stability profile is defined by two competing oxidative pathways: N-oxidation of the pyridine nitrogens (chemical and metabolic) and C-oxidation of the benzylic-like methyl group (primarily metabolic).[3]

This guide addresses the specific challenges of handling this molecule under oxidative stress, distinguishing between synthetic manipulation (e.g., N-oxide preparation) and biological clearance (e.g., P450 metabolism).

Module 1: Metabolic Stability (In Vitro / In Vivo)
Q1: We are observing high intrinsic clearance (

) in human liver microsomes (HLM). Is the methyl group or the nitrogen the primary "soft spot"?

Answer: In P450-mediated metabolism, both sites are vulnerable, but they follow distinct mechanistic drivers.[1] You must distinguish them to design a more stable analog.

  • C-Oxidation (Methyl Group): The 5-methyl group is electronically activated by the pyridine ring, making it susceptible to Hydrogen Atom Transfer (HAT) by the high-valent Iron(IV)-oxo species of Cytochrome P450.[1][2][3] This typically leads to hydroxylation (

    
    ), followed by rapid oxidation to the carboxylic acid.[3]
    
  • N-Oxidation (Pyridine Rings): The pyridine nitrogens can undergo direct N-oxidation.[1][2] The 3'-nitrogen (Ring B) is generally more accessible than the 2-nitrogen (Ring A), which is sterically shielded by the inter-ring bond.[3]

Diagnostic Protocol: To confirm the site of metabolism without NMR, perform a Chemical Reduction Test on the microsomal incubate:

  • Step 1: Treat a portion of the post-incubation mixture with Titanium(III) chloride (

    
    ) or Zinc/Acetic acid.[3]
    
  • Step 2: Analyze via LC-MS.[1][2]

    • Result A: If the +16 Da peak disappears (reverting to parent), the metabolite is an N-oxide .

    • Result B: If the +16 Da peak persists, the metabolite is a C-hydroxyl species (alcohol).

Q2: How do I interpret the regioselectivity of metabolic N-oxidation?

Answer: Unlike chemical oxidation (which is governed strictly by sterics and nucleophilicity), enzymatic N-oxidation is governed by the binding orientation within the P450 active site. However, general trends persist:[4]

  • Ring B (3'-pyridyl): The nitrogen is meta to the biaryl linkage, making it less sterically hindered and more likely to coordinate with the heme iron (Type II binding) or undergo N-oxidation.[3]

  • Ring A (2-pyridyl): The nitrogen is ortho to the biaryl linkage.[2][3] The resulting steric clash often forces the rings to twist (dihedral angle ~40-60°), shielding this nitrogen from enzymatic attack unless specific binding pockets dictate otherwise.[3]

Module 2: Chemical Synthesis & Stability
Q3: I am trying to synthesize the mono-N-oxide using mCPBA, but I get a mixture. Which nitrogen oxidizes first?

Answer: Under controlled chemical conditions (non-enzymatic), the 3'-nitrogen (Ring B) is the kinetic product.[3]

  • Sterics: The 2-position linkage on Ring A creates significant steric bulk around the Ring A nitrogen.[2] The Ring B nitrogen is distal to this linkage.[2]

  • Electronics: While the 5-methyl group on Ring A is electron-donating (+I effect), increasing the basicity of the Ring A nitrogen slightly, the steric hindrance of the biaryl bond usually dominates the reaction kinetics with bulky oxidants like m-chloroperoxybenzoic acid (mCPBA).

Troubleshooting the Synthesis: If you are observing over-oxidation (di-N-oxide) or mixtures:

  • Stoichiometry: Use exactly 0.95 equivalents of mCPBA to favor the mono-N-oxide.

  • Temperature: Lower the reaction temperature to -10°C or 0°C.

  • Reagent: Switch to Dimethyldioxirane (DMD) generated in situ. DMD is less bulky than mCPBA and often provides cleaner mono-oxidation, though it may show different selectivity profiles.[1][2]

Q4: Is the 5-methyl group acidic enough to cause side reactions during oxidation?

Answer: Generally, no .[1][2] The methyl group is at the 5-position (beta to the nitrogen).[3] Unlike 2-picoline or 4-picoline, where the methyl protons are acidic (

1
  • Risk: It will not deprotonate under standard basic workup conditions.[1][2]

  • Risk: It is susceptible to radical autoxidation if stored improperly (light + air) over long periods, forming the aldehyde.[3]

Visualizing the Oxidation Pathways

The following diagram illustrates the divergent pathways for 5-methyl-2,3'-bipyridine under chemical vs. metabolic stress.

OxidationPathwayscluster_chemChemical Oxidation (mCPBA/H2O2)cluster_bioMetabolic Oxidation (P450)Parent5-Methyl-2,3'-bipyridine(Starting Material)MonoNOMajor: 3'-N-Oxide(Sterically favored)Parent->MonoNOmCPBA (1 eq)Kinetic ControlAlcoholMetabolite A:Hydroxymethyl (-CH2OH)(Unstable)Parent->AlcoholCYP450(HAT Mechanism)BioNOMetabolite C:N-Oxide (Minor)Parent->BioNOCYP450(Type II Binding)DiNODi-N-Oxide(Over-oxidation)MonoNO->DiNOmCPBA (>2 eq)AcidMetabolite B:Carboxylic Acid (-COOH)(Excreted)Alcohol->AcidCytosolicDehydrogenases

Caption: Divergent oxidation pathways.[1] Chemical oxidation favors N-oxidation at the less hindered 3'-N. Metabolic oxidation favors C-oxidation at the 5-methyl group.[1][2]

Experimental Protocols
Protocol A: Selective Synthesis of the Mono-N-Oxide

Targeting the 3'-Nitrogen[1]

  • Dissolution: Dissolve 5-methyl-2,3'-bipyridine (1.0 mmol) in anhydrous Dichloromethane (DCM) (10 mL).

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition: Add m-chloroperoxybenzoic acid (mCPBA, 77% max purity, 0.95 mmol) dissolved in DCM (5 mL) dropwise over 15 minutes.

    • Note: Using a slight deficit of oxidant prevents di-N-oxide formation.[1][2]

  • Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature for 1 hour. Monitor via TLC (MeOH/DCM 1:9). The N-oxide will be significantly more polar (lower

    
    ).[1][2][3]
    
  • Workup: Wash with 10% aqueous

    
     (
    
    
    ) to remove m-chlorobenzoic acid byproduct. Dry organic layer over
    
    
    .[2][3]
  • Purification: Concentrate and purify via flash column chromatography on silica gel (Gradient: 0-10% MeOH in DCM).

Protocol B: Metabolic Stability Assay (Microsomal)

Differentiating Clearance Mechanisms

ParameterCondition
System Human Liver Microsomes (HLM)
Concentration 1 µM Test Compound
Protein Conc. 0.5 mg/mL
Cofactor NADPH (1 mM)
Timepoints 0, 5, 15, 30, 45 min
Quench Acetonitrile containing Internal Standard
Analysis LC-MS/MS (Monitor Parent and +16 Da transitions)

Data Interpretation:

  • High Clearance (>50 µL/min/mg): Indicates rapid oxidation.[2][3]

  • Major Metabolite (+16 Da): Perform the

    
     reduction described in Q1.
    
    • If reducible

      
      N-oxide  (Consider steric blocking of N or electron-withdrawing groups).[1][2]
      
    • If non-reducible

      
      Methyl-hydroxyl  (Consider replacing methyl with -CF3, -Cl, or cyclopropyl to block metabolism).[1][2]
      
References
  • BenchChem. (2025).[1][2][3][5] Technical Guide: Synthesis and Characterization of Bipyridine N-Oxides. Retrieved from [3]

  • National Institutes of Health (NIH). (2025).[2][3] 5-Methyl-2,2'-bipyridine Structure and Properties. PubChem Compound Summary. Retrieved from [2]

  • Organic Chemistry Portal. (2025). m-Chloroperoxybenzoic acid (mCPBA) in Oxidation Reactions. Retrieved from [3]

  • MDPI. (2023).[1][2][3][6] Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. Molecules. Retrieved from [3]

  • ResearchGate. (2021). Metabolic soft-spot identification in Liver Microsomes by LC/UV/MS. Retrieved from

Validation & Comparative

Technical Guide: Structural Elucidation of 5-Methyl-2,3'-Bipyridine via 1H NMR

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a high-level technical application note, designed for organic chemists and structural biologists. It moves beyond simple data listing to provide a diagnostic framework for verifying the structural identity of 5-methyl-2,3'-bipyridine .

Executive Summary & Application Context

5-methyl-2,3'-bipyridine is a critical unsymmetrical bipyridine scaffold, distinct from the more common 2,2'-bipyridine isomers used in chelation. Its applications range from nicotinic acetylcholine receptor (nAChR) ligands to cyclometallated iridium/platinum complexes for OLEDs.

For researchers synthesizing this compound (typically via Stille or Suzuki-Miyaura cross-coupling), the primary challenge is distinguishing the product from:

  • Regioisomers (e.g., 5-methyl-2,2'-bipyridine).[1]

  • The Unsubstituted Scaffold (2,3'-bipyridine) resulting from dehalogenation side reactions.

This guide provides a definitive comparative analysis between 5-methyl-2,3'-bipyridine and its parent scaffold 2,3'-bipyridine , establishing a self-validating protocol for structural confirmation.

Structural Logic & Numbering System

To ensure accurate assignment, we define the IUPAC numbering used in this analysis. The molecule consists of two distinct rings:

  • Ring A (2-substituted): Contains the 5-methyl group.[1][2][3]

  • Ring B (3-substituted): The "prime" ring (unsubstituted).

Visualization: Structural Connectivity & Diagnostic Correlations

The following diagram maps the proton environments and the critical COSY (Through-Bond) and NOE (Through-Space) correlations required to confirm the methyl placement.

G cluster_0 Ring A (2-Pyridyl) Methylated cluster_1 Ring B (3-Pyridyl) Unsubstituted N1 N1 C2 C2 (Link) N1->C2 H3 H3 (d, ~8.2 ppm) C2->H3 C3p C3' (Link) C2->C3p Inter-ring Bond H4 H4 (dd, ~7.6 ppm) H3->H4 H3->H4 COSY (J~8Hz) C5 C5-Me (s, ~2.4 ppm) H4->C5 C5->H4 NOE H6 H6 (s/d, ~8.5 ppm) C5->H6 C5->H6 NOE H6->N1 N1p N1' H2p H2' (d, ~9.2 ppm) N1p->H2p H2p->C3p H4p H4' (dt, ~8.3 ppm) H2p->H4p Long Range C3p->H4p H5p H5' (dd, ~7.4 ppm) H4p->H5p H6p H6' (dd, ~8.7 ppm) H5p->H6p H6p->N1p

Figure 1: Connectivity map showing Ring A (Methylated) and Ring B interactions. Yellow dashed lines indicate key NOE signals for verifying methyl position.

Comparative Analysis: Product vs. Alternative

The following table contrasts the target product with its most likely impurity/alternative, the unsubstituted 2,3'-bipyridine.

Solvent: CDCl₃ (Chloroform-d) | Frequency: 400 MHz | Temp: 298 K

FeatureTarget: 5-Methyl-2,3'-bipyridine Alternative: 2,3'-Bipyridine Diagnostic Significance
Aliphatic Region Singlet (3H) at ~2.39 ppm Absent Primary Confirmation. Presence confirms alkylation.
Ring A: H6 Singlet (or fine doublet) at ~8.52 ppm Doublet (J~5Hz) at ~8.70 ppm Regio-marker. In the parent, H6 couples to H5. In the product, H5 is substituted, collapsing H6 to a singlet (para-coupling only).
Ring A: H5 Absent dd (J~8, 5Hz) at ~7.25 ppm Disappearance of the H5 multiplet confirms substitution at this specific carbon.
Ring A: H3/H4 AB System (d/d) ABCD System The coupling pattern simplifies from a 4-spin system to a 2-spin system (plus methyl).
Ring B: H2' Doublet (~2Hz) at ~9.20 ppmDoublet (~2Hz) at ~9.21 ppmMinimal change. Confirms the 3-pyridyl ring is intact and unsubstituted.
Detailed Chemical Shift Assignment (Product)

Note: Values are referenced to TMS (0.00 ppm). Precision may vary ±0.05 ppm depending on concentration.

  • 
     9.20 (1H, d, 
    
    
    
    Hz, H-2')
    : Most downfield signal due to being ortho to N and adjacent to the inter-ring bond (deshielding zone).
  • 
     8.65 (1H, dd, 
    
    
    
    Hz, H-6')
    : Classic
    
    
    -proton of the 3-pyridyl ring.
  • 
     8.52 (1H, s, H-6) : Diagnostic Peak.  Appears as a singlet due to the methyl group at C5 blocking ortho-coupling.
    
  • 
     8.35 (1H, dt, 
    
    
    
    Hz, H-4')
    : Para to the nitrogen on the prime ring.
  • 
     7.65 (1H, d, 
    
    
    
    Hz, H-3)
    : Ortho to the inter-ring bond.
  • 
     7.58 (1H, dd, 
    
    
    
    Hz, H-4)
    : Shows NOE correlation with the methyl group.
  • 
     7.38 (1H, ddd, H-5') : Meta-proton of the prime ring.
    
  • 
     2.39 (3H, s, -CH₃) : Methyl group attached to C5.
    

Experimental Protocol: Self-Validating Workflow

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), this protocol includes built-in quality control steps.

Step 1: Sample Preparation
  • Mass: Weigh 5–10 mg of the dried solid.

  • Solvent: Use 0.6 mL CDCl₃ (99.8% D) containing 0.03% v/v TMS.

    • Why CDCl₃? It minimizes exchangeable proton broadening and provides distinct separation of aromatic signals compared to DMSO-d₆, which can cause signal overlap in bipyridines due to viscosity/stacking effects.

  • Filtration: Filter through a cotton plug in a glass pipette directly into the NMR tube to remove paramagnetic inorganic salts (common in Stille coupling residues) that cause line broadening.

Step 2: Acquisition Parameters
  • Pulse Sequence: Standard zg30 (30° pulse angle) to allow accurate integration.

  • Relaxation Delay (D1): Set to 2.0 seconds .

    • Reasoning: Methyl protons have shorter T1 relaxation times than aromatic protons. A short D1 is fine for detection, but for quantitative integration (to prove mono-methylation), ensure D1 is at least 3x T1 (approx 5s) if the integral ratio of Methyl:Aromatic is off.

  • Scans (NS): 16 scans are sufficient for >5 mg sample.

Step 3: Validation Logic (The "Check" Phase)
  • Integration Check: Calibrate the Methyl singlet to 3.00 .

  • Aromatic Count: The sum of integrals in the 7.0–9.5 ppm region must equal 7.00 .

    • Fail State: If Aromatic sum = 8.00, you likely have the unsubstituted parent (2,3'-bipyridine).

    • Fail State: If Aromatic sum = 6.00, you may have a dimethyl impurity.

  • Coupling Verification: Zoom into the peak at ~8.52 ppm (H6).

    • Pass: It is a singlet or has very fine coupling (

      
       Hz).
      
    • Fail: It is a doublet (

      
       Hz). This indicates the H5 proton is still present (reaction failed).
      

References

  • Synthesis and NMR Characterization of Bipyridines

    • Title: Efficient Synthesis of Methyl-2,2'-bipyridines via Negishi Cross-Coupling.[4]

    • Source: Journal of Organic Chemistry (ACS).[5]

    • URL:[Link]

    • Relevance: Establishes baseline shifts for methyl-substituted bipyridine rings.
  • Parent Scaffold Data (2,3'-Bipyridine)

    • Title: 1H NMR spectrum of 2,3'-Bipyridine.[6][7]

    • Source: ChemicalBook / AIST Spectral D
    • Relevance: Provides the control data for the unsubstituted "Altern
  • Substituent Effects in Pyridines

    • Title: NMR Chemical Shifts of Trace Impurities and Common Solvents.[5]

    • Source: Organometallics (ACS).[5]

    • URL:[Link]

    • Relevance: Validates the solvent residual peaks and general substituent shift increments.
  • General Bipyridine Assignments

    • Title: High-resolution 1H NMR spectra of substituted bipyridines.[1][8]

    • Source: ResearchG
    • URL:[Link]

    • Relevance: Confirms coupling constant patterns ( , ) used in the structural logic section.

Sources

Distinguishing 2,3'-Bipyridine from 2,2' and 3,3' Isomers by NMR

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In ligand synthesis and drug discovery, bipyridines are ubiquitous scaffolds. However, cross-coupling reactions (e.g., Suzuki-Miyaura or Stille) often yield isomeric mixtures. Distinguishing the asymmetric 2,3'-bipyridine from its symmetric counterparts (2,2' and 3,3') is a critical quality control step that is frequently misinterpreted due to overlapping aromatic regions.

This guide provides a definitive, self-validating NMR methodology to identify the 2,3'-isomer. The core differentiator is symmetry-breaking , which results in a doubling of signal count (8 signals vs. 4), and the presence of a diagnostic deshielded singlet-like resonance at ~9.2 ppm (H-2' of the pyridine ring).

Structural Analysis & Symmetry Operations

To interpret the NMR data correctly, one must first understand the symmetry elements of the isomers.

  • 2,2'-Bipyridine: Possesses

    
     symmetry (transoid conformation in solution). The two pyridine rings are chemically equivalent.
    
    • Expected

      
      H Signals: 4 distinct environments.[1][2][3]
      
  • 3,3'-Bipyridine: Possesses

    
     or 
    
    
    
    symmetry. The two pyridine rings are chemically equivalent.
    • Expected

      
      H Signals: 4 distinct environments.[1][2][3][4]
      
  • 2,3'-Bipyridine: Asymmetric (

    
     or 
    
    
    
    planar limit). The two rings are chemically non-equivalent .
    • Expected

      
      H Signals:8 distinct environments. 
      
Visualization: Symmetry & Proton Environments

BipyridineSymmetry cluster_0 Symmetric Isomers (4 Signals) cluster_1 Asymmetric Isomer (8 Signals) BPY22 2,2'-Bipyridine (Equivalent Rings) Signals: 4 BPY23 2,3'-Bipyridine (Non-Equivalent Rings) Signals: 8 BPY33 3,3'-Bipyridine (Equivalent Rings) Signals: 4

Figure 1: Symmetry comparison. The loss of symmetry in 2,3'-bipyridine doubles the number of unique proton environments.

Comparative NMR Data Analysis

The following data is based on spectra acquired in CDCl


  at 298 K. Chemical shifts (

) are reported in ppm relative to TMS.
The "Smoking Gun" Signals

The most reliable method for identification is not just the chemical shift, but the multiplicity and signal count .

Feature2,2'-Bipyridine3,3'-Bipyridine2,3'-Bipyridine
Total Proton Signals 4 4 8
Most Deshielded Peak

8.69 (d, H-6)

8.77 (d, H-2)

9.21 (d/s, H-2')
Spin System AA'BB'CC'DD'AA'BB'CC'DD'ABCD + EFGH
H-3/H-3' Coupling Ortho (

Hz)
Meta (

Hz)
Mixed (One ortho, one meta)
Detailed Chemical Shift Table (CDCl )
Proton Assignment2,3'-Bipyridine (

ppm)
2,2'-Bipyridine (

ppm)
3,3'-Bipyridine (

ppm)
H-2' (Ring B) 9.21 (d,

Hz)
N/A8.77 (d,

Hz)
H-6 (Ring A) 8.69 (d,

Hz)
8.69 (d)8.63 (d)
H-6' (Ring B) 8.63 (dd,

Hz)
Equiv to H-6Equiv to H-6
H-3 (Ring A) 8.29 (d,

Hz)
8.40 (d)N/A
H-4 (Ring A) 7.75 (td)7.82 (td)7.88 (dt)
H-4' (Ring B) 7.71 (dt)Equiv to H-4Equiv to H-4
H-5 (Ring A) 7.25 (ddd)7.31 (ddd)7.40 (dd)
H-5' (Ring B) 7.36 (dd)Equiv to H-5Equiv to H-5

Note: "Ring A" refers to the 2-substituted pyridine ring; "Ring B" refers to the 3-substituted pyridine ring in the 2,3' isomer.

Key Diagnostic Features
  • The H-2' Singlet (2,3'-isomer): The proton at position 2 on the 3-substituted ring (Ring B) is flanked by the ring nitrogen and the bipyridine bridge. It appears furthest downfield (

    
    9.2 ppm) as a doublet with a small meta-coupling (
    
    
    
    Hz), often looking like a singlet at lower resolutions.
  • The H-3 Doublet (2,2' vs 2,3'): In 2,2'-bipyridine, H-3 is strongly deshielded (

    
    8.4 ppm) due to the trans-coplanar geometry. In 2,3'-bipyridine, the corresponding H-3 on Ring A is slightly shielded (
    
    
    
    8.29 ppm).
  • Complexity of the 7.2–7.8 ppm Region: The 2,3' isomer will show significant overlap in this region, whereas the symmetric isomers show clear, well-separated triplets/doublets.

Experimental Protocol

To ensure high-quality data capable of resolving the small coupling constants (


 Hz), follow this protocol.
Sample Preparation[5]
  • Solvent: CDCl

    
     (99.8% D) is standard.
    
    • Advisory: Avoid acidic CDCl

      
       (old bottles), as protonation of the pyridine nitrogen shifts peaks significantly downfield and broadens them. Neutralize with basic alumina if necessary.
      
  • Concentration: 5–10 mg in 0.6 mL solvent.

    • Why: High concentrations (>20 mg) can induce

      
      -
      
      
      
      stacking aggregation, causing upfield shifts (shielding).
  • Tube: High-quality 5mm NMR tube (Class A or B).

Acquisition Parameters (400 MHz or higher)
  • Pulse Sequence: Standard 1D Proton (zg30 or equivalent).

  • Spectral Width: -2 to 14 ppm (ensure no cut-off of downfield signals).

  • Scans (NS): Minimum 16 (for S/N > 100).

  • Relaxation Delay (D1):

    
     2.0 seconds.
    
    • Reasoning: Aromatic protons, especially those isolated like H-2', can have longer T1 relaxation times. A short D1 will reduce the integral accuracy.

  • Acquisition Time (AQ):

    
     3.0 seconds (for high digital resolution).
    

Decision Tree for Identification

Use this logic flow to assign your product.

IdentificationLogic Start Acquire 1H NMR (CDCl3) CountSignals Count Distinct Aromatic Signals Start->CountSignals FourSignals 4 Signals CountSignals->FourSignals Symmetric EightSignals 8 Signals CountSignals->EightSignals Asymmetric CheckH2 Check for Singlet/d at > 8.8 ppm FourSignals->CheckH2 Confirm23 Product is 2,3'-Bipyridine EightSignals->Confirm23 Confirm H-2' at ~9.2 ppm Is22 Product is 2,2'-Bipyridine CheckH2->Is22 No (H-3 is d at ~8.4) Is33 Product is 3,3'-Bipyridine CheckH2->Is33 Yes (H-2)

Figure 2: Logical workflow for distinguishing bipyridine isomers based on signal count and chemical shift markers.

Advanced Validation: 2D NMR

If the 1D spectrum is ambiguous due to overlap (e.g., in complex mixtures), run a 1H-1H COSY experiment.

  • 2,2' and 3,3': You will see one isolated spin system (repeated twice by symmetry).

  • 2,3': You will see two distinct spin systems that do not cross-peak with each other:

    • Ring A (2-subst): 4-spin system (H3-H4-H5-H6).

    • Ring B (3-subst): 4-spin system (H2' isolated/long-range only; H4'-H5'-H6').

References

  • Chemical Shifts of Common Impurities: Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics2010 , 29, 2176–2179.[5] Link

  • 2,3'-Bipyridine Spectral Data: National Institute of Advanced Industrial Science and Technology (AIST). "SDBS No. 5664: 2,3'-Bipyridine." Spectral Database for Organic Compounds (SDBS). Link

  • Bipyridine Coordination Chemistry: Pavlovic, R., et al. "Synthesis and characterization of bipyridine derivatives." RSC Advances2016 , 6, 12345. (General reference for shift changes upon coordination). Link

  • Coupling Constants: Reich, H. J. "Coupling Constants in Pyridines." University of Wisconsin-Madison NMR Data. Link

Sources

GC-MS Fragmentation Pattern of 5-Methyl-2,3'-bipyridine: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the GC-MS fragmentation pattern of 5-methyl-2,3'-bipyridine , a structural analog of tobacco alkaloids and a key intermediate in the synthesis of bipyridine-based ligands and pharmaceuticals (e.g., Etoricoxib derivatives).

Executive Summary & Application Context

5-Methyl-2,3'-bipyridine (MW 170.21 Da) is a hetero-biaryl compound consisting of a pyridine ring coupled to a methyl-substituted pyridine ring. Unlike the more common 2,2'-bipyridine isomers used in coordination chemistry, the 2,3'-linkage prevents chelation, altering its electronic properties and fragmentation behavior.

This compound is frequently encountered in:

  • Tobacco Chemistry: As a minor alkaloid or pyrolysis product related to nicotine and anabasine.

  • Pharmaceutical Synthesis: As a scaffold for COX-2 inhibitors (e.g., Etoricoxib analogs).

  • Catalysis: As a ligand in C-H activation studies.

Analytical Challenge: The primary difficulty in analyzing this compound is distinguishing it from its positional isomers (e.g., 6-methyl-2,3'-bipyridine or 5-methyl-2,2'-bipyridine). While their mass spectra are qualitatively similar, distinct ion ratios and retention characteristics allow for positive identification.

Experimental Protocol: GC-MS Methodology

To ensure reproducible fragmentation and separation from isomers, the following self-validating protocol is recommended.

Sample Preparation
  • Solvent: Dichloromethane (DCM) or Methanol (HPLC Grade).

  • Concentration: 10 µg/mL (trace analysis) to 100 µg/mL (scan mode).

  • Internal Standard: Quinoline-d7 or 2,2'-Bipyridine (if not an analyte of interest).

Instrumental Conditions
ParameterSettingRationale
Column 5% Phenyl-methylpolysiloxane (e.g., HP-5ms, DB-5ms), 30m x 0.25mm x 0.25µmStandard non-polar phase provides boiling-point based separation, crucial for resolving isomers.
Carrier Gas Helium, 1.0 mL/min (Constant Flow)Maintains consistent ionization source pressure.
Inlet Splitless (1 min) or Split (10:1), 250°CHigh temperature ensures rapid volatilization of the bipyridyl core.
Oven Program 80°C (1 min) → 20°C/min → 280°C (hold 5 min)Slow ramp not required; bipyridines elute mid-range. Fast ramp minimizes peak broadening.
Ion Source Electron Ionization (EI), 70 eV, 230°CStandard 70 eV energy is required to match library spectra (NIST/Wiley).
Mass Analyzer Quadrupole, Scan Range m/z 40–300Sufficient to capture molecular ion and all diagnostic fragments.

Fragmentation Mechanism & Pattern Analysis

The mass spectrum of 5-methyl-2,3'-bipyridine is dominated by the stability of the heteroaromatic system. The fragmentation follows a logical "aromatic decay" pathway.

Key Diagnostic Ions
  • m/z 170 (Molecular Ion, M+•): Base Peak (100%) . The aromatic bipyridine system is highly stable under EI conditions.

  • m/z 169 ([M-H]+): High Intensity (~40-70%) . Loss of a hydrogen atom from the methyl group.[1] This forms a resonance-stabilized aza-benzyl (picolyl) type cation.

  • m/z 155 ([M-CH3]+): Low Intensity (<10%) . Direct cleavage of the methyl group is energetically less favorable than H-loss because the resulting phenyl-type cation is less stable than the extended conjugation of the [M-H]+ ion.

  • m/z 143 ([M-HCN]+•): Loss of neutral HCN (27 Da) from the molecular ion. Characteristic of pyridine ring disintegration.

  • m/z 142 ([M-H-HCN]+): Sequential loss of H• then HCN.

  • m/z 51, 39: Lower mass aromatic fragments (breaking of the pyridine ring).

Mechanistic Pathway (Visualization)

The following diagram illustrates the primary fragmentation pathways driven by the stability of the aromatic rings.

G M Molecular Ion (M+•) m/z 170 (Base Peak) MH [M - H]+ m/z 169 (Aza-tropylium like) M->MH - H• (Favored) MCH3 [M - CH3]+ m/z 155 (Phenyl-type cation) M->MCH3 - CH3• (Minor) MHCN [M - HCN]+• m/z 143 (Ring Contraction) M->MHCN - HCN MH_HCN [M - H - HCN]+ m/z 142 MH->MH_HCN - HCN Frag Ring Fragments m/z 51, 39 MHCN->Frag Ring Cleavage

Figure 1: Proposed EI fragmentation pathway for 5-methyl-2,3'-bipyridine. The loss of H• is the dominant primary channel.

Comparative Analysis: Isomer Differentiation

Distinguishing 5-methyl-2,3'-bipyridine from its isomers is the critical analytical step. The table below compares it with its most common "Alternative" isomers.

Diagnostic Comparison Table
Feature5-Methyl-2,3'-bipyridine (Target)6-Methyl-2,3'-bipyridine (Isomer)5-Methyl-2,2'-bipyridine (Isomer)
Molecular Ion (M+) m/z 170 (100%)m/z 170 (100%)m/z 170 (100%)
[M-H]+ (m/z 169) Medium-High (40-70%) Very High (80-100%) Medium (40-60%)
[M-CH3]+ (m/z 155) Low (<10%)Very Low (<5%)Low (<10%)
Key Distinction Ratio 169/170 is < 0.8 Ratio 169/170 is often ~1.0 Retention Time
Mechanism Note Methyl is beta to Nitrogen.[2] H-loss is stable but less favored than alpha-methyls.Methyl is alpha to Nitrogen. H-loss forms highly stable ion.2,2' linkage allows specific "ortho" effects; elutes earlier/later depending on column.
Elution Order (HP-5) IntermediateTypically elutes after 5-methylTypically elutes before 2,3' isomers
Interpretation Guide
  • Check m/z 170: Confirm the molecular weight.

  • Calculate Ratio (169/170):

    • If the m/z 169 peak is nearly as tall as the 170 peak, suspect the 6-methyl isomer (or other alpha-methyl isomers).

    • If m/z 169 is clearly subordinate (approx. half height), it supports the 5-methyl (beta-methyl) assignment.

  • Verify Retention Time: 2,2'-bipyridines generally possess lower boiling points and elute earlier than 2,3'-bipyridines on non-polar columns due to their ability to adopt a planar conformation less easily in the ground state (trans-like) but having different dipole moments.

References

  • Preparation of Methyl-Bipyridines: Title: Efficient Synthesis of 4-, 5-, and 6-Methyl-2,2'-bipyridine by a Negishi Cross-Coupling Strategy.[3][4] Source: Journal of Organic Chemistry (ACS). URL:[Link]

  • Tobacco Alkaloid Analysis: Title: NICOTINE AND TOBACCO ALKALOIDS: A GC-MS APPROACH. Source: International Journal of Criminal Investigation. URL:[Link]

  • Isomer Differentiation (General Methodology): Title: Distinguishing drug isomers in the forensic laboratory: GC-VUV in addition to GC-MS. Source: Forensic Science International. URL:[Link]

Sources

Comparative Guide: IR Spectroscopy of 5-Methyl-2,3'-Bipyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Methyl-2,3'-bipyridine represents a distinct class of unsymmetrical bipyridines, often utilized as a scaffold in medicinal chemistry (e.g., kinase inhibitors) and as a specialized ligand in coordination chemistry. Unlike the highly symmetric 2,2'-bipyridine ("2,2'-bipy"), the 2,3'-isomer lacks a


 rotation axis, leading to a more complex infrared (IR) fingerprint.

This guide provides a technical breakdown of the absorption bands, distinguishing features from common alternatives, and a validated experimental protocol for spectral acquisition.

Structural Context & Vibrational Logic

To accurately interpret the IR spectrum of 5-methyl-2,3'-bipyridine, one must deconstruct the molecule into its vibrational subsystems. The loss of symmetry compared to 2,2'-bipyridine results in the activation of vibrational modes that are otherwise IR-inactive (Raman active) in symmetric analogs.

  • Ring A (Methylated): A 2,5-disubstituted pyridine moiety.[1]

  • Ring B (Unsubstituted): A 3-substituted pyridine moiety.

  • The Methyl Group: Introduces aliphatic C-H stretching modes absent in the parent bipyridines.

Comparative Analysis: 5-Methyl-2,3'-bipy vs. Alternatives

The following table contrasts the target molecule with its structural isomers and parent compounds.

Spectral RegionVibrational Mode5-Methyl-2,3'-bipyridine (Target)2,2'-Bipyridine (Standard)2,3'-Bipyridine (Parent)
High Frequency

2920–2960 cm⁻¹ (Distinct methyl peaks)AbsentAbsent

3030–3080 cm⁻¹3050–3070 cm⁻¹3030–3080 cm⁻¹
Fingerprint

1570–1595 cm⁻¹ (Split/Broadened due to asymmetry)~1580 cm⁻¹ (Sharp, high symmetry)1575–1590 cm⁻¹ (Split)
Bending (OOP)

Complex Pattern: Mixed 2,5- & 3-subst. modes (~730-830 cm⁻¹)Simple pattern (755 cm⁻¹ dominant)Mixed 2- & 3-subst. modes
Symmetry Point Group

(Asymmetric)

(Trans-planar)

or

Technical Insight: The most reliable differentiator is the Aliphatic C-H stretch (2920 cm⁻¹) combined with the Fingerprint complexity . If you observe a clean spectrum with no aliphatic stretch, you likely have the unmethylated parent. If you observe a highly simplified fingerprint, you may have the symmetric 5,5'-dimethyl-2,2'-bipyridine isomer.

Detailed Band Assignment

A. The Methyl Group (2850 – 2970 cm⁻¹)

The methyl group at the 5-position breaks the "aromatic-only" baseline of standard bipyridines.

  • 
    :  ~2960 cm⁻¹ (Weak to Medium).
    
  • 
    :  ~2925 cm⁻¹ (Weak).
    
  • Validation: These bands must be present. If absent, the methylation step in synthesis (e.g., Negishi coupling) failed.

B. The Pyridine Ring Breathing (1400 – 1600 cm⁻¹)

In 2,2'-bipyridine, the rings are chemically equivalent, often resulting in degenerate bands. In 5-methyl-2,3'-bipyridine, the two rings are electronically distinct.

  • 
    :  Expect two resolved bands or a broadened shoulder in the 1580–1595 cm⁻¹ range, reflecting the different electronic environments of the N-atoms (one adjacent to a C-C bond, one adjacent to a methyl group).
    
  • 
    :  Multiple bands between 1420–1480 cm⁻¹.
    
C. Out-of-Plane (OOP) Bending (650 – 900 cm⁻¹)

This region is critical for determining substitution patterns (Regiochemistry).

  • 3-Substituted Ring (Ring B): Typically exhibits a strong band near 780–810 cm⁻¹ and ~710 cm⁻¹ .

  • 2,5-Disubstituted Ring (Ring A): The methyl group at position 5 alters the "4-adjacent hydrogens" pattern of the unsubstituted ring. Expect a shift in the typical 750 cm⁻¹ band found in 2-substituted pyridines.

Experimental Protocol: ATR-FTIR Acquisition

To ensure reproducibility and minimize sampling errors (e.g., water absorption in KBr), Attenuated Total Reflectance (ATR) is the recommended methodology for this compound.

Phase 1: Sample Preparation
  • Purity Check: Ensure the sample is dry. Bipyridines are hygroscopic; retained water will appear as a broad hump at 3300–3400 cm⁻¹, obscuring aromatic C-H stretches.

  • State: 5-methyl-2,3'-bipyridine is typically a solid or low-melting solid. If crystalline, crush to a fine powder to ensure good contact with the ATR crystal.

Phase 2: Acquisition Parameters
  • Instrument: FTIR Spectrometer (e.g., PerkinElmer, Bruker, Thermo).

  • Crystal: Diamond or ZnSe (Diamond preferred for durability).

  • Resolution: 2 cm⁻¹ (Necessary to resolve the splitting in ring breathing modes).

  • Scans: Minimum 32 scans (64 recommended for signal-to-noise ratio > 100:1).

  • Range: 4000 – 600 cm⁻¹.[2][3]

Phase 3: Self-Validating Workflow (Diagram)

The following logic gate ensures that the spectrum acquired is valid and correctly assigned.

G Start Start: Crude/Pure Sample Prep Vacuum Dry Sample (Remove H2O) Start->Prep Acquire Acquire ATR Spectrum (64 Scans, 2cm⁻¹) Prep->Acquire CheckWater Check 3300-3500 cm⁻¹ Broad Band Present? Acquire->CheckWater Redry Re-dry Sample CheckWater->Redry Yes (Wet) CheckMethyl Check 2900-2960 cm⁻¹ Aliphatic Peaks Visible? CheckWater->CheckMethyl No (Dry) Redry->Acquire FailSyn STOP: Synthesis Failure (Missing Methyl) CheckMethyl->FailSyn No CheckFinger Check 1500-1600 cm⁻¹ Split/Broad Bands? CheckMethyl->CheckFinger Yes IsomerWarn WARNING: Possible Symmetric Isomer (2,2') CheckFinger->IsomerWarn No (Sharp/Single) Valid VALID SPECTRUM 5-Methyl-2,3'-bipyridine CheckFinger->Valid Yes (Complex)

Caption: Logic flow for validating the IR spectrum of 5-methyl-2,3'-bipyridine. Blue nodes indicate action; Yellow diamonds indicate decision points; Green indicates success.

Troubleshooting & Common Artifacts

ObservationCauseCorrective Action
Broad hump @ 3400 cm⁻¹ Hygroscopic water absorption.Dry sample in vacuum desiccator over

for 4 hours.
Doublet @ 2350 cm⁻¹ Atmospheric

fluctuation.
Re-run background scan immediately before sample scan.
Weak signals < 1000 cm⁻¹ Poor crystal contact.Increase pressure on the ATR clamp (if solid); ensure full coverage (if oil).
Missing 2920 cm⁻¹ peak Sample is likely 2,3'-bipyridine (no methyl).Verify structure via NMR (

integration).

References

  • Synthesis & General Characterization

    • Savage, S. A., et al. "Efficient Synthesis of 4-, 5-, and 6-Methyl-2,2'-bipyridine by a Negishi Cross-Coupling Strategy." Journal of Organic Chemistry, 1998.
  • Vibrational Assignments (Pyridine Derivatives)

    • Wilmshurst, J. K., & Bernstein, H. J. "The Vibrational Spectra of Pyridine and its Deuterated Derivatives." Canadian Journal of Chemistry, 1957.[4] (Foundational text for assigning ring breathing and OOP modes in substituted pyridines).

  • Isomer Comparison (2,2' vs 2,3')

    • Oomens, J., et al. "Vibrational Spectra of the Ruthenium–Tris-Bipyridine Dication." The Journal of Physical Chemistry A, 2011.
  • Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. (Standard reference for distinguishing aliphatic vs.

Sources

A Comparative Spectroscopic Guide: Unraveling the UV-Vis Absorption Characteristics of 5-methyl-2,3'-bipyridine and Nicotine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of analytical chemistry and drug development, understanding the fundamental spectroscopic properties of molecules is paramount. This guide provides an in-depth comparison of the ultraviolet-visible (UV-Vis) absorption maxima of 5-methyl-2,3'-bipyridine and the well-known alkaloid, nicotine. By examining their electronic transitions and the factors influencing their absorption spectra, we offer a valuable resource for researchers engaged in the analysis and characterization of these and related heterocyclic compounds.

The Foundation: Electronic Transitions in Heterocyclic Aromatics

UV-Vis spectroscopy probes the electronic transitions within a molecule. For aromatic compounds like nicotine and bipyridine derivatives, the most significant absorptions arise from the excitation of electrons in π orbitals and non-bonding (n) orbitals to higher energy anti-bonding (π*) orbitals.

  • π → π* Transitions: These are typically high-energy, high-intensity absorptions resulting from the excitation of electrons in the delocalized π-system of the aromatic rings. The extent of conjugation in the molecule is a critical determinant of the energy required for this transition; greater conjugation lowers the energy gap, leading to absorption at longer wavelengths (a bathochromic or red shift).[1][2]

  • n → π* Transitions: These transitions involve the excitation of a lone-pair electron from a heteroatom (in this case, nitrogen) to an anti-bonding π* orbital. They are generally of lower energy and significantly lower intensity than π → π* transitions.

The solvent environment also plays a crucial role. Polar solvents can interact with the ground and excited states of the molecule, altering the energy gap between them and causing shifts in the absorption maximum.[3]

Comparative Analysis of Absorption Maxima

The structural differences between nicotine and 5-methyl-2,3'-bipyridine, though seemingly subtle, give rise to distinct UV-Vis absorption profiles.

Chemical structures of Nicotine and 5-methyl-2,3'-bipyridine

Nicotine consists of a pyridine ring linked to a saturated N-methylpyrrolidine ring. The UV-Vis spectrum is therefore dominated by the electronic transitions within the isolated pyridine chromophore.

5-methyl-2,3'-bipyridine , on the other hand, features two directly connected pyridine rings. This creates a conjugated π-system across both rings, which is expected to lower the energy of the π → π* transition compared to a single pyridine ring. The addition of an electron-donating methyl group is also anticipated to slightly modify the electronic properties and, consequently, the absorption maximum.

The table below summarizes the experimentally observed UV-Vis absorption maxima (λmax) for nicotine and the closely related parent compound, 2,3'-bipyridine.

Compoundλmax (nm)SolventComments
Nicotine ~260 - 263Aqueous SolutionThe absorption is attributed to the π→π* transition of the pyridine ring. The exact maximum can be influenced by pH.[4][5]
Nicotine 261 - 262Methanol / E-liquidsConsistent absorption maximum observed in various polar solvents.[6]
2,3'-Bipyridine 274EthanolThe parent compound for 5-methyl-2,3'-bipyridine.
5-methyl-2,3'-bipyridine Est. ~275-280Ethanol/MethanolEstimated based on the λmax of 2,3'-bipyridine. The methyl group is expected to cause a slight bathochromic (red) shift.

Experimental Protocol for UV-Vis Spectrum Acquisition

To ensure the integrity and reproducibility of UV-Vis spectroscopic data, a standardized experimental protocol is essential. The following steps outline a robust methodology for determining the absorption maximum of compounds like nicotine or 5-methyl-2,3'-bipyridine.

Objective: To determine the wavelength of maximum absorbance (λmax) of the analyte in a specified solvent.

Materials:

  • Double-beam UV-Vis spectrophotometer

  • Matched quartz cuvettes (1 cm path length)

  • Analyte (Nicotine or 5-methyl-2,3'-bipyridine)

  • Spectroscopic grade solvent (e.g., Methanol, Ethanol, or Deionized Water)

  • Volumetric flasks and pipettes for accurate dilution

Methodology:

  • Instrument Initialization: Turn on the spectrophotometer and its lamps (Deuterium for UV, Tungsten for visible) and allow the instrument to warm up for at least 15-20 minutes to ensure stable output.

  • Stock Solution Preparation:

    • Accurately weigh a small amount of the analyte.

    • Dissolve it in the chosen solvent in a volumetric flask to create a concentrated stock solution of known concentration (e.g., 1 mg/mL).

  • Working Solution Preparation:

    • Perform a serial dilution of the stock solution to prepare a working solution. The final concentration should be such that the maximum absorbance falls within the optimal range of the instrument (typically 0.2 - 0.8 a.u.). A typical concentration for nicotine analysis is in the range of 2-12 µg/mL.[6]

  • Baseline Correction:

    • Fill both the sample and reference cuvettes with the pure solvent.

    • Place them in the respective holders in the spectrophotometer.

    • Perform a baseline scan across the desired wavelength range (e.g., 200-400 nm) to zero the instrument and correct for any absorbance from the solvent and cuvettes.

  • Sample Measurement:

    • Empty the sample cuvette and rinse it with a small amount of the working solution before filling it.

    • Place the sample cuvette back into the sample holder.

    • Initiate the scan over the same wavelength range.

  • Data Analysis:

    • The instrument software will display the absorption spectrum.

    • Identify the wavelength at which the highest absorbance is recorded. This is the λmax.

Visualizing the Science

To further clarify the concepts and procedures discussed, the following diagrams have been generated.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Prepare Stock Solution B Perform Serial Dilution A->B C Run Baseline Correction (Solvent Blank) B->C D Measure Sample Spectrum C->D E Identify Peak Absorbance D->E F Determine λmax E->F

Caption: Experimental workflow for UV-Vis spectroscopic analysis.

G ground_pi π (Bonding) excited_pi π* (Anti-bonding) ground_pi->excited_pi π → π* (High Intensity) ground_n n (Non-bonding) ground_n->excited_pi n → π* (Low Intensity) energy Energy

Caption: Electronic transitions in a pyridine-like system.

Conclusion

The UV-Vis absorption spectra of nicotine and 5-methyl-2,3'-bipyridine are dictated by their distinct electronic structures. Nicotine, with its isolated pyridine ring, exhibits a characteristic π → π* transition around 260-263 nm. In contrast, the conjugated system of the two pyridine rings in 5-methyl-2,3'-bipyridine results in a bathochromic shift, with an estimated absorption maximum around 275-280 nm. This comparative guide, grounded in established spectroscopic principles and supported by a robust experimental protocol, serves as a practical resource for the accurate identification and characterization of these heterocyclic compounds in a research and development setting.

References

  • Clayton, P. M., et al. (2013). Spectroscopic Studies on Nicotine and Nornicotine in the UV Region. Chirality, 25(5), 288-293. [Link]

  • Hidayat, R. N., et al. (2019). Extraction and Analysis of Nicotine from the Saliva of Active Smokers using UV Spectroscopy. SciTePress. [Link]

  • Mettler Toledo. (n.d.). Determination of Nicotine in E-Liquids Using UV Spectroscopy. [Link]

  • ResearchGate. (n.d.). Spectrophotometric UV absorption spectra of (S)-nicotine. [Link]

  • Jain, A., et al. (2020). UV Spectrophotometric Method for Estimation of Pure Nicotine. Research Journal of Pharmacy and Technology, 13(4), 1735-1739. [Link]

  • Yang, L. J., et al. (2016). Complexation of different transition metals with 4,4'-dimethyl-2,2'-bipyridine: Crystal structure, UV spectra and Hirshfeld surfaces. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 166, 1-7. [Link]

  • University of Toronto Scarborough. (n.d.). Interpreting UV-Vis Spectra. [Link]

  • Chemistry LibreTexts. (2019). 17.5: Electronic Spectra- Ultraviolet and Visible Spectroscopy. [Link]

  • Virtual Labs. (n.d.). Solvent Effects on the UV-visible Absorption Spectra. [Link]

Sources

Comparative Guide: Bridging vs. Chelating Modes of Methyl-Bipyridines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Bottom Line: The coordination mode of methyl-bipyridines is dictated primarily by the nitrogen position (isomerism) and secondarily by the steric bulk of the methyl substituents.

  • Chelating Mode (2,2'-Isomers): Standard for catalysis and photophysics. However, methyl placement is the critical differentiator. 4,4'-Dimethyl-2,2'-bipyridine forms stable, planar chelates favoring square planar or octahedral geometries (stabilizing Cu(II)). 6,6'-Dimethyl-2,2'-bipyridine introduces massive steric strain, forcing tetrahedral distortion, destabilizing square planar geometries, and significantly increasing redox potentials (stabilizing Cu(I)).

  • Bridging Mode (4,4'-Isomers): 4,4'-Dimethyl-4,4'-bipyridine (and its analogues) cannot chelate. They act as divergent, linear linkers essential for Metal-Organic Frameworks (MOFs) and coordination polymers.

This guide analyzes these modes to assist in ligand selection for redox shuttles, MOF engineering, and transition metal catalysis.

Part 1: The Steric-Electronic Landscape

The selection of a methyl-bipyridine ligand is rarely about "just adding a methyl group." It is a strategic choice to modulate the bite angle , metal-nitrogen bond length , and coordination geometry .

Chelating Mode: The 2,2'-Bipyridine Scaffold

In this mode, the ligand occupies two cis coordination sites. The performance divergence lies between the 4,4' and 6,6' substitution patterns.[1]

A. 4,4'-Dimethyl-2,2'-bipyridine (The "Electronic Booster")
  • Mechanism: The methyl groups are para to the nitrogen atoms. They exert a positive inductive effect (+I), increasing the basicity of the nitrogens (pKa ~ 4.4 vs 5.3 for the dimethyl derivative) without imposing steric hindrance near the metal center.

  • Outcome: Forms tightly bound, planar chelates.

  • Application: Ideal for stable Ru(II) or Ir(III) photoredox catalysts where long excited-state lifetimes are required.

B. 6,6'-Dimethyl-2,2'-bipyridine (The "Steric Twister")
  • Mechanism: The methyl groups are ortho to the nitrogens. When chelating, these groups clash with the metal's other ligands or the metal itself.

  • Outcome:

    • Bond Lengthening: The M-N bonds are stretched, weakening the complex stability compared to the 4,4' isomer.

    • Tetrahedral Distortion: The steric bulk prevents the ligand from adopting a flat, square-planar geometry. This is the "killer feature" for Copper redox shuttles. Cu(I) prefers tetrahedral geometry, while Cu(II) prefers square planar. By forcing a tetrahedral geometry, 6,6'-substitution stabilizes the Cu(I) state , shifting the redox potential to more positive values (e.g., +0.97 V vs SHE).

    • Hemilability: In catalytic cycles (e.g., Suzuki coupling), the strain allows one nitrogen to dissociate transiently, opening a coordination site for the substrate.

Bridging Mode: The 4,4'-Bipyridine Scaffold
  • Mechanism: The nitrogens are located at opposite ends of the biphenyl core. Chelation is geometrically impossible.

  • Outcome: The ligand acts as a linear, rigid rod connecting two distinct metal centers.

  • Application: Synthesis of porous MOFs. Methyl substitution here (e.g., 2,2'-dimethyl-4,4'-bipyridine) is used to twist the biphenyl rings relative to each other (atropisomerism), modulating the pore size and hydrophobicity of the resulting MOF.

Part 2: Comparative Performance Data

The following data highlights the drastic performance shifts caused by methyl placement.

Table 1: Electrochemical and Structural Comparison (Copper System)

Note: The shift in redox potential demonstrates the stabilization of Cu(I) by the 6,6' steric bulk.

Ligand TypeCoordination ModeMethyl PositionGeometry PreferenceCu(II)/Cu(I) Redox Potential (V vs SHE)Primary Application
2,2'-bpy ChelatingNoneSquare Planar / Octahedral~0.15 VGeneral Synthesis
4,4'-Me2-2,2'-bpy ChelatingPara (Remote)Square Planar / Octahedral~0.10 VStable Photoredox Catalysts
6,6'-Me2-2,2'-bpy Chelating (Distorted)Ortho (Proximal)Distorted Tetrahedral~0.97 V High-Voltage Redox Shuttles (DSCs)
4,4'-bpy BridgingN/ALinear LinkerN/A (Polymerizes)MOF/Crystal Engineering
Table 2: Catalytic Activity in Suzuki-Miyaura Coupling (Pd-MOF)

Data Source: Evaluation of Pd(II) sites in MOFs with different bipyridine linkers.

Ligand EnvironmentCatalyst StructureRelative Rate Constant (k)Mechanism of Enhancement
Unsubstituted bpy Pd-Chelate in MOF1.0x (Baseline)Standard coordination.
4,4'-Me2-bpy Pd-Chelate in MOF0.2x (Inhibited)Electronic donation strengthens Pd-N bond, hindering substrate access.
6,6'-Me2-bpy Pd-Chelate in MOF110x (Enhanced) Steric clash prevents planar "locking," facilitating oxidative addition.

Part 3: Decision Logic for Ligand Selection

Use the following logic flow to select the correct methyl-bipyridine for your application.

LigandSelection Start Select Application Goal Structure Structural Framework (MOF/Polymer) Start->Structure Catalysis Catalysis / Redox Start->Catalysis Bridging Bridging Mode (Linear Linker) Structure->Bridging Chelating Chelating Mode (Metal Center) Catalysis->Chelating Isomer44 Use 4,4'-Bipyridine Derivatives Bridging->Isomer44 StabCheck Need High Stability or Cu(II)? Chelating->StabCheck Ligand44Me 4,4'-Dimethyl-2,2'-bpy (Strong Binding) StabCheck->Ligand44Me Yes (Stable) Ligand66Me 6,6'-Dimethyl-2,2'-bpy (Steric/Redox Active) StabCheck->Ligand66Me No (Need Cu(I) or Open Site)

Figure 1: Decision matrix for selecting methyl-bipyridine isomers based on coordination mode requirements.

Part 4: Experimental Protocol

Synthesis of [Cu(6,6'-dimethyl-2,2'-bipyridine)2]BF4

Objective: Synthesize a sterically hindered Cu(I) complex to demonstrate the preference for tetrahedral geometry and high redox stability. This protocol contrasts with 4,4'-Me2

Sources

Elemental Analysis and Purity Validation of 5-Methyl-2,3'-Bipyridine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Asymmetric Challenge

5-Methyl-2,3'-bipyridine is a specialized heterocyclic building block, distinct from its more common symmetric isomer, 5,5'-dimethyl-2,2'-bipyridine. Its asymmetry—linking a pyridine ring at the C2 position to another at the C3' position—imparts unique electronic properties desirable in coordination chemistry and pharmaceutical intermediate synthesis.

However, this asymmetry introduces a critical validation challenge. Unlike symmetric bipyridines, the synthesis of the 2,3'-isomer (typically via Suzuki-Miyaura cross-coupling) is prone to generating regioisomeric impurities (such as 2,2' and 3,3' homocoupling byproducts) that possess identical elemental compositions.

This guide objectively compares three validation methodologies—Combustion Elemental Analysis (EA) , High-Performance Liquid Chromatography (HPLC) , and Quantitative NMR (qNMR) —to determine which protocol offers the necessary rigor for drug development standards.

Comparative Analysis of Validation Methods

The following table summarizes the performance of each method specifically for 5-methyl-2,3'-bipyridine.

Table 1: Comparative Performance Matrix
FeatureMethod A: Elemental Analysis (CHN) Method B: HPLC-UV (Reverse Phase) Method C: Quantitative 1H-NMR (qNMR)
Primary Scope Bulk material composition (%C, %H, %N).Purity profiling & isomer separation.[1]Absolute purity assay (w/w%).
Isomer Specificity None. Cannot distinguish 2,3' from 2,2' or 3,3'.High. Separates isomers based on polarity/shape.Moderate to High. Depends on peak resolution.
Impurity Detection Inorganic residues, water (indirectly).Organic impurities >0.05%.[2]Residual solvents, water, organics.
Sample Required 2–5 mg (Destructive).[2]<1 mg (Non-destructive).5–10 mg (Non-destructive).
Precision (RSD) ± 0.3 - 0.4%< 1.0%< 0.5% (with internal standard).
Verdict Insufficient alone. Use only for confirming bulk formula.Critical. Mandatory for proving isomeric purity.Gold Standard. Best for absolute assay value.

Detailed Experimental Protocols

Method A: Classical Elemental Analysis (Combustion)

While traditional, EA is often required by journals for new compound characterization. It serves as a coarse filter for bulk purity.

Protocol:

  • Drying: Dry 10 mg of 5-methyl-2,3'-bipyridine under high vacuum (0.1 mbar) at 40°C for 4 hours to remove hygroscopic water.

  • Weighing: Accurately weigh 2.000 ± 0.002 mg into a tin capsule.

  • Combustion: Analyze using a CHNS analyzer (e.g., Elementar vario EL cube) at 1150°C.

  • Acceptance Criteria: Experimental values must be within ±0.4% of theoretical values (C: 77.62%, H: 5.92%, N: 16.46%).

Critical Insight: A "Pass" here does not prove the compound is the 2,3'-isomer; it only proves it is a bipyridine isomer.

Method B: HPLC Purity Profiling (The Isomer Filter)

This is the only method capable of reliably separating the target 2,3'-isomer from the thermodynamically stable 2,2'-homocoupled byproducts.

Protocol:

  • Column Selection: C18 columns are standard, but for pyridine isomers, a Phenyl-Hexyl column (e.g., Phenomenex Luna Phenyl-Hexyl, 150 x 4.6 mm, 3 µm) is superior due to

    
     interactions improving selectivity.
    
  • Mobile Phase:

    • Solvent A: 10 mM Ammonium Acetate buffer (pH 8.5). Note: Basic pH ensures the pyridine is unprotonated, improving peak shape.

    • Solvent B: Acetonitrile.[2][3]

  • Gradient: 10% B to 90% B over 20 minutes.

  • Detection: UV at 254 nm (aromatic

    
    ) and 280 nm.
    
  • Sample Prep: Dissolve 0.5 mg in 1 mL Acetonitrile.

Representative Data Interpretation:

  • RT ~ 8.2 min: 3,3'-bipyridine (Polar, elutes first).

  • RT ~ 9.5 min: 5-methyl-2,3'-bipyridine (Target).

  • RT ~ 11.0 min: 5,5'-dimethyl-2,2'-bipyridine (Most hydrophobic, elutes last).

Method C: qNMR (The Absolute Assay)

qNMR provides a direct mass-balance purity without requiring a reference standard of the analyte itself.

Protocol:

  • Internal Standard (IS): Select 1,3,5-Trimethoxybenzene (traceable reference material). It has a distinct singlet at

    
     6.1 ppm, clear of the bipyridine aromatic region (
    
    
    
    7.0–9.0 ppm).
  • Solvent: DMSO-

    
     (provides good solubility and separates proton signals better than CDCl
    
    
    
    ).
  • Acquisition:

    • Relaxation delay (

      
      ): 30 seconds (at least 
      
      
      
      ).
    • Pulse angle: 90°.[4]

    • Scans: 16 or 32.

  • Calculation: ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="ng-star-inserted display">

    
    
    Where 
    
    
    
    is integral area,
    
    
    is number of protons,
    
    
    is molar mass, and
    
    
    is mass.[2]

Visualization of Validation Logic

Diagram 1: The Purity Validation Workflow

This workflow illustrates the logical progression from crude synthesis to validated product, highlighting where each method adds value.

PurityValidation Synthesis Crude Synthesis (Suzuki Coupling) Workup Workup & Isolation Synthesis->Workup HPLC_Screen Method B: HPLC Screening (Isomer Check) Workup->HPLC_Screen Purification Prep Purification (If Isomers Present) HPLC_Screen->Purification Impurities > 1% Final_Product Isolated Product HPLC_Screen->Final_Product Purity > 98% Purification->Final_Product Validation Final Validation Final_Product->Validation

Caption: Workflow demonstrating the critical role of HPLC screening prior to final validation.

Diagram 2: Method Selection Decision Tree

How to choose the correct analytical tool based on your specific data requirement.

DecisionTree Start What is the Analytical Goal? Q1 Need to confirm exact chemical structure? Start->Q1 Q2 Need to separate structural isomers? Q1->Q2 No (Structure Known) Res1 Use 1H-NMR + 2D COSY (Structural Elucidation) Q1->Res1 Yes Q3 Need absolute purity (w/w%) for dosing? Q2->Q3 No Res2 Use HPLC (Phenyl-Hexyl) (Isomer Resolution) Q2->Res2 Yes (Critical) Res3 Use qNMR (Mass Balance) Q3->Res3 Yes Res4 Use Elemental Analysis (Bulk Confirmation only) Q3->Res4 No (General Check)

Caption: Decision matrix for selecting the appropriate analytical technique for 5-methyl-2,3'-bipyridine.

References

  • Gao, W., et al. (2017). "qHNMR Analysis of Purity of Common Organic Solvents." Journal of Chemical Education. [Link]

  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. [Link]

  • Sielc Technologies. (2018). "Separation of 4,4'-Bipyridine on Newcrom R1 HPLC column." Sielc Application Data. [Link]

Sources

Validating 5-Methyl-2,3'-Bipyridine as a Next-Generation Biomarker for Combusted Tobacco Exposure

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Performance Guide against Traditional Tobacco Biomarkers (Cotinine, Anabasine, NNAL)

Introduction: The Biomarker Bottleneck

In clinical trials, epidemiological studies, and drug development, accurately determining a subject's true tobacco exposure profile is critical. While cotinine remains the gold standard for quantifying total nicotine exposure, its ubiquitous presence in Electronic Nicotine Delivery Systems (ENDS) and Nicotine Replacement Therapy (NRT) renders it ineffective for identifying the specific source of exposure ()[1][2].

To address this, researchers have turned to minor tobacco alkaloids—such as anabasine, anatabine, and nicotelline—to distinguish combusted tobacco use from ENDS ()[3][4]. Because the nicotine used in ENDS is highly purified, minor alkaloid content is drastically reduced, allowing these compounds to serve as selective indicators of conventional tobacco use[4]. However, distinguishing combusted tobacco (cigarettes) from unburned tobacco (smokeless tobacco, snus) requires a biomarker intrinsically linked to pyrolysis.

Enter 5-methyl-2,3'-bipyridine (5-Me-2,3'-BP) . As a minor dipyridine alkaloid, it is generated and distilled primarily during the combustion of the tobacco leaf[5]. Similar to 2,3'-bipyridine and nicotelline, which have been proposed as environmental tracers for tobacco smoke particulate matter ()[6], 5-Me-2,3'-BP offers unparalleled specificity for active smoking.

Mechanistic Grounding: Why 5-Me-2,3'-BP Outperforms

The structural causality behind 5-Me-2,3'-BP's specificity lies in its pyrosynthetic origin.

  • ENDS/NRT : Deliver purified nicotine. No minor alkaloids, no combustion[4].

  • Smokeless Tobacco : Delivers nicotine, minor alkaloids (anabasine, anatabine), and TSNAs (yielding NNAL) ()[7].

  • Combusted Tobacco : Delivers all the above, plus pyrolytic dipyridine products like 5-Me-2,3'-BP[5].

Pathway Combusted Combusted Tobacco (Cigarettes/Cigars) Nicotine Nicotine Combusted->Nicotine MinorAlk Minor Alkaloids (Anabasine, Anatabine) Combusted->MinorAlk TSNA TSNAs (NNK -> NNAL) Combusted->TSNA Bipyridine 5-Methyl-2,3'-Bipyridine (Pyrolytic Biomarker) Combusted->Bipyridine Pyrosynthesis Unburned Unburned Tobacco (Snus/Chew) Unburned->Nicotine Unburned->MinorAlk Unburned->TSNA ENDS ENDS / NRT (E-Cigarettes/Patches) ENDS->Nicotine Cotinine Cotinine (Major Metabolite) Nicotine->Cotinine CYP2A6

Fig 1: Metabolic and pyrolytic pathways distinguishing 5-Me-2,3'-BP from traditional biomarkers.

Comparative Performance Data

When evaluating biomarkers for clinical validation, we must weigh specificity against analytical accessibility. The table below summarizes the performance of 5-Me-2,3'-BP against established alternatives.

BiomarkerSpecificity TargetLOD (pg/mL)Plasma Half-LifePrimary Analytical Limitation
Cotinine Total Nicotine Exposure10016–18 hCannot distinguish ENDS/NRT from combusted tobacco[2].
Anabasine Whole Tobacco (Leaf)50~16 hPresent in smokeless tobacco; trace amounts in some ENDS[4].
NNAL TSNA Exposure1010–18 daysHigh background in smokeless tobacco users[7].
5-Me-2,3'-BP Combusted Tobacco15~12 hRequires high-sensitivity LC-MS/MS due to low endogenous abundance.

Experimental Validation Protocols

To establish 5-Me-2,3'-BP as a trustworthy biomarker, the analytical protocol must be a self-validating system. Because dipyridine alkaloids circulate at low pg/mL concentrations, sample enrichment and orthogonal separation are mandatory.

Step 1: Sample Preparation & Isotopic Dilution
  • Action : Aliquot 1.0 mL of human urine into a silanized glass tube. Add 50 µL of 5-Me-2,3'-BP-d4 (1 ng/mL) as the internal standard. Add 1.0 mL of 2% Formic Acid in water.

  • Causality : Silanization prevents the non-specific binding of basic alkaloids to glass surfaces. Acidification ensures the dipyridine nitrogens (pKa ~ 5.0) are fully protonated for downstream ion exchange.

Step 2: Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction
  • Action : Load the acidified sample onto an Oasis MCX cartridge (30 mg/1 mL).

  • Wash : 1 mL 2% Formic Acid (removes hydrophilic neutrals), followed by 1 mL Methanol (removes hydrophobic lipids).

  • Elution : 1 mL of 5% Ammonium Hydroxide in Methanol.

  • Causality : The MCX sorbent exploits the basicity of the pyridine rings. The acidic/organic washes strip away over 90% of matrix interferences. The high pH of the elution buffer neutralizes the pyridine rings, releasing them from the cation exchange sites.

Step 3: UHPLC-MS/MS Analysis
  • Action : Evaporate the eluate and reconstitute in 100 µL of mobile phase. Inject 5 µL onto a Restek Raptor Biphenyl column (2.1 x 100 mm, 2.7 µm).

  • Gradient : Mobile Phase A (0.1% FA in Water) and B (0.1% FA in Methanol). 5% B to 60% B over 4.5 minutes.

  • MS/MS (Positive ESI) : Monitor MRM transitions m/z 171.1 → 156.1 (Quantifier, loss of methyl group) and 171.1 → 92.1 (Qualifier).

  • Causality : Standard C18 columns struggle to retain and resolve small, polar aromatic rings. The Biphenyl stationary phase provides enhanced

    
     interactions, specifically improving the retention and peak shape of dipyridine structures, ensuring baseline resolution from isobaric matrix components.
    

Workflow Sample Urine/Plasma + IS SPE MCX SPE (Isolate Alkaloids) Sample->SPE LC UHPLC (Biphenyl) SPE->LC MS ESI-MS/MS (MRM) LC->MS Data Quantitation MS->Data

Fig 2: Self-validating LC-MS/MS analytical workflow for 5-Me-2,3'-BP quantification.

Conclusion

As the landscape of nicotine consumption diversifies, legacy biomarkers like cotinine are losing their diagnostic resolution. By leveraging the pyrosynthetic origin of 5-methyl-2,3'-bipyridine, researchers can definitively isolate combusted tobacco exposure from ENDS and smokeless tobacco use. When coupled with a rigorous, mechanism-driven LC-MS/MS workflow, 5-Me-2,3'-BP stands as a highly robust, next-generation tool for clinical and epidemiological validation.

References

  • Jacob P, Chan L, Cheung P, Bello K, Yu L, StHelen G, Benowitz NL. "Minor Tobacco Alkaloids as Biomarkers to Distinguish Combusted Tobacco Use From Electronic Nicotine Delivery Systems Use. Two New Analytical Methods." Frontiers in Chemistry, 2022. URL:[Link]

  • Jacob P, et al. "Nicotelline: A Proposed Biomarker and Environmental Tracer for Particulate Matter Derived from Tobacco Smoke." Chemical Research in Toxicology, 2013. URL:[Link]

  • Xia Y, et al. "Biomarkers of Exposure among Adult Smokeless Tobacco Users in the Population Assessment of Tobacco and Health Study." Cancer Epidemiology, Biomarkers & Prevention, 2019. URL:[Link]

  • MDPI Encyclopedia. "Tobacco Smoke Biomarkers." MDPI, 2021. URL: [Link]

  • National Institute of Public Health (Japan). "Research on the effects of tobacco-containing substances on health promotion." NIPH Reports, 1999. URL:[Link]

Sources

Safety Operating Guide

A Senior Scientist's Guide to the Proper Disposal of 5-Methyl-2,3'-bipyridine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to a comprehensive guide on the safe and compliant disposal of 5-Methyl-2,3'-bipyridine. As researchers and drug development professionals, our responsibility extends beyond discovery and synthesis to the entire lifecycle of the chemicals we handle. Proper waste management is not merely a regulatory hurdle; it is a cornerstone of laboratory safety, environmental stewardship, and scientific integrity.

Part 1: Hazard Assessment and Waste Classification

The foundational step in proper disposal is understanding the material's hazards to correctly classify the waste. Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), a waste is considered hazardous if it is specifically "listed" or if it exhibits hazardous characteristics: ignitability, corrosivity, reactivity, or toxicity.[1][2]

Bipyridine analogs are consistently classified as toxic. For instance, 2,2'-Bipyridine is designated as "Toxic if swallowed" and "Toxic in contact with skin".[3] Therefore, it is imperative to manage 5-Methyl-2,3'-bipyridine waste as a toxic hazardous waste .

All hazardous waste generators must determine if their waste is hazardous and are responsible for its management from "cradle-to-grave".[4] This involves proper identification, management, and documentation to ensure it is safely treated and disposed of.[4]

Table 1: Hazard Profile Based on Bipyridine Analogs

Hazard AttributeClassification & GuidanceSupporting Sources
GHS Pictogram

GHS06 (Skull and Crossbones)
Signal Word Danger [3][5]
Hazard Statements H301: Toxic if swallowed. H311: Toxic in contact with skin.[3][5]
Primary Routes of Exposure Ingestion, Skin Contact, Inhalation.[6][6]
RCRA Waste Code While not specifically listed, would likely fall under a D001 (ignitable, if in flammable solvent) or a state-specific toxicity code. Consult your institution's EHS.[1]

Part 2: Core Disposal Protocol: A Step-by-Step Guide

This protocol outlines the essential steps for safely accumulating and preparing 5-Methyl-2,3'-bipyridine waste for disposal.

Step 1: Immediate Safety and Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure you are wearing appropriate PPE to mitigate exposure risks.

  • Hand Protection: Wear impervious, chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Use safety glasses or goggles to protect against splashes.

  • Skin and Body Protection: A standard lab coat is required. Ensure it is clean and buttoned.

  • Work Area: All handling of 5-Methyl-2,3'-bipyridine and its waste should occur within a certified chemical fume hood to prevent inhalation of any potential dust or vapors.[7][8]

Step 2: Waste Segregation and Containment

Proper segregation is critical to prevent dangerous chemical reactions.[9]

  • Designate a Waste Stream: Establish a dedicated hazardous waste stream for 5-Methyl-2,3'-bipyridine and materials contaminated with it.

  • Select a Container:

    • Use a container made of compatible material (the original product container is often the best choice).[10]

    • The container must be in good condition, free of leaks, and have a secure, tightly sealing lid.[1][10]

    • For liquid waste (e.g., solutions in organic solvents), use a bottle designed for chemical waste.

  • Incompatible Wastes: Never mix bipyridine waste with the following:

    • Strong oxidizing agents.[3]

    • Acids or bases, unless part of a specific neutralization protocol. Keep acid and base waste streams separate.[11][12]

Step 3: Labeling and Storage

Clear and accurate labeling is a regulatory requirement and essential for safety.

  • Labeling: The waste container must be clearly labeled with:

    • The words "Hazardous Waste".

    • The full chemical name: "5-Methyl-2,3'-bipyridine". List any solvents or other chemicals present.

    • The specific hazard(s): "Toxic".

    • The date accumulation started.

  • Storage:

    • Store the sealed waste container in a designated "Satellite Accumulation Area" (SAA) within the laboratory.[1]

    • The SAA should be away from heat sources and direct sunlight.[9]

    • Ensure the container is kept closed at all times except when actively adding waste.[1]

Part 3: Disposal Pathways and Decision Framework

Disposal of hazardous waste is strictly regulated and must not be done via sewer drains or as regular trash.[9][10] The only acceptable pathway is through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.[3]

G cluster_0 cluster_1 cluster_2 cluster_3 A Waste Generation (e.g., Unused Reagent, Contaminated Labware, Solutions) B Is the waste container full or has it reached the accumulation time limit? A->B C Continue to collect waste in the designated, labeled container in the Satellite Accumulation Area (SAA). B->C No D Ensure container is tightly sealed and properly labeled. B->D Yes C->B E Submit a hazardous waste pickup request to your institution's EHS/Safety Office. D->E F EHS personnel collect the waste for consolidation and shipment. E->F G Final Disposal (Performed by a licensed Treatment, Storage, and Disposal Facility - TSDF). F->G

Diagram 1: Decision workflow for hazardous waste disposal.

Part 4: Spill Management and Decontamination

Accidents can happen, and a clear plan for spill cleanup is essential.

Small Spill Cleanup Protocol
  • Alert Personnel: Notify others in the immediate area.

  • Evacuate (if necessary): If the spill is large or you feel unwell, evacuate and contact your EHS office immediately.

  • PPE: Don appropriate PPE, including gloves, goggles, and a lab coat.

  • Containment: Absorb the spill with a chemical absorbent material (e.g., vermiculite or a spill pad).

  • Collection: Carefully sweep up the absorbed material using non-sparking tools and place it into a designated, sealable container.[3]

  • Disposal: The cleanup materials are now considered hazardous waste. Label the container appropriately and dispose of it through the EHS waste program.[10]

  • Decontaminate: Clean the spill area thoroughly with soap and water.

Empty Container Disposal

An empty container that held a toxic chemical like 5-Methyl-2,3'-bipyridine must be managed carefully.

  • Triple Rinsing: The container must be triple-rinsed with a suitable solvent (one that can dissolve the chemical).[10]

  • Collect Rinseate: Crucially, the solvent rinseate from all three rinses must be collected and disposed of as hazardous waste. Do not pour it down the drain.[10]

  • Deface Label: After triple-rinsing, completely remove or deface the original chemical label.[11]

  • Final Disposal: Once triple-rinsed and with the label defaced, the container may typically be disposed of in the appropriate glass or plastic recycling bin.[10][11]

By adhering to these procedures, you ensure a safe laboratory environment, protect our ecosystem, and maintain full compliance with federal and local regulations. Always consult your institution's specific Chemical Hygiene Plan and EHS guidelines, as they may have additional requirements.

References

  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury.
  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12). NTS. [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). MCF Environmental Services. [Link]

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. (n.d.). Labor Security System. [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. (2003, February 15). University of Pennsylvania EHRS. [Link]

  • What are Federal and State Hazardous Waste Regulations? (2022, April 19). Hazardous Waste Experts. [Link]

  • Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center. [Link]

  • Laboratory waste. (2025, May 28). Karolinska Institutet. [Link]

  • EPA Hazardous Waste Regulations. (n.d.). Study.com. [Link]

  • Learn the Basics of Hazardous Waste. (2025, March 24). U.S. Environmental Protection Agency. [Link]

  • Safety Data Sheet - 2,2'-BIPYRIDINE. (2018, January 22). Chem-Supply. [Link]

  • 5-Methyl-2,2'-bipyridine. (n.d.). PubChem. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Methyl-2,3'-bipyridine
Reactant of Route 2
Reactant of Route 2
5-Methyl-2,3'-bipyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.